Product packaging for 4-Oxazolemethanamine hydrochloride(Cat. No.:CAS No. 1072806-60-0)

4-Oxazolemethanamine hydrochloride

Cat. No.: B1391062
CAS No.: 1072806-60-0
M. Wt: 134.56 g/mol
InChI Key: AFADDGJWYGIXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Oxazolemethanamine hydrochloride is a useful research compound. Its molecular formula is C4H7ClN2O and its molecular weight is 134.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClN2O B1391062 4-Oxazolemethanamine hydrochloride CAS No. 1072806-60-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFADDGJWYGIXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672171
Record name 1-(1,3-Oxazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072806-60-0
Record name 1-(1,3-Oxazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-oxazol-4-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Oxazolemethanamine hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Basic Properties of 4-Oxazolemethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] These five-membered heterocyclic rings, containing both oxygen and nitrogen, are adept at engaging with biological targets like enzymes and receptors through various non-covalent interactions.[1][2] This versatility has led to the development of oxazole-containing drugs for treating a wide array of diseases, including those caused by bacteria, fungi, viruses, and cancer.[2][3]

This compound is a key building block in this field. Its structure, featuring a reactive primary amine tethered to the oxazole ring, makes it a valuable synthon for elaborating more complex molecular architectures. Understanding the fundamental basic properties of this compound is paramount for its effective utilization in drug design and development. This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed protocols for its characterization, and insights into its handling and application.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development.

Chemical Structure and Identification

The compound consists of an oxazole ring substituted at the 4-position with a methylamine group, and it is supplied as a hydrochloride salt.

PropertyValueSource
Chemical Name This compound[4]
Synonyms 1,3-oxazol-4-ylmethanamine hydrochloride[5]
CAS Number 1072806-60-0[4]
Molecular Formula C4H7ClN2O[4]
Molecular Weight 134.56 g/mol [4]
Appearance Light yellow solid[4]
Basicity and pKa

The basicity of this compound is a composite of the contributions from the oxazole ring nitrogen and the primary amine. The oxazole ring itself is a very weak base, with the conjugate acid of the parent oxazole having a pKa of 0.8.[6] Protonation occurs at the nitrogen atom at the 3-position.[1][7]

Solubility

As a hydrochloride salt, 4-Oxazolemethanamine is expected to have enhanced solubility in aqueous solutions compared to its free base form.[9] While specific quantitative solubility data is not widely published, similar small molecule hydrochloride salts are often soluble in water and lower alcohols like methanol and ethanol.[10] For practical purposes, solubility should be determined empirically in the solvent system of interest.

Stability and Storage

Oxazole derivatives are generally thermally stable.[1] For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[11] Recommended storage temperatures are between 2-8°C.[4] It should be stored under an inert atmosphere.[11]

Experimental Protocols

The following protocols are provided as a guide for the characterization of this compound.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of the aminomethyl group.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized and carbonate-free

  • Deionized water

  • pH meter with a suitable electrode, calibrated

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot a graph of pH versus the volume of NaOH added.

  • Determine the equivalence point from the first or second derivative of the titration curve.

  • The pKa is the pH at the half-equivalence point.

dot graph TD { A[Dissolve Compound in Water] --> B{Titrate with NaOH}; B --> C[Record pH vs. Volume]; C --> D[Plot Titration Curve]; D --> E{Determine Equivalence Point}; E --> F[Calculate pKa at Half-Equivalence Point]; } Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The specific conditions may require optimization.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Set the UV detector to an appropriate wavelength (e.g., 210 nm, as oxazole has UV absorbance).

  • Inject a known volume of the sample solution (e.g., 10 µL).

  • Run a gradient elution, for example:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: 95% to 5% B

  • Analyze the resulting chromatogram to determine the retention time of the main peak and the area percentage of any impurities.

Applications in Drug Discovery and Development

The oxazole moiety is a privileged scaffold in medicinal chemistry due to its favorable pharmacological properties.[1][2] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a convenient handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the introduction of diverse functional groups to explore structure-activity relationships.

Oxazole-containing compounds have demonstrated a wide range of biological activities, including:

  • Antibacterial[12]

  • Antifungal[2]

  • Antiviral[2]

  • Anticancer[2]

  • Anti-inflammatory[2]

The use of this compound allows medicinal chemists to incorporate the beneficial properties of the oxazole ring into novel drug candidates.

Safety and Handling

It is crucial to handle this compound with appropriate safety precautions.

Hazard Identification:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation[13]

  • H319: Causes serious eye irritation[13]

  • H335: May cause respiratory irritation[13]

Recommended Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]

  • Wash skin thoroughly after handling.[13]

  • Use only outdoors or in a well-ventilated area.[13]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[13]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[13]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its basic properties, centered around the primary amine, dictate its reactivity and handling. A thorough understanding of its pKa, solubility, stability, and safety is essential for its effective use in the synthesis of novel therapeutic agents. The protocols and information provided in this guide serve as a foundational resource for researchers and scientists working with this important chemical entity.

References

The Strategic Utility of 4-Oxazolemethanamine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Oxazolemethanamine hydrochloride has emerged as a pivotal heterocyclic building block in the landscape of contemporary medicinal chemistry. Its inherent structural features—a reactive primary amine tethered to an aromatic oxazole core—provide a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. This guide delineates the strategic applications of this compound, offering in-depth insights into its role in the synthesis of targeted therapeutics, particularly in the realm of oncology. We will explore its synthetic utility, provide detailed experimental protocols for its incorporation into lead compounds, and discuss the biological significance of the resulting molecular entities, supported by mechanistic insights and quantitative data.

Introduction: The Oxazole Moiety as a Privileged Scaffold

The oxazole ring system is a cornerstone in the design of bioactive molecules.[1][2][3][4] This five-membered aromatic heterocycle, containing one oxygen and one nitrogen atom, is a feature of numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The oxazole nucleus serves as a bioisostere for other functional groups and can engage in various non-covalent interactions with biological targets, making it a "privileged scaffold" in drug discovery.[5] this compound, with its accessible primary amine, offers a direct entry point for medicinal chemists to elaborate upon this valuable core, enabling the exploration of vast chemical space in the quest for novel therapeutics.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

A significant application of this compound lies in its use as a foundational element in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminomethyl group of this compound provides a key reactive handle for constructing molecules that can effectively target the ATP-binding site of various kinases.

Synthesis of Novel Inhibitor Compounds

Recent patent literature highlights the use of this compound in the generation of novel inhibitor compounds. For instance, it has been employed as a key intermediate in the synthesis of complex heterocyclic systems with potential therapeutic applications.

A notable example involves a multi-step synthesis where this compound is a crucial reactant. The general workflow for such a synthesis is depicted below:

G A 4-Oxazolemethanamine hydrochloride C Coupling Reaction A->C B Coupling Partner (e.g., Isocyanide or Activated Carboxylic Acid) B->C D Intermediate Scaffold C->D E Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) D->E F Final Inhibitor Compound E->F

Caption: General synthetic workflow utilizing this compound.

Case Study: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives for Leukemia Treatment

A specific application of this compound is demonstrated in the synthesis of 4-(1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine derivatives, which have been investigated for their potential in treating leukemia. In this synthesis, this compound participates in a multi-component reaction, showcasing its utility in building complex molecular architectures.

Experimental Protocol: Synthesis of a Pyrrolo[2,3-b]pyridine Derivative

This protocol is adapted from methodologies described in recent patent literature.

Materials:

  • This compound

  • 1-Fluoro-4-(isocyano(tosyl)methyl)benzene

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Nitrogen atmosphere

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent), 1-fluoro-4-(isocyano(tosyl)methyl)benzene (1.1 equivalents), and potassium carbonate (3.0 equivalents).

  • Add anhydrous DMF to the flask to achieve a suitable concentration.

  • Stir the reaction mixture at 85°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The initial phase of the reaction typically involves imine formation.

  • Continue heating for an additional 16-24 hours to facilitate the subsequent cyclization step.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-(1-cyclohexyl-4-(3-fluorophenyl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine derivative.

Data Summary: Representative Yields

StepReactionStarting MaterialProductTypical Yield (%)
1Multi-component ReactionThis compoundPyrrolo[2,3-b]pyridine derivative65-75%

Biological Significance and Mechanistic Insights

The derivatives synthesized from this compound often exhibit potent and selective inhibitory activity against various protein kinases implicated in cancer progression. The oxazole core can form key hydrogen bonds and hydrophobic interactions within the kinase hinge region, while the substituents introduced via the aminomethyl linker can be tailored to occupy adjacent pockets, thereby enhancing potency and selectivity.

G cluster_0 Kinase ATP Binding Site cluster_1 Oxazole-based Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Oxazole Oxazole Core Oxazole->Hinge H-bonds AmineLinker Amine Linker AmineLinker->SolventFront R_Group R-Group Extension R_Group->HydrophobicPocket Hydrophobic Interactions

Caption: Putative binding mode of an oxazole-based inhibitor in a kinase active site.

While specific quantitative biological data for compounds directly derived from this compound requires further disclosure in peer-reviewed literature, the broader class of oxazole-based kinase inhibitors has demonstrated significant promise. For instance, mubritinib, an oxazole-containing compound, is a known tyrosine kinase inhibitor.[1] The strategic use of this compound allows for the rational design of new chemical entities that can potentially overcome resistance mechanisms to existing therapies.

Conclusion and Future Perspectives

This compound stands as a testament to the power of heterocyclic building blocks in accelerating drug discovery. Its straightforward reactivity and the inherent biological relevance of the oxazole scaffold make it an invaluable tool for medicinal chemists. The ability to readily incorporate this moiety into complex molecular frameworks facilitates the rapid generation of diverse compound libraries for high-throughput screening and lead optimization. Future research will undoubtedly continue to uncover novel applications for this versatile building block, leading to the development of next-generation targeted therapies for a range of human diseases. The exploration of new reaction methodologies that further expand the synthetic utility of this compound will be a key driver of innovation in this field.

References

4-Oxazolemethanamine hydrochloride CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Oxazolemethanamine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 1072806-60-0), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document details the compound's chemical structure, properties, and provides a plausible, detailed synthetic pathway. Furthermore, it presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on analogous structures and spectroscopic principles, offering a valuable reference for its characterization. The guide also explores the reactivity of the 4-(aminomethyl)oxazole scaffold and discusses its potential applications as a key intermediate in the synthesis of complex bioactive molecules.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Oxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Their ability to serve as bioisosteres for amide and ester functionalities, coupled with their unique electronic properties, makes them attractive components in the design of novel therapeutic agents. This compound, with its reactive primary amine, represents a versatile building block for the elaboration of more complex molecular architectures.

Compound Profile: this compound

Nomenclature and Structure
  • Systematic Name: (1,3-Oxazol-4-yl)methanamine hydrochloride

  • Synonyms: 4-(Aminomethyl)oxazole hydrochloride, Oxazol-4-ylmethanamine hydrochloride

  • CAS Number: 1072806-60-0

  • Molecular Formula: C₄H₇ClN₂O

  • Molecular Weight: 134.56 g/mol

  • Chemical Structure:

    G cluster_compound compound N1 N C5 C N1->C5 O2 O C3 C O2->C3 C3->N1 H9 H C3->H9 C4 C C4->C3 C6 C C4->C6 C5->O2 H8 H C5->H8 N7 N C6->N7 H10 H C6->H10 H11 H C6->H11 H12 H N7->H12 H_plus H⁺ N7->H_plus Cl Cl⁻ p1 p2 p1->p2 p3 p4 p3->p4

    Figure 1: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
Appearance Off-white to light yellow solid[2]
Purity ≥95%[2]
Storage Conditions 2-8°C, under inert gas
Hazard Statements H302, H315, H319
Precautionary Statements P261, P305+P351+P338

Synthesis of this compound: A Proposed Pathway

Synthetic Workflow

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Oxazolemethanol

  • To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl 4-oxazolecarboxylate in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield crude 4-oxazolemethanol, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 4-(Chloromethyl)oxazole

  • To a solution of 4-oxazolemethanol in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (SOCl₂) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-(chloromethyl)oxazole.

Step 3: Synthesis of N-((Oxazol-4-yl)methyl)phthalimide (Gabriel Synthesis) [3][4][5]

  • To a solution of 4-(chloromethyl)oxazole in anhydrous dimethylformamide (DMF), add potassium phthalimide.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain N-((oxazol-4-yl)methyl)phthalimide.

Step 4: Synthesis of 4-Oxazolemethanamine

  • To a suspension of N-((oxazol-4-yl)methyl)phthalimide in ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add concentrated hydrochloric acid to adjust the pH to ~1-2.

  • Filter the precipitate of phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a saturated aqueous solution of sodium hydroxide and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 4-oxazolemethanamine.

Step 5: Synthesis of this compound

  • Dissolve the crude 4-oxazolemethanamine in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not widely available, the following data are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • ~8.8 - 9.2 (s, 1H): Proton at the C2 position of the oxazole ring.

    • ~8.0 - 8.4 (s, 1H): Proton at the C5 position of the oxazole ring.

    • ~4.1 - 4.3 (s, 2H): Methylene protons (-CH₂-NH₃⁺).

    • ~8.5 - 9.0 (br s, 3H): Protons of the ammonium group (-NH₃⁺).

  • Causality: The protons on the oxazole ring are expected to appear in the aromatic region, with the C2 proton being the most deshielded due to the inductive effects of the adjacent nitrogen and oxygen atoms. The methylene protons adjacent to the ammonium group will be deshielded and appear as a singlet. The ammonium protons will likely appear as a broad singlet due to quadrupole broadening and exchange with residual water.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

    • ~150 - 155: C2 of the oxazole ring.

    • ~140 - 145: C5 of the oxazole ring.

    • ~130 - 135: C4 of the oxazole ring.

    • ~35 - 40: Methylene carbon (-CH₂-).

  • Causality: The carbon atoms of the oxazole ring will resonate in the downfield region characteristic of aromatic heterocycles. The methylene carbon will appear in the aliphatic region, shifted downfield due to the attachment of the electron-withdrawing ammonium group.

Infrared (IR) Spectroscopy
  • Predicted IR (KBr, cm⁻¹):

    • ~3100 - 3000: C-H stretching of the oxazole ring.

    • ~3000 - 2800 (broad): N-H stretching of the ammonium group (-NH₃⁺).

    • ~1600 - 1550: C=N and C=C stretching of the oxazole ring.

    • ~1100 - 1000: C-O-C stretching of the oxazole ring.

  • Causality: The IR spectrum will be characterized by the stretching vibrations of the C-H bonds on the aromatic ring and the broad absorption of the ammonium group's N-H stretches. The characteristic ring vibrations of the oxazole moiety will also be present.

Mass Spectrometry (MS)
  • Predicted MS (EI) m/z:

    • 98 (M⁺): Molecular ion of the free base (4-Oxazolemethanamine).

    • Fragment ions: Fragmentation is likely to involve the loss of the aminomethyl group or cleavage of the oxazole ring.

  • Causality: Under electron ionization, the hydrochloride salt will likely decompose to the free base, which will then be ionized. The fragmentation pattern will be indicative of the structure, with characteristic losses related to the aminomethyl side chain and the heterocyclic ring.

Chemical Reactivity and Applications

Reactivity Profile

The reactivity of this compound is primarily dictated by the nucleophilic primary amine and the electrophilic nature of the oxazole ring.

  • Amine Functionality: The primary amine is a versatile functional group that can undergo a variety of reactions, including:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.[6][7]

    • Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

  • Oxazole Ring: The oxazole ring is susceptible to both electrophilic and nucleophilic attack, although it is generally considered to be electron-deficient. The ring can also participate in cycloaddition reactions.

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. A patent citing this compound's CAS number suggests its use as an intermediate in the preparation of novel inhibitors.[8] The 4-(aminomethyl)oxazole moiety can be incorporated into larger scaffolds to modulate their physicochemical properties and biological activity. Given the broad range of activities associated with oxazole derivatives, this building block is likely to be employed in the development of new agents targeting a variety of diseases.

Conclusion

This compound is a key heterocyclic intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and predicted spectroscopic data to aid in its preparation and characterization. The versatility of its primary amine functionality, coupled with the inherent biological relevance of the oxazole scaffold, makes it a valuable tool for researchers and scientists in the field of drug discovery and development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Oxazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to safety. 4-Oxazolemethanamine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry, is one such compound that requires a comprehensive understanding of its safe handling, storage, and emergency management. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to mitigate risks and ensure a secure working environment when utilizing this valuable reagent.

Hazard Identification and Risk Assessment: A Proactive Stance

Therefore, it is prudent to treat this compound with a high degree of caution, assuming it possesses the following hazards until proven otherwise:

  • Skin and Eye Irritation/Corrosion: The amine and oxazole functionalities suggest a potential for irritation or burns upon contact.

  • Respiratory Irritation: As a fine powder, inhalation may lead to respiratory tract irritation.

  • Flammability: The parent oxazole is flammable, and while the hydrochloride salt is a solid, its thermal decomposition could produce flammable vapors.

Table 1: Inferred Hazard Classification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordInferred Hazard StatementsPrecautionary Statements
Skin Corrosion/IrritationGHS05: CorrosionDangerH314: Causes severe skin burns and eye damage.P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Serious Eye Damage/Eye IrritationGHS05: CorrosionDangerH318: Causes serious eye damage.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07: Exclamation markWarningH335: May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The causality behind these choices is to create physical barriers between the researcher and the chemical hazard.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is a critical decision-making process based on the anticipated hazards.

Diagram 1: PPE Selection Workflow for this compound

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling 4-Oxazolemethanamine hydrochloride Assess_Inhalation Inhalation Hazard? (Dust/Aerosol) Start->Assess_Inhalation Assess_Skin Skin Contact Hazard? Assess_Inhalation->Assess_Skin No PPE_Respiratory Use NIOSH-approved respirator with particulate filter Assess_Inhalation->PPE_Respiratory Yes Assess_Eye Eye Contact Hazard? Assess_Skin->Assess_Eye No PPE_Gloves Wear nitrile gloves (double-gloving recommended) Assess_Skin->PPE_Gloves Yes PPE_Goggles Wear chemical safety goggles and face shield Assess_Eye->PPE_Goggles Yes PPE_Respiratory->Assess_Skin PPE_Coat Wear a flame-resistant lab coat PPE_Gloves->PPE_Coat PPE_Coat->Assess_Eye

Caption: PPE selection is a sequential process based on risk assessment.

Protocol 1: Donning and Doffing PPE

  • Donning (in order):

    • Lab coat (flame-resistant recommended).

    • Inner gloves (nitrile).

    • Chemical safety goggles.

    • Face shield (when handling larger quantities or there is a splash risk).

    • Outer gloves (nitrile).

  • Doffing (in order to prevent cross-contamination):

    • Remove outer gloves.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Safe Handling and Storage Procedures: Maintaining Chemical Integrity and Safety

Proper handling and storage are paramount to preventing accidents and maintaining the quality of this compound.

Handling
  • Weighing: Weigh the solid compound in a fume hood on a tared weigh boat. Use anti-static equipment if available to prevent scattering of the fine powder.

  • Dissolving: Add the solid to the solvent slowly and with stirring. Be aware of any potential exotherms, especially when dissolving in strong acids or bases.

  • Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid. For solutions, use pipettes or graduated cylinders. Avoid creating aerosols.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Inert Atmosphere: For long-term storage to maintain purity, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Spill and Emergency Response: A Calm and Coordinated Action

In the event of a spill or exposure, a pre-planned and practiced response is crucial to minimize harm.

Diagram 2: Chemical Spill Emergency Response Workflow

Spill_Response Spill Chemical Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess the spill (size and hazard) Alert->Assess Minor_Spill Minor Spill Assess->Minor_Spill Small & Controllable Major_Spill Major Spill Assess->Major_Spill Large, Volatile, or Unknown Contain Contain the spill with absorbent material Minor_Spill->Contain Evacuate Evacuate the area Major_Spill->Evacuate Call_EHS Call Emergency Services / EHS Evacuate->Call_EHS Report Report the incident Call_EHS->Report Neutralize Neutralize if appropriate (e.g., with sodium bicarbonate for acid spills) Contain->Neutralize Cleanup Collect residue into a sealed waste container Neutralize->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Decontaminate->Report

Caption: A clear workflow for responding to chemical spills is essential.

Protocol 2: Minor Spill Cleanup

  • Alert: Immediately alert others in the vicinity.

  • PPE: Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).

  • Containment: Cover the spill with a chemical absorbent pad or a neutral absorbent material like vermiculite or sand.

  • Collection: Carefully sweep the absorbed material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if the compound is water-soluble), followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

Protocol 3: First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated absorbents, and unused material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Conclusion

While this compound is a promising molecule for drug discovery, its safe handling is non-negotiable. By understanding its potential hazards based on its chemical structure, implementing robust engineering controls and PPE protocols, and being prepared for emergencies, researchers can confidently and safely unlock its synthetic potential. A culture of safety, grounded in scientific understanding and proactive risk management, is the cornerstone of innovative and responsible research.

References

Navigating the Research Landscape of 4-Oxazolemethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Moiety in Modern Drug Discovery

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.[1] Oxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3] The introduction of a methanamine hydrochloride group at the 4-position of the oxazole ring, as seen in 4-Oxazolemethanamine hydrochloride, provides a key building block for further chemical elaboration. This functional group allows for the facile introduction of the oxazole core into larger molecules through standard amide bond formation or other amine-based chemistries, making it a valuable reagent for the synthesis of compound libraries in drug discovery programs.[4] This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and potential research applications of this compound.

Commercial Availability of this compound

This compound is readily available for research purposes from a variety of chemical suppliers. The quality and purity of the compound can vary between suppliers, and it is crucial for researchers to obtain and review the certificate of analysis for each batch to ensure it meets the requirements of their specific application. The compound is typically offered in quantities ranging from milligrams to several grams.

Supplier CAS Number Molecular Formula Molecular Weight Purity Notes
Sigma-Aldrich 1072806-60-0C4H7ClN2O134.56 g/mol Not specified-
BOC Sciences 1072806-60-0C4H7ClN2O134.56 g/mol Not specified-
Alfa Chemistry 1072806-60-0C4H7ClN2O134.57 g/mol Not specified-
Chem-Impex 55242-82-5 (non-salt)C4H6N2O·HCl134.57 g/mol Not specifiedMarketed for pharmaceutical development and biochemical research.[4]
Parchem 847490-98-6Not specifiedNot specifiedNot specifiedSpecialty chemical supplier.[5]
ChemicalBook 1072806-60-0C4H7ClN2O134.56 g/mol Not specifiedProvides some physical and safety data.[6][7]

A Plausible Synthetic Route: From 4-Cyanooxazole to this compound

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 4-Cyanooxazole (Hypothetical)

The synthesis of the 4-cyanooxazole precursor could potentially be achieved through established methods for oxazole ring formation, such as the Robinson-Gabriel synthesis or the Fischer oxazole synthesis, starting from appropriate precursors.[1][2]

Step 2: Reduction of 4-Cyanooxazole to (Oxazol-4-yl)methanamine

  • Materials:

    • 4-Cyanooxazole

    • Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Borane-tetrahydrofuran complex (BH3·THF))

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

    • Aqueous workup solution (e.g., Sodium sulfate solution, Rochelle's salt solution for LiAlH4 quenches)

    • Drying agent (e.g., Anhydrous sodium sulfate, magnesium sulfate)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the reducing agent in the anhydrous solvent.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add a solution of 4-cyanooxazole in the same anhydrous solvent to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of the appropriate aqueous workup solution at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure to yield the crude (oxazol-4-yl)methanamine.

Step 3: Formation of this compound

  • Materials:

    • Crude (oxazol-4-yl)methanamine

    • Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether, or gaseous HCl)

    • Anhydrous solvent (e.g., Diethyl ether, Dichloromethane)

  • Procedure:

    • Dissolve the crude (oxazol-4-yl)methanamine in the anhydrous solvent.

    • Slowly add the hydrochloric acid solution to the amine solution with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield this compound.

G cluster_synthesis Proposed Synthesis of 4-Oxazolemethanamine HCl start 4-Cyanooxazole Precursor reduction Reduction (e.g., LiAlH4 in THF) start->reduction amine (Oxazol-4-yl)methanamine reduction->amine salt_formation Salt Formation (HCl in Ether) amine->salt_formation product 4-Oxazolemethanamine HCl salt_formation->product

Caption: Proposed synthetic workflow for this compound.

Quality Control and Analytical Validation

Ensuring the purity and identity of this compound is paramount for its use in research. A combination of analytical techniques should be employed for comprehensive characterization.

Analytical Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment.¹H NMR: Signals corresponding to the oxazole ring protons and the aminomethyl protons. The integration of these signals should be consistent with the structure. ¹³C NMR: Resonances for the carbon atoms of the oxazole ring and the aminomethyl group.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A single major peak corresponding to the target compound. The purity can be calculated based on the peak area percentage.
Mass Spectrometry (MS) Molecular weight confirmation.The mass spectrum should show a molecular ion peak corresponding to the free base of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, C-H, C=N, and C-O bonds.
General HPLC Method for Purity Analysis

Given the polar nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method or a reversed-phase method with an appropriate ion-pairing agent would be suitable for its analysis.

  • Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Detection: UV detection at a wavelength where the oxazole ring absorbs, or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Injection Volume: 5-10 µL.

G cluster_qc Quality Control Workflow sample 4-Oxazolemethanamine HCl Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr hplc HPLC Analysis sample->hplc ms Mass Spectrometry sample->ms ftir FTIR Spectroscopy sample->ftir pass Meets Specifications nmr->pass hplc->pass ms->pass ftir->pass fail Fails Specifications

Caption: A typical quality control workflow for chemical compounds.

Research Applications: A Versatile Building Block

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.[4] Its primary amine functionality allows for its incorporation into lead compounds to modulate their physicochemical properties, such as solubility and basicity, which can be critical for drug efficacy and pharmacokinetics.

The oxazole core itself can act as a bioisostere for other aromatic or heteroaromatic rings, offering a different set of electronic and steric properties that can influence a molecule's interaction with its biological target.

G cluster_application Application as a Building Block building_block 4-Oxazolemethanamine HCl coupling Amide Coupling (with R-COOH) building_block->coupling scaffold Drug-like Scaffold coupling->scaffold target Biological Target scaffold->target Interaction

Caption: Use of 4-Oxazolemethanamine HCl in drug discovery.

While specific examples of the direct use of this compound in published drug discovery campaigns are not prominent, its potential is evident from the numerous patents involving oxazole derivatives for a wide array of diseases.[8][9][10][11] Researchers can utilize this building block to explore new chemical space and develop novel compounds for various therapeutic targets.

References

theoretical properties of 4-aminomethyl-oxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 4-Aminomethyl-Oxazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] The introduction of an aminomethyl group at the 4-position adds a flexible, basic side chain that can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive exploration of the , leveraging computational chemistry to elucidate their electronic structure, conformational preferences, and reactivity. By integrating principles of Density Functional Theory (DFT) and molecular modeling, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this important chemical motif.

The Significance of the Oxazole Scaffold in Drug Discovery

The five-membered oxazole heterocycle, containing nitrogen and oxygen atoms, is a cornerstone in the development of novel therapeutic agents.[2][3] Its rigid, planar structure and capacity for hydrogen bonding and other non-covalent interactions make it an ideal framework for engaging with enzymes and receptors.[1][2] Consequently, oxazole derivatives have demonstrated a vast range of biological potencies, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][4]

Theoretical and computational studies are indispensable for rational drug design, providing critical insights into structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles, thereby accelerating the discovery process.[1] This guide focuses specifically on the 4-aminomethyl-oxazole core, a structure that combines the aromatic stability of the oxazole ring with the conformational flexibility and basicity of an aminomethyl substituent.

Caption: Molecular structure of 4-aminomethyl-oxazole.

Computational Methodologies for Analyzing Oxazole Derivatives

To accurately model the properties of 4-aminomethyl-oxazole, quantum mechanical methods are employed. Density Functional Theory (DFT) is a particularly powerful and widely used approach that balances computational cost with high accuracy for organic molecules.[1][5]

Core Concepts of DFT

DFT calculations are used to determine the electronic structure of a molecule, from which numerous properties can be derived. A typical study involves selecting a functional and a basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set like 6-311++G(d,p) is a common choice that provides reliable results for the geometry, electronic properties, and reactivity of heterocyclic compounds.[1][5]

Standard Computational Workflow

A rigorous theoretical analysis follows a structured, multi-step protocol to ensure the results are physically meaningful.

G A 1. Initial Structure Generation (2D Sketch to 3D Model) B 2. Geometry Optimization (Find Lowest Energy Conformation) A->B C 3. Frequency Calculation (Confirm True Minimum Energy State) B->C D 4. Single-Point Energy Calculation (Refined Electronic Properties) C->D E 5. Property Analysis (HOMO-LUMO, MEP, Reactivity) D->E

Caption: Standard workflow for computational analysis.

Experimental Protocol: DFT Calculation
  • Structure Drawing: The 2D structure of the 4-aminomethyl-oxazole compound is drawn using molecular editor software (e.g., ChemDraw, GaussView).

  • Geometry Optimization: An initial 3D structure is generated and its geometry is optimized to locate the lowest energy conformation. This crucial step is typically performed using the B3LYP functional with the 6-311++G(d,p) basis set.[1] This process minimizes the forces on each atom, relaxing the structure to a stable equilibrium state.

  • Frequency Analysis: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.

  • Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties.

Electronic and Structural Properties

The electronic and structural characteristics of 4-aminomethyl-oxazole are fundamental to understanding its reactivity and potential biological function.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[1]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with a high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of chemical stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive.[1][5]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface.[1] It identifies:

  • Electron-rich regions (Negative Potential): Shown in red, these are potential sites for electrophilic attack and are often associated with heteroatoms like nitrogen and oxygen.

  • Electron-poor regions (Positive Potential): Shown in blue, these are potential sites for nucleophilic attack, typically found around hydrogen atoms, especially those bonded to heteroatoms (e.g., the -NH2 group).

cluster_0 Theoretical Properties cluster_1 Predicted Characteristics HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity Nucleophilicity HOMO->Reactivity ΔE Gap (Stability) LUMO LUMO Energy LUMO->Reactivity Electrophilicity LUMO->Reactivity ΔE Gap (Stability) MEP MEP Analysis MEP->Reactivity Site Selectivity Binding Receptor Binding Potential MEP->Binding H-Bonding Sites Reactivity->Binding

Caption: Relationship between theoretical properties and predicted function.

Conformational Analysis

While the oxazole ring is rigid, the aminomethyl side chain introduces conformational flexibility. The orientation of this group is governed by torsion angles and can be influenced by intramolecular interactions, such as hydrogen bonding between the amine (-NH2) protons and the oxazole nitrogen (N3).[6] Different conformers can have distinct electronic properties and may bind differently to a biological target. Theoretical calculations can identify the most stable conformers and the energy barriers between them.

ParameterTypical Calculated ValueSignificance
Bond Lengths (Å) C-O: ~1.36, C-N: ~1.38, C=N: ~1.30Indicates bond order and ring aromaticity.
Bond Angles (°) O-C-N: ~115°, C-N-C: ~105°Defines the geometry of the five-membered ring.[5]
HOMO-LUMO Gap (eV) 5.0 - 6.0 eVA lower value indicates higher reactivity.[5]
Dipole Moment (Debye) 1.5 - 2.5 DReflects overall molecular polarity.

Table 1: Representative theoretical parameters for oxazole derivatives. Values are illustrative and depend on the specific compound and computational method.

Chemical Reactivity and Potential for Drug Development

Theoretical properties provide a roadmap for predicting chemical behavior and guiding drug design.

Predicting Sites of Reaction

The reactivity of the oxazole ring is well-established and can be rationalized through computational analysis:

  • Protonation and Alkylation: The pyridine-like nitrogen at position 3 is the most basic site and is susceptible to protonation and N-alkylation.[7] This is confirmed by MEP maps showing a region of high negative potential.

  • Electrophilic Substitution: These reactions are generally difficult but, when they occur, favor the C5 position.[7][8] This can be predicted by analyzing the regions of highest HOMO density.

  • Nucleophilic Substitution: This occurs at the C2 position, especially if a good leaving group is present.[8] The C2 position often corresponds to a region of high LUMO density.

  • Deprotonation: The proton at the C2 position is the most acidic and can be removed by a strong base.[8]

Application in Drug Design

The ultimate goal of theoretical analysis in this context is to inform the design of more effective drugs.

  • Structure-Activity Relationship (SAR): By calculating properties for a series of related 4-aminomethyl-oxazole analogs, researchers can build Quantitative Structure-Activity Relationship (QSAR) models. These models correlate calculated properties (like HOMO/LUMO energies or partial charges) with observed biological activity, helping to predict the potency of new, unsynthesized compounds.[9]

  • Molecular Docking: The optimized 3D structure and charge distribution of a 4-aminomethyl-oxazole derivative can be used in molecular docking simulations.[9] This technique predicts how the molecule might bind to the active site of a target protein (e.g., an enzyme or receptor). The aminomethyl group is particularly important here, as it can act as a hydrogen bond donor, forming key interactions that anchor the ligand in the binding pocket. For example, several oxazole derivatives have been investigated as tubulin inhibitors, where docking studies helped hypothesize their mechanism of action.[9][10]

Conclusion

The 4-aminomethyl-oxazole scaffold represents a valuable intersection of aromatic stability and functional group flexibility. Theoretical studies, primarily using Density Functional Theory, provide unparalleled insight into the fundamental properties that govern its behavior. By calculating and analyzing its electronic structure (HOMO, LUMO, MEP), optimized geometry, and conformational landscape, scientists can predict its chemical reactivity with high confidence. This knowledge is not merely academic; it directly supports the rational design of novel therapeutics by informing SAR studies and predicting molecular interactions with biological targets. As computational power continues to grow, these theoretical approaches will become even more integral to accelerating the journey from molecular concept to life-saving medicine.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling with 4-Oxazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxazole Moiety in Medicinal Chemistry

The oxazole scaffold is a privileged five-membered heterocyclic motif frequently incorporated into the architecture of pharmacologically active molecules.[1] Its presence can influence a compound's metabolic stability, pharmacokinetic profile, and binding interactions with biological targets. The synthesis of oxazole-containing compounds is, therefore, of significant interest in drug discovery.[2][3] 4-Oxazolemethanamine, in particular, serves as a valuable building block, presenting a primary amine for the construction of amide bonds, which are themselves a cornerstone of medicinal chemistry, appearing in over 25% of all known drugs.[4]

This document provides a detailed guide for the successful amide coupling of 4-Oxazolemethanamine hydrochloride with a generic carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a comprehensive understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot their synthetic strategies effectively.

Physicochemical Properties and Reactivity Considerations

This compound is provided as a salt, which necessitates the use of a base to liberate the free amine for the coupling reaction. The primary amine is attached to a methylene spacer, which mitigates the electron-withdrawing effects of the aromatic oxazole ring, rendering it a competent nucleophile.

Regarding chemoselectivity, the oxazole ring contains two heteroatoms, an oxygen at position 1 and a nitrogen at position 3. The nitrogen atom's lone pair of electrons contributes to the aromaticity of the ring, making it significantly less basic and nucleophilic than the exocyclic primary amine.[6] Therefore, under standard amide coupling conditions, selective N-acylation of the primary amine is expected without competitive reaction at the oxazole nitrogen.[1]

Recommended Amide Coupling Protocols

Two robust and widely applicable protocols are presented below: one utilizing the carbodiimide-based reagent system EDC/HOBt, and the other employing the uronium salt-based reagent HATU.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a classic, cost-effective, and reliable approach for amide bond formation.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while 1-hydroxybenzotriazole (HOBt) is added to suppress racemization and improve efficiency by forming a more stable active ester intermediate.[8]

Materials:

  • Carboxylic acid of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Experimental Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt·H₂O (1.2 eq).

  • Add anhydrous DCM or DMF (to achieve a concentration of 0.1-0.5 M with respect to the carboxylic acid).

  • Stir the suspension and cool the flask to 0 °C using an ice bath.

  • Add DIPEA or TEA (2.5 - 3.0 eq) dropwise to the reaction mixture. It is crucial to add enough base to neutralize the amine hydrochloride salt and the HCl generated from the EDC·HCl.

  • Once the base is added, add EDC·HCl (1.2 eq) portion-wise to the cold reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amide.

Workflow for EDC/HOBt Coupling

G cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Combine Carboxylic Acid, 4-Oxazolemethanamine·HCl, HOBt add_solvent 2. Add Anhydrous Solvent (DCM or DMF) prep_reactants->add_solvent add_base 3. Add Base (DIPEA/TEA) add_solvent->add_base add_edc 4. Add EDC·HCl add_base->add_edc stir 5. Warm to RT, Stir 12-24h add_edc->stir monitor 6. Monitor by TLC/LC-MS stir->monitor workup 7. Aqueous Workup monitor->workup purify 8. Column Chromatography workup->purify product Final Amide Product purify->product G RCOOH Carboxylic Acid OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI + EDC EDC EDC EDC->OAI HOBtEster HOBt Active Ester (More Stable) OAI->HOBtEster + HOBt - Urea Urea Urea Byproduct OAI->Urea HOBt HOBt HOBt->HOBtEster Amide Amide Product HOBtEster->Amide + Amine - HOBt Amine 4-Oxazolemethanamine (Free Base) Amine->Amide

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Oxazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold in Kinase Inhibition

The oxazole scaffold, a five-membered aromatic heterocycle, is a prominent feature in numerous biologically active compounds and has garnered significant attention in medicinal chemistry as a "privileged scaffold."[1] Its unique electronic and structural properties enable it to participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. This makes it a valuable building block in the design of novel therapeutics, particularly in the realm of protein kinase inhibitors.[1][2] Many oxazole derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2][3]

4-Oxazolemethanamine hydrochloride (CAS: 1072806-60-0) is a versatile and commercially available building block that provides a ready handle for incorporation of the oxazole moiety into larger, more complex molecules.[4][5] The primary amine functionality allows for straightforward derivatization, most commonly through amide bond formation, to couple the oxazole unit with various kinase inhibitor scaffolds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of potential kinase inhibitors. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present data in a clear and accessible format.

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueSource
CAS Number 1072806-60-0[4][5]
Molecular Formula C₄H₇ClN₂O[4][5]
Molecular Weight 134.56 g/mol [4][5]
Appearance SolidN/A
Storage Store at 4°C, protect from light.ChemScene

Safety and Handling: According to available safety data sheets for similar compounds, standard laboratory safety precautions should be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous chemical.[6]

Core Synthetic Strategy: Amide Coupling to Kinase Scaffolds

The primary amine of this compound is an excellent nucleophile for forming stable amide bonds with carboxylic acid-functionalized kinase inhibitor scaffolds. Amide coupling reactions are a cornerstone of medicinal chemistry due to their reliability and the stability of the resulting amide bond.[7] A general workflow for this synthetic approach is outlined below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis cluster_3 Biological Evaluation Scaffold Kinase Inhibitor Scaffold (with COOH group) Coupling Amide Coupling Reaction (e.g., EDC/HOBt, HATU) Scaffold->Coupling BuildingBlock 4-Oxazolemethanamine Hydrochloride BuildingBlock->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Screening Kinase Inhibition Assay Characterization->Screening CellularAssay Cellular Proliferation Assay Screening->CellularAssay

Figure 1: General workflow for the synthesis and evaluation of kinase inhibitors.

Detailed Synthetic Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor

This protocol details a representative synthesis of a potential kinase inhibitor by coupling this compound with a carboxylic acid-functionalized pyrrolo[2,3-d]pyrimidine core. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous approved kinase inhibitors, including the JAK inhibitor Tofacitinib.

Reaction Scheme

Figure 2: Amide coupling of a pyrrolo[2,3-d]pyrimidine scaffold with 4-Oxazolemethanamine.

Materials and Reagents
  • Pyrrolo[2,3-d]pyrimidine carboxylic acid derivative (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., DCM/Methanol or Hexanes/Ethyl Acetate)

Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrrolo[2,3-d]pyrimidine carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Addition of Amine and Coupling Reagents: To the stirred solution, add this compound (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). The DIPEA is crucial as it acts as a base to neutralize the hydrochloride salt of the amine and the HOBt, allowing the reaction to proceed.

  • Initiation of Coupling: Cool the reaction mixture to 0°C in an ice bath. Slowly add EDC (1.2 eq) portion-wise to the mixture. The formation of a white precipitate (the urea byproduct of EDC) may be observed.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is essential to remove any unreacted carboxylic acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-(oxazol-4-ylmethyl)-pyrrolo[2,3-d]pyrimidine-carboxamide derivative.[7]

Characterization of the Synthesized Inhibitor

Thorough characterization is essential to confirm the identity and purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structure of the synthesized molecule. Key signals to look for include the characteristic peaks of the oxazole and pyrrolo[2,3-d]pyrimidine rings, as well as the newly formed amide N-H proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound. A purity of >95% is generally desirable for biological testing.

Biological Evaluation: Kinase Inhibition Assays

To assess the potential of the newly synthesized compound as a kinase inhibitor, in vitro kinase assays are performed.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for JAK family kinases)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor (dissolved in DMSO)

  • Recombinant human kinase (e.g., JAK1, JAK2, JAK3)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the synthesized inhibitor in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase, the substrate, and the kinase assay buffer to each well.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using the chosen detection system. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent followed by the Kinase Detection Reagent and measuring the resulting luminescence.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Expected Data and Interpretation:

CompoundTarget KinaseIC₅₀ (nM)
Synthesized Inhibitor JAK1e.g., 50
Synthesized Inhibitor JAK2e.g., 15
Synthesized Inhibitor JAK3e.g., 150
Reference Inhibitor JAK2e.g., 5

The IC₅₀ values will indicate the potency and selectivity of the synthesized compound. A lower IC₅₀ value signifies higher potency. By comparing the IC₅₀ values across different kinases, the selectivity profile of the inhibitor can be determined.

Signaling Pathway and Mechanism of Action

The synthesized inhibitor, by targeting a specific kinase, is designed to modulate a particular cellular signaling pathway. For instance, a JAK inhibitor would interfere with the JAK-STAT signaling pathway, which is crucial for cytokine signaling and is often hyperactivated in inflammatory diseases and certain cancers.

G cluster_0 Upstream cluster_1 Kinase Cascade cluster_2 Downstream Effects Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Dimerization STAT Dimerization STAT->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Transcription Gene Transcription Translocation->Transcription Response Cellular Response (Proliferation, Inflammation) Transcription->Response Inhibitor Synthesized Inhibitor (with Oxazole Moiety) Inhibitor->JAK Inhibits

Figure 3: Simplified JAK-STAT signaling pathway and the point of inhibition.

Conclusion and Future Directions

This compound serves as a valuable and readily accessible building block for the synthesis of novel kinase inhibitors. The straightforward amide coupling protocols described herein provide a robust and reproducible method for incorporating the biologically relevant oxazole moiety into a variety of kinase inhibitor scaffolds. The detailed protocols for synthesis, characterization, and biological evaluation offer a comprehensive guide for researchers aiming to explore this chemical space. Future work could involve the synthesis of a library of derivatives by varying the kinase scaffold and exploring substitutions on the oxazole ring to develop structure-activity relationships (SAR) and optimize potency and selectivity. This strategic approach, grounded in sound medicinal chemistry principles, holds promise for the discovery of new and effective targeted therapies.

References

Mastering the Synthesis of N-(Oxazol-4-ylmethyl)amides: A Detailed Guide to the N-Acylation of 4-Oxazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the oxazole scaffold is a privileged heterocycle, integral to a multitude of biologically active compounds. The strategic functionalization of this core structure is paramount for the development of novel therapeutic agents. Among the key synthetic transformations is the N-acylation of aminomethyl-substituted oxazoles to form N-(oxazol-4-ylmethyl)amides. This guide provides a comprehensive, in-depth exploration of the experimental procedure for the N-acylation of 4-Oxazolemethanamine hydrochloride, a critical building block for creating diverse chemical libraries.

This document moves beyond a simple recitation of steps, offering a rationale deeply rooted in chemical principles for each procedural choice. It is designed to empower researchers to not only replicate the synthesis but also to intelligently adapt and troubleshoot the methodology for their specific research needs.

Understanding the Core Chemistry: The N-Acylation of an Amine Hydrochloride

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The primary amine of the methanamine moiety acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. A key challenge arises from the starting material being a hydrochloride salt. In this form, the amine is protonated (R-NH3+), rendering it non-nucleophilic and thus unreactive towards acylation.

Therefore, the first and most critical step in the reaction is the in-situ neutralization of the hydrochloride salt to liberate the free amine (R-NH2). This is typically achieved by the addition of a suitable base. The choice of base is crucial to the success of the reaction, as it must be strong enough to deprotonate the amine hydrochloride but should not induce undesirable side reactions.

The overall transformation can be generalized as follows:

General Reaction Scheme:

  • Reactants: this compound, Acylating Agent (e.g., Acyl Chloride, Acetic Anhydride)

  • Base: A suitable organic or inorganic base (e.g., Triethylamine, Sodium Bicarbonate)

  • Solvent: An inert aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Product: N-(Oxazol-4-ylmethyl)amide

Strategic Selection of Reagents and Conditions

The success of the N-acylation hinges on the judicious selection of reagents and reaction parameters. Here, we delve into the causality behind these choices.

The Role of the Base: Liberating the Nucleophile

As previously mentioned, a base is essential to neutralize the hydrochloride salt. The choice of base depends on the specific acylating agent and the desired reaction conditions.

  • Organic Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly employed. They are effective acid scavengers and are soluble in organic solvents, facilitating a homogeneous reaction mixture. DIPEA is often preferred for sensitive substrates as its steric bulk reduces its nucleophilicity, minimizing potential side reactions.

  • Inorganic Bases: Aqueous solutions of inorganic bases such as sodium hydroxide or sodium bicarbonate can also be used, particularly under biphasic conditions known as the Schotten-Baumann reaction.[1][2] This method is advantageous as the inorganic base and the resulting salt byproduct are confined to the aqueous phase, simplifying workup.[1][2]

Choosing the Acylating Agent: Activating the Carbonyl

The most common acylating agents for this transformation are acyl chlorides and acid anhydrides.

  • Acyl Chlorides: These are highly reactive electrophiles that readily undergo nucleophilic attack by the amine. The reaction is typically fast and efficient. A stoichiometric amount of base is required to neutralize the hydrochloric acid byproduct.

  • Acid Anhydrides: While generally less reactive than acyl chlorides, anhydrides are often easier to handle and can provide cleaner reactions. The byproduct is a carboxylic acid, which also requires neutralization by a base.

The Solvent System: Providing the Reaction Medium

The solvent should be inert to the reactants and capable of dissolving the starting materials to a reasonable extent.

  • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are excellent choices for reactions with organic bases, as they are non-reactive towards acylating agents.

  • Biphasic Systems: For Schotten-Baumann conditions, a two-phase system of an organic solvent (like DCM or diethyl ether) and water is used.[2] The reactants and product remain in the organic phase, while the base and byproducts reside in the aqueous phase.[2]

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the N-acylation of this compound using both an acyl chloride and an acid anhydride.

Protocol 1: N-Acylation using an Acyl Chloride under Anhydrous Conditions

This protocol is suitable for a wide range of acyl chlorides and provides a high-yielding synthesis in a controlled, anhydrous environment.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DCM to dissolve the starting material (concentration typically 0.1-0.5 M). Add triethylamine (2.2 equivalents) to the stirred suspension. Note: Two equivalents of base are required: one to neutralize the hydrochloride salt and one to scavenge the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled, stirred mixture. The formation of a precipitate (triethylammonium chloride) is typically observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(oxazol-4-ylmethyl)amide.

Protocol 2: N-Acylation using an Acid Anhydride under Schotten-Baumann Conditions

This protocol utilizes a biphasic system, which can simplify the purification process.

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask or round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of DCM (or diethyl ether) and water (1:1 v/v).

  • Base Addition: Add sodium bicarbonate (3.0 equivalents) to the stirred mixture. Note: An excess of base is used to ensure complete neutralization of the hydrochloride and the carboxylic acid byproduct.

  • Anhydride Addition: Add the acid anhydride (1.2 equivalents) to the vigorously stirred biphasic mixture at room temperature.

  • Reaction: Continue to stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Comparative Data for N-Acylation Conditions

The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical conditions for the N-acylation of aminomethyl-substituted heterocycles, providing a valuable reference for reaction optimization.

Acylating AgentBaseSolventCatalyst (optional)Typical Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDichloromethane-2-4>90
Benzoyl ChlorideSodium Hydroxide (aq)Dichloromethane/Water-3-585-95
Acetic AnhydrideSodium BicarbonateDichloromethane/Water-4-680-90
Propionic AnhydridePyridineTetrahydrofuranDMAP (cat.)6-885-95

Note: Yields are representative and can vary depending on the specific substrate and reaction scale.

Enhancing Reaction Efficiency: The Role of Catalysts

For less reactive amines or acylating agents, a nucleophilic catalyst can be employed to accelerate the reaction. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions.[3][4] It functions by reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the amine. A catalytic amount of DMAP (typically 1-10 mol%) can significantly reduce reaction times and improve yields, particularly with sterically hindered substrates.[3][4]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution. The following diagram, generated using DOT language, illustrates the key steps in the N-acylation process.

N_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup and Purification start Dissolve 4-Oxazolemethanamine HCl in Solvent add_base Add Base (e.g., TEA or NaHCO3) start->add_base cool Cool to 0 °C (for acyl chlorides) add_base->cool add_acyl Add Acylating Agent Dropwise cool->add_acyl react Stir at Room Temperature add_acyl->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify end_node Pure N-(Oxazol-4-ylmethyl)amide purify->end_node

Caption: Experimental workflow for the N-acylation of this compound.

Conclusion: A Versatile Tool for Drug Discovery

The N-acylation of this compound is a fundamental and versatile transformation that provides access to a vast array of N-(oxazol-4-ylmethyl)amides. A thorough understanding of the underlying chemical principles, coupled with careful selection of reagents and reaction conditions, is key to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers in their quest to synthesize novel and impactful molecules for the advancement of science and medicine.

References

Application Notes & Protocols: Strategic Incorporation of 4-Oxazolemethanamine Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Oxazoles in Modern Peptidomimetics

Peptides are central to numerous biological processes, making them invaluable as therapeutic leads. However, their application is often hampered by poor metabolic stability, low cell permeability, and rapid clearance.[1] To overcome these limitations, medicinal chemists increasingly turn to peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced pharmacological properties.[1][2]

The oxazole moiety, a five-membered aromatic heterocycle, is a privileged scaffold found in many biologically active marine natural products.[2][3] Its incorporation into a peptide backbone confers significant advantages:

  • Conformational Rigidity: The planar oxazole ring restricts the rotational freedom of the peptide chain, locking it into a specific bioactive conformation.

  • Proteolytic Resistance: The non-standard structure is resistant to degradation by proteases, increasing the peptide's in vivo half-life.

  • Modulated Bioactivity: The unique electronic and steric properties of the oxazole ring can enhance binding affinity to biological targets and enable novel peptide-protein interactions.[1][2]

This guide provides a detailed framework for incorporating 4-Oxazolemethanamine hydrochloride, a versatile building block, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

The 4-Oxazolemethanamine Building Block: A Strategic Overview

4-Oxazolemethanamine serves as a non-proteinogenic amine source, enabling the extension of a peptide chain from a C-terminal carboxylic acid. Supplied as a hydrochloride salt, it is stable and readily handled. The primary consideration for its use in SPPS is the neutralization of the amine hydrochloride to the free base immediately before the coupling reaction to ensure efficient acylation.

The core principle involves the activation of a resin-bound C-terminal carboxyl group, followed by nucleophilic attack from the primary amine of 4-Oxazolemethanamine. This process is governed by the principles of orthogonal protection, where the temporary N-terminal protecting groups (e.g., Fmoc) are removed under conditions that do not affect the permanent side-chain protecting groups or the resin linker.[4][5]

G cluster_0 Orthogonal Protection Logic (Fmoc/tBu Strategy) Start Start SPPS Cycle Deprotection Fmoc Removal (Base-Labile) Start->Deprotection For each cycle Coupling Couple Next Fmoc-AA-OH (Acid-Stable) Deprotection->Coupling Repeat Repeat Cycle for All Amino Acids Coupling->Repeat Repeat->Deprotection Yes FinalCleavage Final Cleavage & Side-Chain Deprotection (Acid-Labile) Repeat->FinalCleavage No (synthesis complete) End Purified Peptide FinalCleavage->End

Figure 1: Logical workflow of the Fmoc/tBu orthogonal strategy in SPPS.

Experimental Protocols

Materials & Reagents
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for preparing peptide acids. Rink Amide resin is suitable for C-terminal amides.[6]

  • Building Block: this compound.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Coupling Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, or DIC/Oxyma.[7][8]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).

Protocol 1: Coupling of the First Amino Acid to 2-CTC Resin

This protocol assumes the synthesis of a peptide acid where the C-terminal amino acid is coupled to the resin first.

  • Resin Swelling: Swell 2-CTC resin (1.0 eq) in DCM for 30-60 minutes in a reaction vessel. Drain the solvent.

  • Amino Acid Preparation: Dissolve the first Fmoc-protected amino acid (1.5 eq) in DCM. Add DIPEA (3.0 eq) and mix.

  • Loading: Add the amino acid solution to the swollen resin. Agitate for 1-2 hours.

  • Capping: To cap any unreacted chloride sites on the resin, add a solution of DCM:Methanol:DIPEA (17:2:1) and agitate for 30-60 minutes.[6]

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

Protocol 2: Incorporation of this compound

This protocol describes the coupling of 4-Oxazolemethanamine to the C-terminus of a peptide chain already assembled on the resin.

  • Resin Preparation: Take the peptide-resin from the previous step and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Activation of Carboxyl Group: In a separate vial, dissolve the coupling reagent (e.g., HATU, 3.0 eq) and DIPEA (6.0 eq) in DMF. Add this activation mixture to the resin and agitate for 2-5 minutes.

  • Amine Preparation & Coupling: In another vial, dissolve this compound (3.0 eq) in DMF. Add DIPEA (3.0 eq) to neutralize the salt to its free base. Immediately add this solution to the activated peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.[9] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

  • Washing: Once the coupling is complete, wash the resin with DMF (5x) and DCM (5x). The resin is now ready for cleavage or further chain elongation.

G Resin Resin-Peptide-COOH C-terminal Carboxylic Acid ActivatedEster Activated OAt Ester Highly Reactive Intermediate Resin:f0->ActivatedEster:f0 + HATU/DIPEA HATU HATU Coupling Reagent FinalProduct Resin-Peptide-CO-NH-CH₂-Oxazole Coupled Product ActivatedEster:f0->FinalProduct:f0 + Neutralized Amine Amine H₂N-CH₂-Oxazole Neutralized Amine

Caption: Chemical workflow for coupling 4-Oxazolemethanamine.

Protocol 3: Cleavage from Resin and Deprotection
  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours. The duration may need optimization depending on the peptide sequence and side-chain protecting groups.[10][11]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Summary and Characterization

Coupling Reagent Selection

The choice of coupling reagent is critical for achieving high efficiency, especially with non-standard building blocks.

Coupling Reagent Class Activation Mechanism Key Advantages & Considerations
HATU Aminium SaltForms highly reactive OAt esters.Excellent for hindered couplings; rapid reaction times.[7][8]
HBTU/TBTU Aminium SaltForms OBt esters.Cost-effective and reliable for standard couplings.
DIC/Oxyma Carbodiimide/AdditiveForms Oxyma active esters.Low racemization potential; byproducts are soluble.[12][13]
PyBOP Phosphonium SaltForms OBt esters.Byproducts are less hazardous than those from BOP.[7]
Characterization of the Final Product

After cleavage and purification, the identity and purity of the oxazole-containing peptide must be confirmed.[14][15]

  • Purity Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of the crude peptide and for purification.[9]

  • Identity Verification: Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the oxazole moiety.[16]

  • Structural Analysis: For complex peptides, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure and stereochemistry.[14][16]

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive, it indicates a difficult coupling. This can be due to steric hindrance or peptide aggregation. Solution: Double the coupling time, switch to a more potent coupling reagent like HATU, or perform the reaction at a slightly elevated temperature (e.g., 40°C).

  • Oxazole Ring Instability: The oxazole ring is generally stable to the acidic conditions of TFA cleavage and the basic conditions of Fmoc deprotection.[17] However, avoid strongly oxidative conditions, as certain oxidants can cleave the oxazole ring.[17][18]

  • Neutralization is Critical: The most common point of failure is inefficient neutralization of the this compound. Ensure a sufficient excess of a non-nucleophilic base like DIPEA is used and that the free amine is used immediately after its generation.

By following these protocols and considerations, researchers can reliably incorporate 4-Oxazolemethanamine into synthetic peptides, unlocking new avenues for the development of potent and stable peptidomimetics for therapeutic and research applications.

References

Application Note: High-Purity Isolation of 4-Oxazolemethanamine Hydrochloride from Reaction Mixtures Using Advanced Chromatographic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed examination of chromatographic methods for the purification of 4-Oxazolemethanamine hydrochloride, a polar, basic heterocyclic building block crucial in pharmaceutical synthesis. Direct purification of such compounds from crude reaction mixtures presents significant challenges, including poor retention, peak tailing, and low recovery on standard silica gel. We present and contrast several robust chromatographic strategies, including Reversed-Phase (RP), Amine-Based Normal-Phase, and Ion-Exchange (IEX) chromatography. This document offers detailed, step-by-step protocols, method development guidelines, and troubleshooting advice to enable researchers to achieve high purity and yield, ensuring the quality of downstream applications in drug discovery and development.

Introduction: The Purification Challenge

This compound is a valuable building block in medicinal chemistry, often used in the synthesis of novel therapeutic agents.[1] The primary amine and heterocyclic oxazole ring impart specific biological activities but also create significant hurdles for purification. The compound's hydrochloride salt form renders it highly polar and water-soluble, while the primary amine is basic. This combination of properties makes separation from synthetic impurities by traditional normal-phase flash chromatography on silica gel notoriously difficult.[2][3]

The acidic nature of silica gel's silanol groups (a Brønsted acid) leads to strong, often irreversible, interactions with basic amines, resulting in significant peak tailing, streaking across fractions, and loss of valuable material.[4] This guide provides a systematic approach to overcoming these challenges by selecting appropriate stationary and mobile phases tailored to the unique physicochemical properties of polar amine salts.

Understanding the Physicochemistry: Causality Behind Method Selection

The successful purification of this compound hinges on mitigating its strong polarity and basicity. The choice of a chromatographic system must be a deliberate one, based on the dominant molecular interactions desired.

  • Polarity: The molecule's small size and heteroatoms make it highly polar. In reversed-phase chromatography, this leads to weak retention on non-polar C18 columns, often causing the compound to elute in the solvent front with other polar impurities.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that utilizes a polar stationary phase with a partially aqueous mobile phase to retain very polar compounds.[6][7]

  • Basicity: The primary amine (pKa ~9-10) is protonated at neutral or acidic pH, existing as a cation. On a standard silica column, this leads to a strong acid-base interaction that disrupts efficient elution.[4]

  • Salt Form: As a hydrochloride salt, the compound is readily soluble in polar solvents like water and methanol but has poor solubility in common non-polar organic solvents used for normal-phase chromatography. This dictates the choice of loading techniques and mobile phase composition.[8]

Based on these properties, three primary strategies are recommended, moving from the most common flash chromatography adaptations to more specialized, high-resolution techniques.

Table 1: Comparison of Recommended Chromatographic Techniques
TechniqueStationary PhaseMobile Phase PrincipleAdvantagesDisadvantages
Amine-Modified Normal-Phase Amine-functionalized silica (Si-NH2)Non-polar organic (e.g., Hexane/EtOAc or DCM/MeOH)Masks acidic silica surface, reduces tailing for basic compounds, simpler mobile phase without additives.[9][10]Less polar than silica, which may alter elution order; can be more expensive than bare silica.
Reversed-Phase (RP) Flash C18-functionalized silicaPolar, aqueous (e.g., Water/Acetonitrile or Water/Methanol)Excellent for polar and water-soluble compounds, direct loading of salt is possible, highly reproducible.[2][5]Low retention of very polar compounds, requires removal of water from fractions, potentially higher solvent consumption.
Ion-Exchange (IEX) Cation-exchange resin (e.g., sulfonate groups)Aqueous buffers, elution by increasing salt concentration or pHHighest selectivity for charged species, separation based on charge instead of polarity, excellent for removing neutral impurities.[11][12]More complex method development, requires specialized columns, not always amenable to high-throughput flash systems.

Purification Workflow and Strategy

A logical workflow ensures efficient and successful purification. The process begins with analytical screening to inform the preparative-scale method.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_selection Phase 2: Method Selection cluster_execution Phase 3: Preparative Purification cluster_post Phase 4: Post-Purification Crude Crude Reaction Product (4-Oxazolemethanamine HCl + Impurities) Sol_Test Solubility & Stability Test (Water, MeOH, ACN, DCM) Crude->Sol_Test TLC Analytical Screening (TLC/LC-MS) - Amine Plate (DCM/MeOH) - RP-C18 Plate (Water/ACN) Sol_Test->TLC Decision Evaluate Separation & Rf Is baseline separation achieved? TLC->Decision RP_Flash Reversed-Phase Flash (C18 Column) Decision->RP_Flash Good separation on RP-TLC (Rf 0.15-0.4) Amine_Flash Amine-NP Flash (NH2 Column) Decision->Amine_Flash Good separation on Amine-TLC (Rf 0.15-0.4) IEX Ion-Exchange (Cation-Ex Column) Decision->IEX Co-elution / Complex mixture Analysis Fraction Analysis (TLC or LC-MS) RP_Flash->Analysis Amine_Flash->Analysis IEX->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evap Solvent Removal (Lyophilization for RP) Pooling->Evap Final_QC Final QC (NMR, HPLC, MS) Evap->Final_QC Pure_Product Pure 4-Oxazolemethanamine HCl Final_QC->Pure_Product

Diagram 1: General workflow for the purification of 4-Oxazolemethanamine HCl.

Detailed Protocols

The following protocols provide step-by-step instructions for the most effective and commonly accessible purification methods.

Protocol 1: Reversed-Phase Flash Chromatography

This method is highly recommended for its reproducibility and suitability for polar salts. The primary mechanism is hydrophobic partitioning.[5]

A. Method Development (Analytical Scale)

  • Plate Selection: Use C18-functionalized silica TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of water or methanol.

  • Solvent System Screening: Spot the sample on the TLC plate and develop in various ratios of water and an organic modifier (methanol or acetonitrile). A good starting point is 50:50 Water:Acetonitrile.

    • Rationale: The goal is to find a solvent system that provides an Rf value for the target compound between 0.15 and 0.40, ensuring good separation from impurities.[8]

  • Visualization: Visualize the spots under UV light (if chromophore is present) and/or by staining with a potassium permanganate solution.

B. Preparative Scale-Up Protocol

  • Column Selection: Choose a C18 flash column with a capacity appropriate for your sample size. A general rule is a sample load of 1-5% of the column's stationary phase weight.

  • Sample Loading:

    • Liquid Loading (Preferred): Dissolve the crude product in a minimal volume of a weak solvent (e.g., water or DMSO). If using a solvent stronger than the initial mobile phase (like methanol), ensure the volume is very small to avoid compromising the separation.

    • Dry Loading: If the sample has poor solubility, dissolve it in a suitable solvent (e.g., methanol), add a small amount of C18 silica or Celite®, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Load this powder into a solid load cartridge.

  • System Setup and Elution:

    • Equilibrate the column with the initial mobile phase composition for at least 5 column volumes (CV).

    • Run a linear gradient from a high-aqueous phase to a high-organic phase.

    • Monitor the elution using a UV detector.

  • Fraction Collection & Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze collected fractions using the TLC system developed earlier to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

    • Remove the remaining water via lyophilization (freeze-drying) to obtain the pure hydrochloride salt as a solid.

Table 2: Example Parameters for Reversed-Phase Flash Purification
ParameterValue / DescriptionRationale & Notes
Instrument Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™)Automation ensures reproducible gradients and efficient fraction collection.
Stationary Phase RediSep Rf Gold® C18, 40gHigh-resolution media suitable for polar compounds.[6]
Sample Load 400 mg crude product (1% load)Low loading percentage maximizes resolution for difficult separations.
Solvent A Deionized WaterThe strong, polar solvent in RP.
Solvent B Acetonitrile (HPLC Grade)The weak, non-polar solvent in RP. Methanol is an alternative.
Gradient 5% B to 60% B over 15 CVA shallow gradient is crucial for separating polar compounds that elute early.
Flow Rate 35 mL/minOptimized for a 40g column to balance speed and resolution.
Detection UV, 214 nm & 254 nmOxazole rings typically have a UV chromophore.
Post-Processing LyophilizationEssential for removing water without thermal degradation to yield the solid salt.
Protocol 2: Amine-Modified Normal-Phase Chromatography

This is an excellent alternative to standard silica, especially if reversed-phase equipment is unavailable or if impurities are better resolved in a normal-phase system. The amine-functionalized surface minimizes acid-base interactions.[10]

A. Method Development (Analytical Scale)

  • Plate Selection: Use amine-functionalized (NH2) TLC plates.

  • Sample Preparation: Dissolve the crude material in a suitable solvent like dichloromethane or methanol. If using the hydrochloride salt, solubility may be limited. A small amount of free-basing with a volatile base (like NH3 in MeOH) might be necessary for analytical screening, but this can add complexity.

  • Solvent System Screening: Develop the plate in a mixture of a non-polar and a polar solvent. Good starting systems include:

    • Dichloromethane / Methanol (e.g., 95:5 to 80:20)

    • Ethyl Acetate / Hexane (less likely to be effective for this polar compound)

    • Rationale: Unlike silica, you can often purify amines on an NH2 column without a basic additive, simplifying workup.[10] Aim for an Rf of 0.15-0.40.

B. Preparative Scale-Up Protocol

  • Column Selection: Choose an amine-functionalized flash column.

  • Sample Loading:

    • Liquid Loading: Dissolve the sample in a minimal amount of the mobile phase or a weak solvent like dichloromethane.

    • Dry Loading: Dissolve the crude product in a solvent (e.g., methanol), adsorb onto silica gel (a small amount is acceptable for loading purposes) or Celite®, and evaporate to dryness.

  • System Setup and Elution:

    • Equilibrate the column with the starting mobile phase (e.g., 98:2 DCM:MeOH) for at least 5 CV.

    • Run a gradient of increasing methanol content.

  • Fraction Collection & Analysis:

    • Collect and analyze fractions as described in Protocol 1, using the amine TLC system.

  • Product Isolation:

    • Combine pure fractions and remove solvents via rotary evaporation. The product will be the free base. To recover the hydrochloride salt, dissolve the residue in a suitable solvent (e.g., ether, ethyl acetate) and bubble dry HCl gas through it or add a solution of HCl in isopropanol.

Troubleshooting Common Purification Issues

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing (on Silica) Strong acid-base interaction between the amine and acidic silanol groups.Switch to an amine-functionalized column.[9][10] Alternatively, add 0.5-2% triethylamine or ammonia in methanol to the mobile phase.[4][13]
No Retention on C18 Column The compound is too polar for effective hydrophobic interaction.Switch to a more polar stationary phase (e.g., Diol) and run in HILIC mode.[6] Use a shallower gradient starting with a very low organic percentage (e.g., 0-5%).
Low Recovery / Yield Irreversible adsorption to the stationary phase.Use a less active stationary phase (amine, alumina).[14] For reversed-phase, ensure the pH of the mobile phase prevents degradation if the compound is unstable.
Co-elution with Impurities Insufficient selectivity of the chosen system.Change the chromatography mode (e.g., from RP to IEX). Ion-exchange separates based on charge, which may resolve impurities with similar polarity but different charge states.[12]
Compound Insoluble for Loading The salt form is insoluble in the desired loading solvent (e.g., DCM).For RP, dissolve in water or DMSO. For normal-phase, use a dry loading technique by adsorbing from a solvent in which it is soluble (e.g., methanol).[8]

Conclusion

The successful purification of this compound is readily achievable with a systematic and chemically informed approach. While standard silica gel chromatography is often inadequate for this class of polar, basic molecules, both Reversed-Phase Flash Chromatography and Amine-Modified Normal-Phase Chromatography offer robust and scalable solutions. Reversed-phase is particularly advantageous as it accommodates the direct purification of the hydrochloride salt form and simplifies handling. By performing careful analytical-scale method development and understanding the underlying chemical interactions, researchers can consistently obtain this valuable building block with the high purity required for pharmaceutical research and development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Oxazolemethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 4-oxazolemethanamine hydrochloride. This key pharmaceutical intermediate, featuring a versatile oxazole core, is a valuable building block in the development of novel therapeutic agents. The protocols and considerations outlined herein are designed to ensure scientific integrity, scalability, and safety, drawing upon established chemical principles and field-proven insights. The synthesis is presented as a multi-step process, commencing from the commercially available ethyl 4-oxazolecarboxylate. Each stage is detailed with procedural steps, process optimization considerations, in-process controls (IPCs), and safety protocols.

Overall Synthetic Workflow

The large-scale synthesis of this compound is strategically designed as a four-step process. This approach ensures high purity and yield at each stage, with robust and scalable methodologies. The workflow is initiated with the reduction of a commercially available ester, followed by chlorination, amination, and concluding with the formation and crystallization of the final hydrochloride salt.

Synthetic Workflow A Step 1: Reduction B Step 2: Chlorination A->B 4-(Hydroxymethyl)oxazole C Step 3: Amination B->C 4-(Chloromethyl)oxazole D Step 4: Salt Formation & Crystallization C->D 4-Oxazolemethanamine (Free Base)

Caption: Overall four-step synthetic workflow for this compound.

Step 1: Reduction of Ethyl 4-Oxazolecarboxylate to 4-(Hydroxymethyl)oxazole

The initial step involves the reduction of the ester functionality of ethyl 4-oxazolecarboxylate to a primary alcohol. For large-scale production, sodium borohydride (NaBH₄) in a suitable solvent system is a preferred reducing agent over more reactive hydrides like lithium aluminum hydride (LiAlH₄) due to its enhanced safety profile and easier handling.[1]

Protocol
  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel is charged with ethyl 4-oxazolecarboxylate (1.0 eq).

  • Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the reactor to dissolve the starting material. The solution is stirred and cooled to 0-5 °C using a circulating chiller.

  • Reagent Preparation: In a separate vessel, sodium borohydride (2.0-3.0 eq) is suspended in anhydrous THF.

  • Addition of Reducing Agent: The sodium borohydride suspension is slowly added to the cooled solution of ethyl 4-oxazolecarboxylate via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring (IPC): The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride, keeping the temperature below 15 °C to manage the exothermic reaction and hydrogen evolution.

  • Work-up and Isolation: The quenched reaction mixture is stirred for an additional hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-(hydroxymethyl)oxazole.

  • Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system like ethyl acetate/hexanes to afford pure 4-(hydroxymethyl)oxazole as a solid or oil.

Process Optimization and Scale-Up Considerations
ParameterLaboratory ScalePilot/Industrial ScaleRationale
Reducing Agent LiAlH₄ or NaBH₄NaBH₄Enhanced safety, easier handling, and less pyrophoric nature of NaBH₄.[1]
Solvent Anhydrous THF/EtherAnhydrous THFGood solubility for reactants and manageable boiling point for removal.
Temperature 0-25 °C0-10 °CBetter control of the exothermic reaction and minimization of side products.
Quenching Dropwise addition of water or acidSlow addition of saturated NH₄Cl(aq)Controlled quenching to manage hydrogen evolution and exotherm.
Purification Column ChromatographyVacuum Distillation/CrystallizationMore efficient and cost-effective for large quantities.
Safety Precautions
  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. The reaction should be conducted under an inert atmosphere (nitrogen).[2]

  • The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly with adequate cooling and ventilation.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. A face shield is recommended during the quenching step.[2]

Step 2: Chlorination of 4-(Hydroxymethyl)oxazole

The conversion of the primary alcohol to the corresponding chloride is a critical step. Thionyl chloride (SOCl₂) is an effective reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate.

Protocol
  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, reflux condenser, and a scrubbing system for acidic gases (e.g., a caustic scrubber) is charged with 4-(hydroxymethyl)oxazole (1.0 eq).

  • Solvent Addition: Anhydrous dichloromethane (DCM) or toluene is added, and the mixture is cooled to 0-5 °C.

  • Reagent Addition: Thionyl chloride (1.1-1.5 eq) is added dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring (IPC): The reaction is monitored by TLC or HPLC until the starting alcohol is consumed (typically 1-3 hours).

  • Work-up: The reaction mixture is carefully poured onto crushed ice to quench the excess thionyl chloride. The organic layer is separated, washed with a saturated sodium bicarbonate solution, and then with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-(chloromethyl)oxazole. This intermediate is often used in the next step without further purification.

Process Optimization and Scale-Up Considerations
ParameterLaboratory ScalePilot/Industrial ScaleRationale
Chlorinating Agent SOCl₂, PCl₅, Oxalyl ChlorideThionyl Chloride (SOCl₂)Cost-effective, byproducts (SO₂ and HCl) are gaseous and easily removed.
Solvent Dichloromethane (DCM)TolueneHigher boiling point allows for a wider temperature range and is often preferred in plant operations.
Temperature 0 °C to room temperature0-10 °C (addition), then warm to 20-25 °CControl of exotherm during addition and ensuring complete reaction.
Gas Scrubbing Fume hoodCaustic ScrubberEssential for neutralizing toxic and corrosive HCl and SO₂ gases produced.
Safety Precautions
  • Thionyl chloride is a highly corrosive and toxic liquid that reacts violently with water. Handle in a well-ventilated area, preferably a fume hood, with appropriate PPE.

  • The reaction generates significant amounts of HCl and SO₂ gases, which are toxic and corrosive. A robust gas scrubbing system is mandatory for large-scale operations.

Step 3: Amination of 4-(Chloromethyl)oxazole

The introduction of the amine functionality is achieved by reacting the chloromethyl intermediate with a source of ammonia. For large-scale production, using a solution of ammonia in an organic solvent or aqueous ammonia under controlled conditions is common.

Protocol
  • Reactor Setup: A pressure-rated stainless steel or glass-lined reactor equipped with a robust cooling system, mechanical stirrer, temperature and pressure gauges is required.

  • Ammonia Solution: A solution of ammonia in methanol (e.g., 7N) or aqueous ammonia is charged into the reactor and cooled to 0-10 °C.

  • Substrate Addition: A solution of 4-(chloromethyl)oxazole (1.0 eq) in a suitable solvent (e.g., methanol) is added slowly to the ammonia solution, maintaining the temperature and pressure within safe limits.

  • Reaction Monitoring (IPC): The reaction is monitored by HPLC to track the disappearance of the starting material. The reaction is typically run for 12-24 hours at room temperature or slightly elevated temperature under pressure.

  • Work-up: After the reaction is complete, the excess ammonia and solvent are removed under reduced pressure. The residue is taken up in a suitable solvent and washed with water to remove ammonium salts.

  • Isolation: The organic layer containing the free base, 4-oxazolemethanamine, is dried and concentrated. The crude free base is typically a volatile and unstable oil and is often directly converted to the hydrochloride salt.

Process Optimization and Scale-Up Considerations
ParameterLaboratory ScalePilot/Industrial ScaleRationale
Ammonia Source NH₃ in MeOH, aq. NH₄OHPressurized ammonia gas in a solvent or concentrated aq. NH₄OHBetter control of stoichiometry and reaction conditions at scale.
Solvent Methanol, THFMethanol, IsopropanolGood solubility for reactants and easy to remove.
Temperature/Pressure Room temperature, sealed tube0-50 °C, pressure reactorTo maintain ammonia in solution and control reaction rate.
Stoichiometry Large excess of ammoniaControlled excess of ammoniaTo minimize the formation of the secondary amine byproduct.
Safety Precautions
  • Ammonia is a toxic and corrosive gas with a pungent odor. Reactions should be conducted in a well-ventilated area or a closed system.[3]

  • Reactions involving ammonia are often conducted under pressure. A pressure-rated reactor with appropriate safety relief systems is essential.

  • The amination reaction can be exothermic. Adequate cooling capacity is crucial to maintain temperature control.[1]

Step 4: Hydrochloride Salt Formation and Crystallization

The final step involves the formation of the hydrochloride salt of the amine, followed by purification via crystallization. This step is critical for the stability, purity, and handling properties of the final product.

Protocol
  • Salt Formation: The crude 4-oxazolemethanamine free base is dissolved in a suitable solvent such as isopropanol (IPA) or ethyl acetate. The solution is cooled to 0-5 °C.

  • HCl Addition: A solution of hydrogen chloride in a suitable solvent (e.g., HCl in IPA or gaseous HCl) is added slowly to the cooled amine solution until the pH is acidic (pH 1-2).

  • Crystallization: The hydrochloride salt typically precipitates upon addition of HCl. The slurry is stirred for a few hours at low temperature to allow for complete crystallization. An anti-solvent such as methyl tert-butyl ether (MTBE) or heptane can be added to improve the yield.

  • Isolation: The crystalline product is isolated by filtration.

  • Washing and Drying: The filter cake is washed with a cold solvent or anti-solvent and then dried under vacuum at a controlled temperature to afford pure this compound.

Process Optimization and Scale-Up Considerations

ParameterLaboratory ScalePilot/Industrial ScaleRationale
Solvent System Various organic solventsIsopropanol (IPA), Ethanol, Ethyl AcetateGood solubility for the free base and poor solubility for the HCl salt, promoting crystallization.
HCl Source HCl in ether/dioxaneGaseous HCl, HCl in IPABetter control of stoichiometry and avoidance of water.
Crystallization Method CoolingCooling with anti-solvent additionTo maximize yield and control crystal size distribution.
Drying Vacuum ovenAgitated filter dryer, vacuum ovenEfficient drying under controlled conditions to meet residual solvent specifications.

digraph "Crystallization_Process" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

A[label="Dissolve Free Base in Solvent (e.g., IPA)"]; B[label="Cool Solution (0-5 °C)"]; C [label="Slowly Add HCl Solution"]; D [label="Precipitation of HCl Salt"]; E [label="Stir Slurry (Aging)"]; F [label="Optional: Add Anti-solvent (e.g., MTBE)"]; G [label="Isolate by Filtration"]; H [label="Wash with Cold Solvent"]; I[label="Dry Under Vacuum"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Caption: Key stages in the hydrochloride salt formation and crystallization process.

Analytical Characterization and Quality Control

Robust analytical methods are essential for ensuring the quality and purity of the final product and intermediates.

AnalyteMethodTypical ConditionsPurpose
All Intermediates & Final Product HPLC-UVColumn: C18 (e.g., 4.6 x 150 mm, 5 µm); Mobile Phase: Acetonitrile/Water with 0.1% TFA or buffer; Gradient elution; UV Detection: ~210-230 nm.[4]Purity assessment, reaction monitoring (IPC), impurity profiling.
4-Oxazolemethanamine HCl ¹H NMR (500 MHz, D₂O)δ (ppm): ~8.5 (s, 1H, oxazole H5), ~7.5 (s, 1H, oxazole H2), ~4.2 (s, 2H, CH₂).[5]Structural confirmation and identification.
4-Oxazolemethanamine HCl ¹³C NMR (125 MHz, D₂O)Expected signals for oxazole ring carbons and the methylene carbon.Structural confirmation.
Final Product Mass Spectrometry (ESI+)Expected [M+H]⁺ for the free base.Molecular weight confirmation.
Final Product Elemental AnalysisTo confirm the elemental composition of the hydrochloride salt.Purity and stoichiometric confirmation.

Conclusion

The large-scale synthesis of this compound can be successfully achieved through a robust and scalable four-step process. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial at each stage. The implementation of in-process controls ensures reaction completion and helps to minimize impurity formation. Safety must be a primary consideration, especially when handling hazardous reagents such as metal hydrides, thionyl chloride, and ammonia. The final crystallization step is critical for achieving high purity and the desired solid-state properties of the active pharmaceutical intermediate. The application of the detailed protocols and considerations presented in this guide will enable researchers and drug development professionals to produce this compound derivatives safely, efficiently, and at the required scale for further development.

References

Protecting Group Strategies for 4-Oxazolemethanamine Hydrochloride: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides an in-depth exploration of protecting group strategies for 4-oxazolemethanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The focus is on providing not just protocols, but the underlying strategic thinking required to make informed decisions in a synthetic campaign. We will delve into the chemical rationale behind choosing a particular protecting group, the stability of the core oxazole ring, and the practical execution of protection and deprotection steps.

The Strategic Imperative for Protection

4-Oxazolemethanamine presents two key reactive sites: the primary amine of the methanamine substituent and the oxazole ring itself. The primary amine is a potent nucleophile and a base, which will readily react with a wide array of electrophilic reagents.[1] Unchecked, this reactivity prevents selective modification at other sites of a more complex molecule and can lead to a cascade of unwanted side products.

Therefore, the temporary "masking" of this amine with a protecting group is essential. An ideal protecting group strategy involves a group that is:

  • Easy to install in high yield.[2]

  • Stable (inert) to the reaction conditions planned for subsequent synthetic steps.[2]

  • Easy to remove in high yield under conditions that do not affect other functional groups in the molecule.[2]

This final point introduces the critical concept of orthogonality . In a multi-step synthesis, different functional groups may require protection. Orthogonal protecting groups can be removed selectively in any order because their cleavage conditions are mutually exclusive (e.g., one is acid-labile, another is base-labile).[3][4] This allows for precise, stepwise manipulation of a complex molecular architecture.

Understanding the Substrate: Reactivity Profile

Before selecting a protecting group, a thorough understanding of the substrate's stability is paramount.

  • The Primary Amine: The aminomethyl group is a strong nucleophile. Its hydrochloride salt form mitigates this, but in the presence of a base (required for most protection reactions), the free amine is liberated and becomes reactive.

  • The Oxazole Ring: The oxazole ring is an aromatic heterocycle, but it possesses specific vulnerabilities. It is generally stable to mild acids and bases but can be susceptible to cleavage under harsh conditions.[5]

    • Strong Acids: Concentrated acids can lead to decomposition.[5]

    • Strong Bases: Strong bases like organolithiums can deprotonate the ring, potentially leading to ring-opening.[5]

    • Oxidizing/Reducing Agents: Certain strong oxidizing and reducing agents can also cleave the oxazole ring.[5][6]

This stability profile dictates our choice of protection and deprotection conditions. We must mask the amine without destroying the heterocyclic core.

Core Protecting Group Strategies for 4-Oxazolemethanamine

The most robust and widely used protecting groups for amines are carbamates.[7] We will focus on three cornerstone carbamates, each with a distinct, orthogonal deprotection mechanism: Boc , Cbz , and Fmoc .

The Boc Group (tert-Butoxycarbonyl): The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its broad stability and clean, acid-mediated removal.[8]

Rationale: The Boc-protected amine is stable to basic conditions, hydrogenolysis, and a wide range of nucleophilic and organometallic reagents. This makes it an excellent choice when subsequent reaction steps involve these conditions.

This protocol details the reaction of the free amine (generated in situ from the hydrochloride salt) with di-tert-butyl dicarbonate (Boc₂O).

Reagents & Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) and Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a stirring bar, suspend this compound (1.0 eq) in a 2:1 mixture of THF/H₂O.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (3.0 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 5 minutes.[9]

  • Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) to the solution.[9]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water and then brine.[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used without further purification.

Deprotection is achieved by hydrolysis of the carbamate under acidic conditions, which generates the highly stable tert-butyl cation.[10]

Reagents & Materials:

  • N-Boc-4-oxazolemethanamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Step-by-Step Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v solution of TFA in DCM).[8]

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC.

  • Once the reaction is complete, carefully concentrate the solution under reduced pressure.

  • Re-dissolve the residue in a suitable organic solvent (like EtOAc) and carefully neutralize the excess acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Workflow for Boc Protection and Deprotection

Boc_Workflow cluster_protection Protection cluster_deprotection Deprotection start_mol 4-Oxazolemethanamine (from HCl salt + Base) reagents_prot + Boc₂O + Base (TEA) Solvent (THF/H₂O) start_mol->reagents_prot product_prot N-Boc-4-oxazolemethanamine reagents_prot->product_prot reagents_deprot + Strong Acid (TFA) Solvent (DCM) product_prot->reagents_deprot final_product 4-Oxazolemethanamine reagents_deprot->final_product

Caption: Boc protection workflow.

The Cbz Group (Carboxybenzyl): Removable by Hydrogenolysis

The Cbz group is a classic amine protecting group, renowned for its stability to both acidic and basic conditions.[11] Its primary removal method, catalytic hydrogenolysis, is exceptionally mild and occurs at neutral pH.[12]

Rationale: Choose the Cbz group when your synthetic route requires strong acidic or basic conditions that would cleave a Boc or Fmoc group, respectively. It is orthogonal to both. However, it is incompatible with any reaction step involving catalytic reduction (e.g., hydrogenation of an alkene).[12][13]

This procedure uses benzyl chloroformate (Cbz-Cl) under aqueous basic conditions.

Reagents & Materials:

  • This compound

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane or THF and Water

  • Diethyl ether

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and dioxane (e.g., 1:1 ratio).

  • Cool the solution to 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains low. A white precipitate may form.

  • Allow the mixture to warm to room temperature and stir vigorously for 3-6 hours. Monitor completion by TLC.

  • Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Cbz protected product.

This is the most common and mildest method for Cbz removal.

Reagents & Materials:

  • N-Cbz-4-oxazolemethanamine

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Step-by-Step Procedure:

  • Dissolve the N-Cbz protected amine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature for 2-16 hours. Monitor by TLC.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate in vacuo to yield the deprotected amine. The byproducts are toluene and CO₂, which are easily removed.[12]

Workflow for Cbz Protection and Deprotection

Cbz_Workflow cluster_protection Protection cluster_deprotection Deprotection start_mol 4-Oxazolemethanamine (from HCl salt + Base) reagents_prot + Cbz-Cl + Base (Na₂CO₃) Solvent (Dioxane/H₂O) start_mol->reagents_prot product_prot N-Cbz-4-oxazolemethanamine reagents_prot->product_prot reagents_deprot + H₂ + Catalyst (Pd/C) Solvent (MeOH) product_prot->reagents_deprot final_product 4-Oxazolemethanamine reagents_deprot->final_product

Caption: Cbz protection workflow.

The Fmoc Group (9-Fluorenylmethyloxycarbonyl): The Base-Labile Option

The Fmoc group is a cornerstone of solid-phase peptide synthesis and is defined by its lability to basic conditions, typically secondary amines like piperidine.[14] It is exceptionally stable to acids.

Rationale: The Fmoc group is the protector of choice when the synthetic pathway involves acid-sensitive functional groups (e.g., Boc groups, acid-labile esters, or silyl ethers) that need to be preserved. Its removal conditions are orthogonal to both Boc and Cbz groups.[13]

This protocol uses N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a common and efficient Fmoc-donating reagent.[15]

Reagents & Materials:

  • This compound

  • Fmoc-OSu

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Diethyl ether

Step-by-Step Procedure:

  • Dissolve the amino acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate or a mixture of dioxane and aqueous sodium bicarbonate.[16]

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane or acetone.

  • Slowly add the Fmoc-OSu solution to the amine solution with vigorous stirring at 0-5 °C.[16]

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.

  • Once the reaction is complete, dilute with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl. An oily or solid precipitate of the Fmoc-protected product should form.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the pure product.

The deprotection proceeds via a β-elimination mechanism initiated by a base.

Reagents & Materials:

  • N-Fmoc-4-oxazolemethanamine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolve the N-Fmoc protected amine in DMF.

  • Add piperidine to create a 20% (v/v) solution.[17]

  • Stir at room temperature. The reaction is typically very fast, often completing in under 30 minutes. Monitor by TLC.

  • Once complete, remove the DMF and piperidine under high vacuum. The byproduct, dibenzofulvene, and its adduct with piperidine can be removed by co-evaporation with a solvent like toluene or by purification via column chromatography or an acidic wash to extract the liberated amine.

Workflow for Fmoc Protection and Deprotection

Fmoc_Workflow cluster_protection Protection cluster_deprotection Deprotection start_mol 4-Oxazolemethanamine (from HCl salt + Base) reagents_prot + Fmoc-OSu + Base (NaHCO₃) Solvent (Dioxane/H₂O) start_mol->reagents_prot product_prot N-Fmoc-4-oxazolemethanamine reagents_prot->product_prot reagents_deprot + Base (Piperidine) Solvent (DMF) product_prot->reagents_deprot final_product 4-Oxazolemethanamine reagents_deprot->final_product

References

Application Notes & Protocols: One-Pot Synthesis of Novel Tetrasubstituted Pyrazinones Utilizing 4-Oxazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after motif in drug design. This guide focuses on the strategic application of a key heterocyclic building block, 4-Oxazolemethanamine hydrochloride, in a sophisticated one-pot, multicomponent reaction (MCR). We present a detailed protocol for a Ugi four-component reaction (Ugi-4CR), a powerful strategy that leverages the principles of convergent synthesis to construct complex, drug-like molecules with high atom economy and efficiency. By employing this compound as the primary amine component, this protocol provides a robust and streamlined pathway to novel libraries of tetrasubstituted α-acylamino-carboxamides, which can subsequently be cyclized to form highly functionalized pyrazinone cores. This document is intended for researchers and professionals in organic synthesis and drug development, offering both a practical experimental guide and deep mechanistic insights.

Introduction: The Strategic Value of Oxazoles and MCRs

The drive for efficiency in modern drug discovery has placed immense value on synthetic strategies that can rapidly generate molecular diversity from simple, readily available starting materials. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are paramount to this objective.

The Ugi four-component reaction (Ugi-4CR) stands as a titan among MCRs. It elegantly combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate a complex α-acylamino-carboxamide scaffold in a single step. The power of this reaction lies in its convergence and the vast structural diversity achievable by simply varying the four input components.

This application note details the use of this compound, a versatile heterocyclic building block, as the amine component in a Ugi-4CR. The primary amine of this reagent serves as the reactive handle, allowing the entire oxazole-methyl moiety to be incorporated into a larger, more complex molecular architecture. This approach is particularly valuable as it directly installs the medicinally relevant oxazole ring into a scaffold primed for further diversification or biological screening.

Causality Behind Component Selection:
  • This compound: Chosen for its stability as a salt and its possession of a reactive primary amine. The oxazole core is a bioisostere for amide and ester groups, often improving metabolic stability and pharmacokinetic properties.

  • Aldehyde/Ketone: Provides the carbon backbone and a key point of diversity. The choice of carbonyl compound dictates the R¹ substituent in the final product.

  • Carboxylic Acid: Acts as both a reactant and a catalytic proton source, facilitating the initial imine formation. It introduces the R² acyl group.

  • Isocyanide: The lynchpin of the Ugi reaction. Its unique reactivity enables the key α-addition and Mumm rearrangement steps, ultimately forming the carboxamide and introducing the R³ substituent.

The workflow described herein follows a logical progression from the initial one-pot Ugi reaction to a subsequent intramolecular cyclization, yielding a highly decorated pyrazinone heterocyclic system.

Experimental Protocol: Ugi-4CR / Cyclization Sequence

This section details the two-stage, one-pot protocol. Stage 1 is the Ugi four-component reaction to assemble the linear precursor. Stage 2 is the post-Ugi modification—an intramolecular cyclization to form the target pyrazinone ring system.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Typical GradeSupplierNotes
This compound1072806-60-0134.56≥95%e.g., ChemSceneBuilding Block (Amine)
Benzaldehyde100-52-7106.12≥99%Sigma-AldrichCarbonyl Component
Acetic Acid, Glacial64-19-760.05≥99.7%Fisher ScientificAcid Component
tert-Butyl Isocyanide7188-38-783.1398%Alfa AesarIsocyanide Component
Triethylamine (TEA)121-44-8101.19≥99.5%Sigma-AldrichBase (for free-basing)
Methanol (MeOH), Anhydrous67-56-132.04≥99.8%Acros OrganicsReaction Solvent
Sodium Methoxide (NaOMe)124-41-454.0295%Sigma-AldrichCyclization Catalyst
Dichloromethane (DCM)75-09-284.93ACS GradeVWRExtraction Solvent
Saturated aq. NaHCO₃N/AN/ALab PreparedN/AWorkup
Saturated aq. NaCl (Brine)N/AN/ALab PreparedN/AWorkup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥99.5%Sigma-AldrichDrying Agent
General Experimental Workflow

The entire process is designed to be conducted in a single reaction vessel, minimizing transfers and purification of intermediates.

G cluster_0 Stage 1: Ugi Four-Component Reaction cluster_1 Stage 2: Intramolecular Cyclization cluster_2 Stage 3: Workup & Purification A 1. Reagent Addition & Free-Basing B 2. Stir at Room Temperature (12-24 h) A->B C 3. In-process Control (TLC/LC-MS) B->C D 4. Addition of Base (NaOMe) C->D Proceed upon Ugi product formation E 5. Heat to Reflux (2-4 h) D->E F 6. Reaction Monitoring E->F G 7. Quench and Solvent Evaporation F->G Proceed upon cyclization completion H 8. Liquid-Liquid Extraction G->H I 9. Column Chromatography H->I J 10. Product Characterization I->J

Caption: One-pot, two-stage workflow for pyrazinone synthesis.

Step-by-Step Protocol

Stage 1: Ugi-4CR (Formation of Linear Precursor)

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.35 g, 10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous methanol (40 mL) to the flask. Stir the suspension.

  • Free-Basing the Amine: Add triethylamine (TEA) (1.40 mL, 10.0 mmol, 1.0 equiv.) dropwise to the suspension at room temperature. Stir for 15 minutes. The hydrochloride salt will react with the base to form the free amine in situ, which is essential for the reaction. A salt (triethylammonium chloride) will precipitate.

  • Component Addition: To the resulting mixture, add benzaldehyde (1.02 mL, 10.0 mmol, 1.0 equiv.), followed by glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 equiv.).

  • Isocyanide Addition: Finally, add tert-butyl isocyanide (1.13 mL, 10.0 mmol, 1.0 equiv.) dropwise. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed and the Ugi product is the major spot/peak.

Stage 2: Intramolecular Cyclization (Formation of Pyrazinone)

  • Base Addition: Once the Ugi reaction is complete, add a solution of sodium methoxide in methanol (e.g., 5.4 M solution, 2.8 mL, 15.0 mmol, 1.5 equiv.) to the reaction mixture.

    • Expert Insight: Sodium methoxide is a strong, non-nucleophilic base (in this context) that is highly effective at promoting the deprotonation required for the intramolecular cyclization/condensation to form the pyrazinone ring.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 2-4 hours.

  • Monitoring: Monitor the conversion of the linear Ugi product to the cyclized pyrazinone by TLC or LC-MS.

Stage 3: Workup and Purification

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water (30 mL) and dichloromethane (DCM) (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure pyrazinone product.

Mechanistic Rationale and Visualization

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The overall transformation proceeds via two distinct mechanistic phases: the Ugi-4CR and the base-catalyzed intramolecular cyclization.

Mechanism of the Ugi Four-Component Reaction

The Ugi reaction is a complex sequence of reversible and irreversible steps. The generally accepted mechanism proceeds as follows:

  • Imine Formation: The amine and aldehyde condense to form an imine, which is protonated by the carboxylic acid to yield a reactive iminium ion.

  • α-Addition: The nucleophilic isocyanide carbon attacks the iminium ion.

  • Nitrilium Ion Trapping: The resulting nitrilium ion intermediate is trapped by the carboxylate anion.

  • Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer (Mumm rearrangement) to form the thermodynamically stable α-acylamino-carboxamide product.

Caption: Simplified Ugi-4CR mechanistic pathway.

Mechanism of the Post-Ugi Cyclization

The Ugi product is specifically designed to undergo a subsequent intramolecular reaction. The base (sodium methoxide) initiates a Dieckmann-like condensation:

  • Deprotonation: The base deprotonates the α-carbon of the acylamino group, forming an enolate.

  • Intramolecular Attack: The enolate attacks the electrophilic carbonyl of the carboxamide group.

  • Cyclization & Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the tert-butoxide anion and forming the pyrazinone ring.

This post-Ugi cyclization is a powerful method for rapidly building complex heterocyclic scaffolds from simple linear precursors.

Data, Troubleshooting, and Optimization

Representative Data

For the reaction described with benzaldehyde, the expected product is 1-(tert-butyl)-6-((oxazol-4-yl)methyl)-3-phenyl-1,6-dihydropyrazin-2(3H)-one .

ParameterExpected Value/Observation
Physical State Off-white to pale yellow solid
Yield (Purified) 65-80%
¹H NMR (CDCl₃, 400 MHz) Characteristic peaks for tert-butyl singlet (~1.5 ppm), methylene protons (~4.5-5.0 ppm), aromatic protons (7.2-7.8 ppm), and oxazole protons (~7.9, 8.1 ppm).
¹³C NMR (CDCl₃, 101 MHz) Peaks corresponding to pyrazinone carbonyls (~160-170 ppm), oxazole carbons (~130-150 ppm), aromatic carbons, and aliphatic carbons.
HRMS (ESI-TOF) Calculated m/z for C₁₉H₂₁N₃O₂ [M+H]⁺ should match the observed value within ± 5 ppm.
Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
Low Yield of Ugi Product 1. Incomplete free-basing of the amine HCl salt. 2. Impure aldehyde (oxidized to benzoic acid). 3. Wet solvent or reagents.1. Ensure 1.0-1.1 equivalents of TEA are used; stir for at least 15 min. 2. Use freshly distilled or newly opened aldehyde. 3. Use anhydrous solvents and dry reagents.
Ugi Reaction Stalls Equilibrium not favoring product formation.Try a more polar, aprotic solvent like DMF, or use molecular sieves to remove the water byproduct.
Incomplete Cyclization 1. Insufficient base. 2. Insufficient temperature/time.1. Increase NaOMe to 2.0 equivalents. 2. Increase reflux time and monitor by TLC/LC-MS.
Side Product Formation Potential side reactions of the isocyanide or aldehyde.Ensure slow, controlled addition of the isocyanide. Maintain the reaction under an inert atmosphere.

Conclusion

This application note provides a comprehensive and robust protocol for a one-pot, two-stage synthesis of highly substituted pyrazinones, leveraging the power of the Ugi four-component reaction. By utilizing this compound as a key building block, this method offers a streamlined and efficient route to novel heterocyclic scaffolds incorporating the medicinally significant oxazole moiety. The detailed mechanistic explanations and troubleshooting guide provide researchers with the necessary tools to successfully implement, adapt, and optimize this strategy for the generation of diverse compound libraries for drug discovery and development programs.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Products in Reactions of 4-Oxazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Reactivity Landscape of 4-Oxazolemethanamine

4-Oxazolemethanamine hydrochloride is a valuable building block in medicinal chemistry, featuring a primary aminomethyl group appended to an oxazole ring. This unique structure presents a nuanced reactivity profile. The primary amine is a potent nucleophile, readily participating in standard transformations like acylation and alkylation. However, the oxazole ring, while aromatic, possesses its own reactive sites that can lead to undesired side reactions under certain conditions. The nitrogen atom of the oxazole is weakly basic and can be alkylated to form quaternary oxazolium salts, while the C2 and C5 positions are susceptible to electrophilic attack, particularly if the ring is activated. Furthermore, the oxazole ring can be susceptible to ring-opening under harsh acidic or basic conditions.

This guide is structured to help you anticipate, identify, and mitigate the formation of common side products in your reactions with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Acylation Reactions

Question 1: I'm seeing a second acylated product in my reaction. What could it be?

Answer: The most likely side product in an acylation reaction is the diacylated species. This occurs when the initially formed amide is deprotonated and reacts with a second equivalent of the acylating agent.

  • Causality: This is more likely to occur if an excess of a highly reactive acylating agent (like an acyl chloride) is used in the presence of a strong base. The primary amine is significantly more nucleophilic than the resulting amide, but under forcing conditions, a second acylation is possible.

  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Use no more than 1.05 equivalents of the acylating agent.

    • Reagent Choice: Opt for a less reactive acylating agent, such as an anhydride or an activated ester.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more rapid primary amine acylation.

    • Base Selection: Use a non-nucleophilic base like triethylamine or pyridine.

Question 2: My reaction is sluggish, and upon forcing the conditions, I get a complex mixture of products. What's happening?

Answer: Forcing the reaction conditions, such as by prolonged heating or using strong bases, can lead to side reactions involving the oxazole ring itself.

  • Potential Side Products:

    • N-Acylation of the Oxazole Ring: The nitrogen atom of the oxazole can be acylated, though this is less common than acylation of the primary amine.

    • Ring Opening: Strong bases can deprotonate the C2 position of the oxazole ring, potentially leading to ring-opening to form an isocyanide intermediate, which can then react further to create a complex mixture.[1]

    • Decomposition: Harsh conditions can lead to the decomposition of the starting material or the desired product.

  • Troubleshooting & Mitigation:

    • Protecting Groups: If the desired reaction requires harsh conditions, consider protecting the amide nitrogen after the initial acylation to prevent further reactions.

    • Milder Conditions: Explore alternative, milder coupling reagents that do not require strong bases or high temperatures.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.

Issue Potential Cause Recommended Solution
DiacylationExcess acylating agent, strong baseUse ≤ 1.05 eq. of acylating agent; use a milder base (e.g., triethylamine).
Complex MixtureHarsh reaction conditions (heat, strong base)Use milder coupling reagents; protect the amide; monitor reaction closely.
Low YieldPoor solubility of the hydrochloride saltStart with the free base of 4-Oxazolemethanamine or add a stoichiometric amount of base to liberate the free amine in situ.
Category 2: Alkylation Reactions

Question 3: I'm trying to perform a mono-alkylation of the primary amine, but I'm getting multiple products. What are they?

Answer: In alkylation reactions of 4-Oxazolemethanamine, several side products can form due to the high nucleophilicity of the amines and the potential for the oxazole ring to participate in the reaction.

  • Common Side Products:

    • Over-alkylation: The primary amine can be alkylated multiple times to form secondary and tertiary amines, and even a quaternary ammonium salt.

    • N-Alkylation of the Oxazole Ring (Quaternization): The nitrogen atom of the oxazole ring can be alkylated by a reactive alkylating agent to form a quaternary oxazolium salt.[2][3] This is more likely with potent alkylating agents like methyl iodide or benzyl bromide.

  • Troubleshooting & Mitigation:

    • Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the amine can favor mono-alkylation.

    • Reductive Amination: For a more controlled mono-alkylation, consider reductive amination with an aldehyde or ketone.

    • Protecting Groups: To ensure mono-alkylation, you can first protect the primary amine (e.g., as a carbamate), perform the alkylation, and then deprotect.[4]

    • Reaction Conditions: Use milder alkylating agents and lower reaction temperatures to improve selectivity.

Question 4: I'm observing an unexpected cyclized product, especially when using an aldehyde as a reactant. What is this?

Answer: It's possible you are observing a product from a Pictet-Spengler-type reaction. While the classic Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclizations can occur with other suitably positioned nucleophiles and electrophiles.[5][6]

  • Mechanism: The primary amine of 4-Oxazolemethanamine could condense with an aldehyde to form an imine. If there is an electron-rich aromatic system nearby (either on the aldehyde or another molecule), the C5 position of the oxazole ring could potentially act as the nucleophile to close a new ring. This is more likely under acidic conditions.

  • Troubleshooting & Mitigation:

    • pH Control: Avoid strongly acidic conditions if this side reaction is a concern.

    • Protecting the Amine: If the desired reaction does not involve the amine, protecting it will prevent the initial imine formation.

Issue Potential Cause Recommended Solution
Over-alkylationExcess alkylating agentUse a slight excess of the amine; consider reductive amination.
Oxazole N-AlkylationHighly reactive alkylating agentUse a less reactive alkylating agent (e.g., alkyl tosylate instead of iodide); lower the reaction temperature.
Pictet-Spengler ProductReaction with an aldehyde under acidic conditionsControl pH; protect the amine if it's not the intended reactive site.

Visualizing Reaction Pathways

Workflow for Troubleshooting Acylation Reactions

cluster_issues Identified Issues cluster_solutions Troubleshooting Steps start Start: Acylation of 4-Oxazolemethanamine check_purity Analyze Product Mixture (TLC, LC-MS, NMR) start->check_purity clean_product Clean Mono-acylated Product check_purity->clean_product Desired outcome diacylated Diacylated Side Product Detected check_purity->diacylated Impurity detected complex_mixture Complex Mixture/Decomposition check_purity->complex_mixture Multiple impurities end End: Pure Product clean_product->end solution_diacyl Reduce Acylating Agent Stoichiometry Use Milder Base Lower Temperature diacylated->solution_diacyl solution_complex Use Milder Coupling Reagents Protect Amide Nitrogen Monitor Reaction Closely complex_mixture->solution_complex solution_diacyl->start Re-run Reaction solution_complex->start Re-run Reaction

Caption: Troubleshooting workflow for acylation reactions.

Potential Side Reactions in Alkylation

cluster_products Possible Products start 4-Oxazolemethanamine + R-X desired Mono-alkylated Product (Desired) start->desired Controlled Conditions over_alkylated Di/Tri-alkylated Product start->over_alkylated Excess R-X quaternized Oxazole N-alkylated Product start->quaternized Reactive R-X

Caption: Potential products in alkylation reactions.

Experimental Protocols

Protocol 1: Selective Mono-N-Acylation

This protocol is designed to minimize the formation of diacylated side products.

  • Preparation: If starting with this compound, dissolve it in a suitable solvent (e.g., dichloromethane, THF) and add one equivalent of a non-nucleophilic base (e.g., triethylamine) to generate the free amine in situ. Stir for 10-15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.05 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amine Protection (Boc Protection)

Protecting the primary amine can prevent a host of side reactions if another part of the molecule is the target for modification.

  • Preparation: Dissolve 4-Oxazolemethanamine (or its hydrochloride salt with an additional equivalent of base) in a suitable solvent (e.g., a mixture of dioxane and water, or THF).

  • Base Addition: Add a suitable base, such as sodium bicarbonate or triethylamine (2 equivalents if starting from the hydrochloride salt).

  • Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected amine, which can often be used in the next step without further purification.

References

Technical Support Center: Enhancing the Solubility of 4-Oxazolemethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-oxazolemethanamine hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. As a weakly basic heterocyclic amine, the hydrochloride salt form is often utilized to improve aqueous solubility. However, various factors can lead to precipitation, incomplete dissolution, or other experimental inconsistencies.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. Our approach is rooted in the fundamental physicochemical principles governing the solubility of amine hydrochloride salts, tailored to the unique characteristics of the oxazole scaffold.

Part 1: Troubleshooting Guide - Common Solubility Issues

This section addresses specific problems you might be encountering in the laboratory. Each issue is followed by a diagnostic workflow and recommended solutions, explaining the scientific rationale behind each step.

Issue 1: The compound precipitates out of aqueous buffer upon preparation or pH adjustment.

This is the most common issue encountered with amine hydrochloride salts. The solubility of these compounds is highly pH-dependent. The hydrochloride salt is formed by protonating the basic nitrogen on the methanamine group and potentially the weakly basic oxazole ring nitrogen, rendering the molecule more polar and water-soluble.[1]

Causality: As the pH of the solution increases (becomes more basic), the protonated amine is neutralized back to its free base form. This free base is typically significantly less soluble in aqueous media than the hydrochloride salt, causing it to precipitate out of solution.[2]

G cluster_0 Troubleshooting Precipitation A Precipitate Observed B Measure pH of the Solution A->B C Is pH > pKa of the Amine? B->C D Lower pH with Dilute HCl to 1-2 units below pKa C->D Yes G No: Concentration may exceed intrinsic salt solubility. C->G No E Precipitate Redissolves? D->E F Yes: pH was the issue. Maintain acidic pH in future experiments. E->F Yes H Dilute the sample or explore other solubilization methods. E->H No I Issue Resolved F->I H->I

Caption: Workflow for addressing precipitation of this compound derivatives.

  • Initial Assessment: Before preparing your solution, determine the pKa of your specific 4-oxazolemethanamine derivative if possible. The parent oxazole ring is very weakly basic (pKa of the conjugate acid is ~0.8), meaning the primary basic center is the methanamine nitrogen.[3] The pKa will be influenced by other substituents on the molecule.

  • Buffer Selection: Choose a buffer system that can maintain a pH at least 1-2 units below the pKa of the amine. Acetate or citrate buffers are often good starting points.

  • Dissolution:

    • Start with a small amount of the compound in your chosen acidic buffer.

    • If dissolution is slow, gentle warming (e.g., to 37°C) and sonication can be employed. Avoid excessive heat which could degrade the compound.

    • If the compound still does not dissolve, you can add a small amount of a co-solvent like ethanol or propylene glycol before adding the aqueous buffer.

  • pH Monitoring: Always measure the final pH of your solution after the compound has been added, as the compound itself can slightly alter the pH. Adjust as necessary with dilute HCl or NaOH.

Issue 2: Solubility is lower than expected, even in acidic conditions, especially in media containing chloride ions (e.g., simulated gastric fluid).

This counterintuitive observation can be attributed to the common ion effect .

Causality: The dissolution of your hydrochloride salt (Compound-H⁺Cl⁻) is an equilibrium process. If the dissolution medium already contains a high concentration of chloride ions (Cl⁻), this equilibrium can be shifted back towards the solid, undissolved salt form, thereby reducing its apparent solubility.[4][5][6] This can be particularly relevant when working with in-vitro models of gastric fluid, which have a high concentration of HCl.[7]

  • Quantify the Effect: Measure the solubility of your compound in an acidic solution with and without added sodium chloride to determine the magnitude of the common ion effect.

  • Alternative Salt Forms: If the common ion effect is significantly limiting, consider preparing a different salt form of the amine, such as a mesylate or tosylate salt, for your experiments.[4]

  • Formulation Approach: For oral dosage form development, the transiently higher dissolution rate of a non-hydrochloride salt might be sufficient for absorption before it can convert to the less soluble hydrochloride form in the stomach.[4]

Issue 3: The compound appears to "oil out" or form a sticky precipitate instead of a crystalline solid upon attempted salt formation or pH adjustment.

Causality: This often occurs when the free base form of the compound has a low melting point or is an oil at room temperature. The change in pH causes the free base to separate from the aqueous phase as a liquid or amorphous solid rather than a crystalline precipitate. It can also be a sign of hygroscopicity, where the salt absorbs atmospheric moisture.[8]

G cluster_1 Troubleshooting Oily Precipitate A Oily/Sticky Precipitate Forms B Isolate a small amount of the oil A->B C Analyze by NMR/LC-MS B->C D Is it the desired free base? C->D E Yes: Induce crystallization. Try different anti-solvents (e.g., heptane, MTBE). D->E Yes F No: Degradation may have occurred. Re-evaluate stability at that pH. D->F No G Consider alternative salt forms with higher melting points. E->G H Issue Resolved F->H G->H

Caption: Decision tree for handling non-crystalline precipitation.

Part 2: Advanced Solubilization Strategies

If simple pH adjustment is insufficient, more advanced formulation techniques may be required.

Strategy Mechanism of Action Suitable For Key Considerations
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for the solute to dissolve.[9]Initial screening, in-vitro assays.Water-miscible organic solvents like ethanol, propylene glycol, or PEG 400 are commonly used.[10] Toxicity of the co-solvent must be considered for in-vivo studies.
Use of Surfactants Surfactants increase wettability of the solid particles and, above the critical micelle concentration (CMC), can encapsulate the compound in micelles, increasing apparent solubility.Both in-vitro and in-vivo formulations.Non-ionic surfactants like Polysorbate 80 (Tween 80) or poloxamers are common choices.[9]
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.[11][12]Aqueous formulations for oral or parenteral administration.The size of the oxazole derivative must be compatible with the cyclodextrin cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with improved solubility and safety.[13]
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous state. The amorphous form has a higher energy state and thus greater apparent solubility than the crystalline form.Enhancing dissolution rate for oral solid dosage forms.Polymers like PVP or PEGs are common carriers.[4] Techniques include spray drying or hot-melt extrusion. Physical stability of the amorphous state must be monitored.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for my this compound derivative?

For initial experiments, start with an aqueous buffer at a pH of 1-2 units below the pKa of your compound's amine group. If this is unknown, a pH of 4.5 is a reasonable starting point. For stock solutions, DMSO is often used, but be aware that adding a DMSO stock to an aqueous buffer can cause precipitation if the final concentration exceeds the aqueous solubility limit.[14]

Q2: How do I determine the solubility of my compound experimentally?

The "shake-flask" method is the gold standard for determining equilibrium solubility.[15][16]

  • Preparation: Add an excess amount of your compound to a known volume of the desired solvent (e.g., pH 4.5 acetate buffer) in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[17][18][19]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under those conditions.

Q3: Can I use a different salt form to improve solubility?

Yes. While hydrochloride is common, other salts like mesylate, sulfate, or tartrate can have different crystal lattice energies and, therefore, different intrinsic solubilities.[4] If you are facing persistent issues with the hydrochloride salt (e.g., severe common ion effect, poor crystallinity), screening for alternative salt forms is a valid strategy.

Q4: My compound seems to degrade in acidic solution. What should I do?

First, confirm degradation using a stability-indicating method like HPLC. If degradation is confirmed, you will need to find a balance between the pH required for solubility and the pH that ensures stability. This may involve:

  • Working at the highest possible pH where the compound remains soluble.

  • Preparing solutions fresh and using them immediately.

  • Exploring formulation strategies that protect the compound, such as lyophilization or encapsulation.

Q5: What is "disproportionation" and how can I prevent it?

Disproportionation is the conversion of the salt form back to its neutral, less soluble free base form in a solid or suspension formulation. This can be triggered by moisture and interaction with alkaline excipients. To prevent this, ensure low moisture content in your formulation and avoid using basic excipients. Maintaining a localized acidic microenvironment, for example by including an organic acid like citric acid in the formulation, can also be effective.[20][21]

References

Technical Support Center: Synthesis and Handling of 4-Oxazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Oxazolemethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the synthesis, purification, and handling of this important heterocyclic amine. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity and success of your experiments.

I. Understanding the Molecule: Chemical Stability and Reactivity

This compound is a heterocyclic compound featuring an oxazole ring and a primary aminomethyl substituent. The hydrochloride salt form significantly enhances its stability and handling characteristics. The oxazole ring is an aromatic, five-membered heterocycle containing oxygen and nitrogen. While thermally stable, the ring system has specific vulnerabilities that are crucial to understand for preventing degradation.[1][2]

The primary amine group's lone pair of electrons is protonated in the hydrochloride salt. This is a key stabilizing feature, as it prevents the amine from undergoing oxidation, a common degradation pathway for free amines.[3] However, the overall stability of the molecule is dependent on maintaining the integrity of both the oxazole ring and the aminomethyl side chain.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and workup of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Low yield of final product 1. Ring Opening of Oxazole: Exposure to strong bases or certain nucleophiles during synthesis or workup can cleave the oxazole ring.[4][5] 2. Incomplete Reaction: The synthetic precursors may not have fully converted to the desired product.1. pH Control: Maintain a neutral to mildly acidic pH during workup and purification. Avoid strong bases. If a basic wash is necessary, use a weak, non-nucleophilic base and minimize contact time. 2. Monitor Reaction Progress: Use techniques like TLC or LC-MS to ensure the reaction has gone to completion before quenching.
Presence of colored impurities 1. Oxidation: The oxazole ring is susceptible to oxidation, which can lead to colored byproducts.[1][4] This can be exacerbated by exposure to air, certain metals, or oxidizing agents. 2. Photodegradation: Exposure to UV or even ambient light can cause degradation of the oxazole moiety.[1]1. Inert Atmosphere: Conduct reactions and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Protect from Light: Use amber glassware or cover reaction flasks and storage vials with aluminum foil to prevent light exposure.
Product is an oil or fails to crystallize 1. Residual Solvent: Incomplete removal of reaction or extraction solvents. 2. Impurities: The presence of byproducts can inhibit crystallization. 3. Incorrect Stoichiometry of HCl: An excess or deficiency of HCl can prevent the formation of a stable crystalline salt.1. High Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents. 2. Purification: Purify the crude product before attempting crystallization. Recrystallization from a suitable solvent system can also remove impurities.[6] 3. Salt Formation Optimization: If working with the free base, ensure stoichiometric addition of a solution of HCl in a suitable solvent (e.g., dioxane or isopropanol) to precipitate the hydrochloride salt.
Poor solubility of the final product 1. Incorrect Salt Formation: The compound may not be in its hydrochloride salt form. 2. Presence of Insoluble Impurities: Polymeric or other insoluble byproducts may be present.1. Verify Salt Formation: Check the pH of an aqueous solution of the product; it should be acidic. If not, consider retreating with HCl. 2. Filtration: Dissolve the product in a suitable solvent and filter to remove any insoluble material.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main points of vulnerability are the oxazole ring and the primary amine.

  • Oxazole Ring Cleavage: This can be initiated by:

    • Strong Bases: Deprotonation at the C2 position can lead to ring opening and the formation of an isonitrile.[5][7]

    • Oxidizing Agents: Agents like potassium permanganate can oxidatively cleave the ring.[4]

    • Photolysis: Exposure to UV light can induce ring cleavage and rearrangement.[1]

  • Amine Oxidation: While the hydrochloride salt protects the amine, deprotonation to the free base exposes the nitrogen's lone pair, making it susceptible to oxidation, especially in the presence of air and trace metals.[3]

Here is a diagram illustrating the potential degradation pathways:

cluster_main 4-Oxazolemethanamine HCl cluster_degradation Degradation Pathways Main 4-Oxazolemethanamine HCl RingOpening Ring-Opened Products (e.g., Isonitriles) Main->RingOpening Strong Base / Nucleophiles Oxidation Oxidized Byproducts Main->Oxidation Oxidizing Agents / Air (as free base) Photodegradation Photolytic Products Main->Photodegradation UV Light Start Dissolve Compound in Solvent Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic Stress (e.g., 0.1 M NaOH, RT) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photolytic Photolytic Stress (Solution, UV Lamp) Start->Photolytic Analysis Analyze by LC-MS/HPLC at Time Points (e.g., 0, 2, 6, 24h) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

References

Technical Support Center: Minimizing Dimer Formation in 4-Oxazolemethanamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Oxazolemethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable building block in their synthetic workflows. A common challenge encountered is the formation of undesired dimers, which can complicate purification and reduce yields. This document provides in-depth, field-proven insights and actionable protocols to help you understand, troubleshoot, and minimize this side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant by-product with approximately double the mass of my expected product. What is the likely mechanism of this dimer formation?

A: The formation of a dimer when using a primary amine like 4-Oxazolemethanamine, particularly in acylation or amide coupling reactions, is a well-understood, yet often frustrating, side reaction. The primary amine of one molecule of 4-Oxazolemethanamine acts as a nucleophile, attacking an activated intermediate that was intended to react with your desired substrate.

The most common scenario is during amide bond formation. The carboxylic acid is first activated by a coupling reagent. If this activated species is sufficiently long-lived and another molecule of 4-Oxazolemethanamine is available, a nucleophilic attack can occur, leading to the formation of a secondary amine "dimer" and consuming your starting material.

Mechanism of Dimer Formation in Amide Coupling

dimer_mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_paths Step 2: Nucleophilic Attack (Competing Pathways) RCOOH R-COOH (Your Acid) ActivatedEster R-CO-X (Activated Intermediate) RCOOH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU, EDC) p1 ActivatedEster->p1 OxazoleNH2_1 4-Oxazolemethanamine (Molecule 1) DesiredProduct Desired Amide Product (Monomer) OxazoleNH2_1->DesiredProduct OxazoleNH2_2 4-Oxazolemethanamine (Molecule 2) DimerProduct Side-Product (Dimer) OxazoleNH2_2->DimerProduct p1->DesiredProduct Desired Pathway p1->DimerProduct Competing Pathway (Dimer Formation) p2

Caption: Competing reaction pathways for an activated carboxylic acid.

Q2: What are the best analytical methods to confirm and quantify dimer formation?

A: Identifying the dimer is crucial for effective troubleshooting. A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): This is your first line of defense. The dimer, being larger and often less polar than the starting amine but potentially more polar than the desired product (depending on R-group), will have a different Rf value. Run the crude reaction mixture against your starting materials as standards. An unexpected spot is a red flag.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method.

    • LC: Provides high-resolution separation of your desired product, starting materials, and the dimer by-product.

    • MS: Will show a clear molecular ion peak corresponding to the mass of the dimer. For 4-Oxazolemethanamine (MW ≈ 98.1 g/mol without the HCl salt), the dimer would have a mass of approximately (2 * 98.1) - 1.008 (for the lost H) = 195.2 g/mol . Look for [M+H]+ at m/z ≈ 196.2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the dimer is isolated, ¹H NMR will show characteristic signals. You would expect to see the disappearance of one of the N-H protons from the primary amine and the appearance of a new N-H signal for the secondary amine, along with a more complex set of aromatic and methylene signals due to the two connected oxazole moieties.

Q3: How can I adjust my reaction conditions to suppress dimerization?

A: Manipulating reaction conditions is the most direct way to favor the desired reaction pathway over dimerization. The key is to control the concentration and availability of the nucleophilic amine.

  • Concentration: High concentrations of the amine increase the statistical probability of a "dimerization" event. Running the reaction under more dilute conditions can significantly suppress this side reaction.

  • Stoichiometry and Order of Addition: This is critically important. Instead of adding all reagents at once, use a controlled addition strategy. The goal is to keep the concentration of the free 4-Oxazolemethanamine low at all times.

Optimized Protocol: Controlled Addition for Amide Coupling

This protocol is designed to minimize the concentration of free amine available for side reactions.

  • Vessel 1 (Activation):

    • Dissolve the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).

    • Add a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.5 eq).

    • Stir at room temperature for 15-30 minutes to ensure complete formation of the activated ester.

  • Vessel 2 (Nucleophile Solution):

    • In a separate flask, dissolve the this compound (1.2 eq) in a minimal amount of the same anhydrous solvent. Note: The hydrochloride salt must be neutralized. The DIPEA in Vessel 1 is often sufficient, but pre-neutralization can be beneficial.

  • Slow Addition:

    • Using a syringe pump or a dropping funnel, add the amine solution from Vessel 2 to Vessel 1 dropwise over a prolonged period (e.g., 1-2 hours).

    • Maintain the reaction temperature at 0 °C or room temperature, depending on the reactivity of your substrates.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. Once the starting carboxylic acid is consumed, proceed to workup.

Q4: Which amide coupling reagents are least likely to promote dimer formation?

A: The choice of coupling reagent directly impacts the reactivity and lifetime of the activated intermediate. Reagents that form highly reactive, short-lived intermediates can sometimes be beneficial if the desired nucleophile is potent. However, for preventing side reactions with the amine starting material, a balance must be struck.

Uronium/aminium salts and phosphonium salts are generally preferred over carbodiimides alone for their efficiency and lower rates of side reactions.[1]

Reagent ClassExamplesPropensity for Amine Side ReactionsNotes
Uronium/Aminium HATU, HBTU, TBTU Lower Generally form active esters with additives like HOAt or HOBt, which are less prone to reacting with the coupling agent itself.[1] The order of addition is still crucial to prevent guanidinium by-product formation.
Phosphonium PyBOP, PyAOP Lower Similar to uronium salts, these are highly efficient. The by-products are generally water-soluble, simplifying purification.[1]
Carbodiimides EDC, DCC, DIC Higher (without additives) Can form highly reactive O-acylisourea intermediates that are susceptible to side reactions.[2] Crucially, they should always be used with an additive like HOBt, HOAt, or Oxyma Pure® to form a more stable active ester and minimize side reactions.[3]

Recommendation: Start with HATU or PyBOP in combination with the slow-addition protocol described in Q3. These reagents offer a robust balance of high reactivity for the desired coupling and a reduced risk of side reactions.

Q5: Should I use a protecting group? If so, which one and how do I choose?

A: If optimizing conditions and reagents fails to suppress the dimer, a protecting group strategy is the next logical step.[4] A protecting group temporarily "masks" the amine's nucleophilicity, allowing other reactions to proceed, and is then removed in a separate step.

The key is to choose a protecting group that is stable to your coupling conditions but can be removed without affecting the rest of your molecule (an "orthogonal" strategy).[4]

  • Boc (tert-Butoxycarbonyl): This is the most common amine protecting group.

    • Protection: React 4-Oxazolemethanamine with Di-tert-butyl dicarbonate (Boc)₂O.

    • Stability: Stable to basic and nucleophilic conditions.

    • Deprotection: Removed with strong acid (e.g., Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane).[5]

  • Cbz (Carboxybenzyl): Another widely used group.

    • Protection: React with Benzyl chloroformate (Cbz-Cl).

    • Stability: Stable to acidic and most non-reductive conditions.

    • Deprotection: Removed by catalytic hydrogenation (e.g., H₂, Pd/C).[6]

Decision Workflow for Using a Protecting Group

troubleshooting_flowchart start Dimer Formation Observed by LC-MS? no_dimer Proceed with Reaction start->no_dimer No optimize Optimize Conditions: 1. Lower Concentration 2. Slow Addition Protocol start->optimize Yes reagent Change Coupling Reagent (e.g., to HATU/PyBOP) optimize->reagent Dimer still >5% protect Implement Protecting Group Strategy reagent->protect Dimer still >5% check_stability Is your molecule acid-stable? protect->check_stability use_boc Use Boc Protection check_stability->use_boc Yes use_cbz Use Cbz Protection check_stability->use_cbz No, but stable to hydrogenation

Caption: Troubleshooting decision tree for dimer formation.

Q6: My reaction is complete, but it's contaminated with the dimer. How can I purify my desired product?

A: Separating the dimer from your desired monomeric product can be challenging due to their similar structures. However, subtle differences in polarity and size can be exploited.

  • Silica Gel Column Chromatography: This is the most effective method.

    • The dimer is larger and has two oxazole rings and a secondary amine, which will alter its polarity compared to the monomer.

    • Careful selection of the eluent system is critical. Use TLC to screen solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to find one that gives the best separation between the product spot and the dimer spot.[7]

    • Pro-Tip: The oxazole ring can be sensitive to the slight acidity of standard silica gel, potentially causing degradation.[7] If you observe streaking or decomposition on the column, consider using deactivated silica gel by pre-treating it with a base like triethylamine (typically 1% in the eluent).[7]

  • Recrystallization: If your desired product is a solid, recrystallization may be effective, provided there is a sufficient difference in solubility between the monomer and the dimer in a given solvent system.[7] This often requires trial and error to find the ideal solvent.

References

impact of base selection on 4-Oxazolemethanamine hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Oxazolemethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical nuances of base selection for reactions involving this versatile building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before starting your experiment.

Q1: Why is base selection so critical when using this compound?

4-Oxazolemethanamine is provided as a hydrochloride salt, meaning the primary amine is protonated (R-NH₃⁺Cl⁻). In this state, the nitrogen's lone pair is unavailable, rendering it non-nucleophilic. A base is required to deprotonate the ammonium salt, liberating the free amine (R-NH₂) which is the active nucleophilic species required for reactions like amide bond formation or alkylations.[1] The choice of base is a delicate balance: it must be strong enough to effectively deprotonate the amine but not so strong that it causes undesirable side reactions, such as cleavage of the oxazole ring.[2]

Q2: How do I choose between an organic tertiary amine base (like TEA or DIPEA) and an inorganic base (like K₂CO₃)?

The choice depends primarily on solvent, reaction temperature, and substrate compatibility.

  • Organic Bases (Triethylamine, DIPEA): These are the most common choices for reactions in aprotic organic solvents (e.g., DCM, THF, MeCN). They are soluble and act as "proton sponges," neutralizing the generated HCl.[][4] DIPEA is often preferred over triethylamine (TEA) because it is more sterically hindered, making it a poorer nucleophile and less likely to cause side reactions like unwanted acylations.[5][6][7][8]

  • Inorganic Bases (K₂CO₃, NaHCO₃, Cs₂CO₃): These are excellent for reactions in polar aprotic solvents like DMF or acetonitrile, especially when the reactants are stable to moderate heating.[9] They are generally non-nucleophilic and the resulting inorganic salts can often be removed by simple filtration.[] However, their limited solubility in many common organic solvents can be a major drawback, potentially leading to slow or incomplete reactions.[9]

Q3: How many equivalents of base should I use?

You will need a minimum of two equivalents of base for reactions with acyl halides and one equivalent for reactions with other electrophiles.

  • Equivalent 1: To Liberate the Free Amine. The first equivalent of base is required to neutralize the hydrochloride salt of your starting material, this compound, making the amine nucleophilic.[1]

  • Equivalent 2: To Scavenge Acid Byproduct. In reactions like acylation with an acyl chloride, a molecule of HCl is generated as a byproduct for every molecule of product formed.[4][10] A second equivalent of base is needed to neutralize this newly formed acid, preventing it from re-protonating your amine starting material or product.[1] For reactions that do not generate an acidic byproduct (e.g., some alkylations), only one equivalent is theoretically needed, though a slight excess (e.g., 1.1-1.2 equivalents) is often used to ensure complete deprotonation.

Q4: Can the oxazole ring itself react with the base?

Yes, the oxazole ring is sensitive to certain basic conditions. The proton at the C2 position is the most acidic (pKa ≈ 20) and can be deprotonated by very strong bases like organolithium reagents (e.g., n-BuLi), which can lead to ring-opening and the formation of an isonitrile intermediate.[2][11][12] However, common tertiary amine bases (TEA, DIPEA) and inorganic carbonate bases are generally not strong enough to cause this issue under typical reaction conditions.[2]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Issue 1: Low or No Product Yield

A low yield is the most common problem and can often be traced back to the base and reaction setup.

Possible Cause Explanation & Recommended Solution
Incomplete Deprotonation The base may not be strong enough to fully deprotonate the amine hydrochloride. The pKa of a protonated primary amine is typically around 10-11. Your chosen base's conjugate acid (pKaH) should ideally be in this range or slightly higher to ensure the equilibrium favors the free amine.
Insufficient Base As detailed in the FAQs, using only one equivalent of base for reactions that generate acid (like acylations) is a common error. The generated acid quenches the free amine, halting the reaction. Solution: Ensure you are using at least two equivalents of base for such reactions. A slight excess (e.g., 2.1-2.2 eq) is often beneficial.
Poor Base Solubility If using an inorganic base like K₂CO₃ in a solvent like DCM or THF, the reaction may be slow due to the base's poor solubility.[9] Solution: Switch to a more polar solvent like DMF or acetonitrile. Alternatively, use a soluble organic base like DIPEA. Phase-transfer catalysts can also be explored in biphasic systems.
Moisture Contamination If using moisture-sensitive reagents like acyl chlorides, any water in the reaction will hydrolyze the electrophile and can deactivate the amine. Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[13][14]
Issue 2: Formation of Side Products

Unwanted products often arise from the base itself or from degradation of the starting materials.

Possible Cause Explanation & Recommended Solution
Base Acting as Nucleophile Triethylamine (TEA) is less sterically hindered than DIPEA and can sometimes act as a nucleophile, reacting with highly electrophilic reagents (e.g., acyl chlorides) to form a triethylammonium acyl intermediate.[5][6][8] Solution: Switch to a more sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.[7]
Oxazole Ring Opening While unlikely with standard bases, if you are exploring more forcing conditions or stronger bases, you may risk ring cleavage.[2][12] Solution: Stick to milder bases like DIPEA or K₂CO₃. Avoid organometallic bases unless C2 deprotonation is the desired outcome.[11] Maintain low reaction temperatures.
Racemization (for chiral substrates) In peptide couplings or reactions with chiral carboxylic acids, the presence of a tertiary amine base can sometimes increase the degree of racemization.[15][16] Solution: For sensitive substrates, consider using peptide coupling reagents that incorporate activating agents like HOBt or HOAt to minimize racemization.[4][16] The choice of base is still critical, with DIPEA often being a preferred choice.

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for Amide Coupling with an Acyl Chloride

This protocol outlines a standard procedure for reacting this compound with an acyl chloride using DIPEA.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the suspension and stir at room temperature for 15-20 minutes. The mixture should become a clear solution as the free amine is generated.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 eq) dropwise as a solution in anhydrous DCM.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove acidic impurities), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Data Summary: Comparison of Common Bases

The following table provides a quick reference for selecting an appropriate base. pKaH refers to the pKa of the conjugate acid of the base.

BaseStructurepKaH (approx.)Key Characteristics
Triethylamine (TEA) Et₃N10.7Common, inexpensive, moderately strong. Can act as a nucleophile in some cases.[5][6]
DIPEA (Hünig's Base) (i-Pr)₂NEt10.8Sterically hindered, non-nucleophilic.[7] Excellent choice for acylations.[8]
Pyridine C₅H₅N5.2Less basic than tertiary amines. Can also act as a nucleophilic catalyst.
Potassium Carbonate K₂CO₃10.3 (pKa of HCO₃⁻)Inexpensive, non-nucleophilic inorganic base.[] Solubility can be an issue in many organic solvents.[9]
DBU C₉H₁₆N₂13.5Strong, non-nucleophilic base. Typically used for more difficult deprotonations or elimination reactions. May be too strong for sensitive substrates.

Section 4: Visual Diagrams & Workflows

Diagram 1: Base Selection Workflow

This diagram provides a decision-making framework for choosing the right base for your reaction involving 4-Oxazolemethanamine HCl.

BaseSelection start Start: Reaction with 4-Oxazolemethanamine HCl reagent_type What is the electrophile? start->reagent_type solvent_choice Is reaction solvent DCM, THF, or MeCN? reagent_type->solvent_choice Acyl Halide or Anhydride other Alkylation or other non-acid generating reaction reagent_type->other Other nucleophilic_base Is electrophile highly reactive (e.g., Acyl Chloride)? solvent_choice->nucleophilic_base Yes use_k2co3 Use K2CO3 or Cs2CO3 (2.5 eq in DMF/MeCN) solvent_choice->use_k2co3 No (e.g., DMF) use_dipea Use DIPEA (2.2 eq) nucleophilic_base->use_dipea Yes use_tea Use Triethylamine (TEA) (2.2 eq) nucleophilic_base->use_tea No one_eq_base Use 1.1 eq of base (e.g., DIPEA) other->one_eq_base

Caption: Decision tree for selecting a suitable base.

Diagram 2: Deprotonation and Acylation Mechanism

This diagram illustrates the essential role of the base in activating the amine for reaction.

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Acid Scavenging AmineHCl Oxazole-CH2-NH3+ Cl- FreeAmine Oxazole-CH2-NH2 (Active Nucleophile) AmineHCl->FreeAmine + Base Base Base (e.g., DIPEA) BaseH Base-H+ Cl- Base->BaseH + H+ AcylCl R-CO-Cl HCl H+ Cl- Product Oxazole-CH2-NH-CO-R (Amide Product) FreeAmine2->Product + R-CO-Cl Base2 Base (2nd eq.) BaseH2 Base-H+ Cl- HCl2->BaseH2 + Base

References

Technical Support Center: Navigating Scale-Up of Reactions with 4-Oxazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and process chemists working with 4-Oxazolemethanamine hydrochloride. This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during the scale-up of synthetic routes involving this versatile building block.

Section 1: Foundational Knowledge & Handling

This section addresses the fundamental properties and safe handling of this compound, which are critical for successful and safe process scale-up.

Q1: What are the primary safety and handling concerns for this compound on a larger scale?

A1: On a laboratory scale, handling this compound requires standard precautions. However, during scale-up, potential exposure and handling risks are magnified. The primary concerns are respiratory and skin irritation.[1]

  • Respiratory Hazard: The compound is classified as a respiratory irritant.[1] On a larger scale, the generation of dust during weighing and charging operations is a significant risk. Always handle the solid in a well-ventilated area, preferably within a fume hood or a ventilated charging enclosure.[1] Use appropriate personal protective equipment (PPE), including a respirator with a particulate filter.

  • Skin and Eye Irritation: It is also classified as a skin and eye irritant.[1] Full-coverage PPE, including gloves, lab coat, and chemical safety goggles, is mandatory. Facilities should be equipped with easily accessible eyewash stations and safety showers.[1]

  • Dust Accumulation: Minimize dust generation and accumulation, as fine chemical dust can pose an explosion hazard, although specific data for this compound is not widely available.[1]

Q2: The starting material is a hydrochloride salt. How does this impact its use in reactions, particularly during scale-up?

A2: The fact that the amine is supplied as a hydrochloride salt is a critical consideration. The amine nitrogen is protonated, rendering it non-nucleophilic. To participate in reactions like amide coupling or reductive amination, the free amine must be liberated in situ.

  • Stoichiometry of Base: At least one equivalent of a base is required to neutralize the hydrochloride salt. In practice, for reactions like amide coupling, an additional equivalent of base is needed to scavenge the acid byproduct generated, for a total of at least two equivalents.

  • Choice of Base: The choice of base is crucial.

    • For amide couplings , non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard.

    • For reductive aminations , the choice depends on the reducing agent's stability at different pH levels.

  • Scale-Up Implication: On a large scale, the addition of the base can be exothermic. Ensure adequate cooling and consider adding the base portion-wise or as a solution to control the temperature. The formation of a salt byproduct (e.g., triethylammonium chloride) can also affect the reaction mixture's solubility and viscosity.

Section 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is a primary application for this amine. However, scaling this reaction can present challenges related to reactivity and reagent selection.

Q3: My small-scale amide coupling with EDC/HOBt worked well, but on a larger scale, the reaction is sluggish and incomplete. What's going on?

A3: This is a classic scale-up issue often rooted in mass and heat transfer limitations, as well as the intrinsic reactivity of the reagents. While standard coupling reagents like EDC/HOBt are effective, their performance can diminish in larger, more concentrated reactions.[2]

  • Causality: The activated species formed by coupling reagents, such as the O-acylisourea intermediate from EDC, can be unstable.[3] On a small scale with efficient mixing, this intermediate quickly reacts with the amine. On a larger scale, slower mixing can lead to localized "hot spots" or areas of poor reagent distribution, allowing the activated intermediate to decompose before it encounters the amine.

  • Troubleshooting Protocol:

    • Re-evaluate Your Coupling Agent: For challenging couplings, more robust reagents may be necessary. Consider phosphonium salts (like PyBOP) or uronium/aminium salts (like HATU or HBTU), which form more reactive activated esters.[2]

    • Optimize Reagent Addition: Instead of adding reagents as solids, prepare solutions and add them at a controlled rate to maintain a homogeneous reaction profile.

    • Improve Mixing: Ensure the reactor's impeller design and agitation speed are sufficient for the reaction volume and viscosity. Baffles in the reactor can significantly improve mixing efficiency.

    • Consider Acyl Chloride Formation: A robust, often higher-yielding method involves converting the carboxylic acid to an acyl chloride first using reagents like thionyl chloride or oxalyl chloride.[3][4] The resulting acyl chloride is highly reactive and can be coupled with the amine in the presence of a base.[3]

Workflow for Troubleshooting Amide Coupling

G cluster_start Problem Identification cluster_check Initial Checks cluster_action Corrective Actions cluster_end Resolution start Incomplete Amide Coupling on Scale-Up check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_base Is Free Amine Liberated? (≥2 eq. Base) check_reagents->check_base Reagents OK check_mixing Evaluate Agitation & Homogeneity check_base->check_mixing Base OK action_reagent Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) check_mixing->action_reagent Mixing Inefficient action_temp Modify Temperature (Controlled Heating) check_mixing->action_temp Mixing OK end_node Reaction Optimized action_reagent->end_node action_acyl Convert Acid to Acyl Chloride action_temp->action_acyl No Improvement action_temp->end_node Success action_acyl->end_node

Caption: A decision tree for troubleshooting amide coupling reactions.

Section 3: Troubleshooting Reductive Amination Reactions

Reductive amination is another cornerstone reaction for forming C-N bonds, widely used in the pharmaceutical industry.[5][6]

Q4: I am attempting a direct reductive amination with an aldehyde, but I'm observing significant amounts of the starting aldehyde and the formation of a di-alkylated (tertiary amine) impurity. How can I improve selectivity for the desired secondary amine?

A4: This issue points to an imbalance between the rate of imine formation and the rate of reduction. The presence of the di-alkylated impurity suggests that the initially formed secondary amine is reacting with another molecule of the aldehyde to form a new iminium ion, which is then reduced.

  • Causality:

    • Slow Imine Formation/Fast Reduction: If the reducing agent is too reactive, it may reduce the aldehyde to an alcohol before it can form an imine with the amine.

    • Fast Imine Formation/Slow Reduction: If imine formation is rapid but the reduction is slow, the desired secondary amine product can react with remaining aldehyde, leading to the tertiary amine impurity.

  • Troubleshooting Protocol:

    • Staged Addition (Two-Step, One-Pot): A highly effective strategy is to separate the imine formation and reduction steps.[7][8]

      • Step 1: Mix the aldehyde and this compound with the required base in a suitable solvent (e.g., methanol, DCM). Allow the mixture to stir at room temperature for a period (e.g., 1-3 hours) to ensure complete imine formation. Monitor by TLC or LC-MS.

      • Step 2: Once imine formation is complete, cool the reaction mixture (e.g., to 0 °C) and then add the reducing agent.

    • Choice of Reducing Agent: Use a hydride donor that is selective for imines over aldehydes, such as sodium triacetoxyborohydride (STAB). STAB is generally milder and more selective than sodium borohydride (NaBH₄).[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

    • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the aldehyde to ensure the aldehyde is consumed in the initial imine formation step, minimizing its availability for side reactions.

Section 4: Work-up, Isolation, and Impurity Control

Q5: My reaction work-up is complicated by the solubility of salt byproducts. How can I design a better, scalable purification strategy?

A5: Salt byproducts from the neutralization of the hydrochloride starting material and from coupling reagents (e.g., dicyclohexylurea from DCC, HOBt) are a common scale-up headache.

  • Causality: These salts can sometimes co-precipitate with the product or form emulsions during aqueous work-ups, making phase separations difficult and trapping the product.

  • Troubleshooting Protocol:

    • Solvent Selection: Before scale-up, perform a solvent screening for both the reaction and the work-up. The ideal reaction solvent will keep the product soluble but may allow the salt byproduct to be filtered off directly. For work-up, choose a solvent system that provides a clean phase split.

    • Use Water-Soluble Reagents: When possible, use reagents that generate water-soluble byproducts. For example, using EDC as a coupling agent is often preferred on a large scale over DCC because the resulting urea byproduct is water-soluble and easily removed in an aqueous wash.[2]

    • pH Adjustment: Carefully adjusting the pH of the aqueous phase during extraction can dramatically alter the solubility of both the product and impurities. If your product is basic, you can extract it into an organic solvent, wash away neutral/acidic impurities, and then potentially isolate it by precipitation as a different salt (e.g., tartrate, mesylate) if the free base is unstable or oily.

Q6: What are the most likely process-related impurities I should be looking for?

A6: Proactive impurity identification is key in drug development.[9][10] For reactions involving this compound, potential impurities include:

  • Unreacted Starting Materials: The amine itself or the coupling partner (aldehyde or carboxylic acid).

  • Dimerization/Oligomerization: The product amine could potentially react with an activated acid intermediate meant for the starting amine.

  • Over-alkylation: In reductive aminations, formation of the tertiary amine as discussed in Q4.

  • Reagent-Derived Impurities: Byproducts from coupling reagents (e.g., HOBt, DMAP) that can be difficult to remove.

  • Residual Solvents: All solvents used in the process must be controlled to acceptable levels according to regulatory guidelines.[11]

G cluster_prep Pre-Campaign cluster_exec Execution & In-Process Control cluster_post Post-Campaign Analysis prep_fmea Perform FMEA (Failure Mode and Effects Analysis) on Proposed Route prep_identify Hypothesize Potential Impurities (Byproducts, Isomers, Degradants) prep_fmea->prep_identify exec_ipc Implement In-Process Controls (IPC) via LC-MS/UPLC prep_identify->exec_ipc exec_track Track Impurity Formation Relative to Key Parameters (Temp, Time, Stoichiometry) exec_ipc->exec_track post_isolate Isolate & Characterize Unknown Impurities (>0.1%) exec_track->post_isolate post_purge Develop Specific Purge Steps (Recrystallization, Chromatography) post_isolate->post_purge post_spec Set Final Product Specification post_purge->post_spec

References

Technical Support Center: Purification of Crude 4-Oxazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-Oxazolemethanamine hydrochloride. The following information is curated to address common and complex challenges encountered during the purification of this and structurally similar heterocyclic amine hydrochlorides.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Achieving high purity is critical for reliable downstream applications. The purification of this polar, water-soluble salt can be challenging due to its physical properties and the nature of impurities generated during synthesis. This guide will walk you through common issues and provide robust, field-proven protocols to obtain highly pure material.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is an oil or a sticky solid. How can I induce crystallization?

This is a common issue, often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.

Causality: Amine hydrochlorides are highly polar and hygroscopic. Residual water or polar organic solvents can prevent crystallization. Furthermore, synthetic byproducts can act as "crystal poisons," disrupting the ordered arrangement of molecules.

Troubleshooting Protocol:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed. For high-boiling solvents like DMF or DMSO, azeotropic distillation with toluene or high-vacuum evaporation (at a temperature that does not cause degradation) is recommended.

  • Solvent-Antisolvent Precipitation:

    • Dissolve the crude oil in a minimum amount of a polar solvent in which it is highly soluble, such as ethanol, methanol, or even a small amount of water.[2][3]

    • Slowly add a non-polar "anti-solvent" in which the hydrochloride salt is insoluble, such as diethyl ether, toluene, or ethyl acetate, with vigorous stirring until the solution becomes cloudy.[2]

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystal formation.

  • Scratching: If crystals do not form, gently scratch the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q2: What are the best recrystallization solvents for this compound?

The key to successful recrystallization is selecting a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2]

Expertise & Experience: For polar amine hydrochlorides, polar protic solvents are generally the best starting point.

Solvent/Solvent SystemRationale & Considerations
Isopropanol (IPA) Often an excellent choice. It dissolves the hydrochloride salt upon heating and typically provides good crystal recovery upon cooling.
Ethanol Similar to isopropanol, it is a good solvent for many amine hydrochlorides.[2]
Methanol/Water Mixtures A small amount of water can aid in dissolving the crude material, followed by the addition of methanol. The optimal ratio needs to be determined empirically.
Ethanol/Water Mixtures Similar to methanol/water, this combination can be effective.[2]
Acetone/Water Mixtures Can be a good option, with water increasing the initial solubility of the polar salt.[4]

Workflow for Solvent Selection:

start Start with Small Scale Solvent Screening ipa Test Isopropanol start->ipa etoh Test Ethanol start->etoh meoh_h2o Test Methanol/Water start->meoh_h2o ace_h2o Test Acetone/Water start->ace_h2o dissolves_hot Dissolves when hot? ipa->dissolves_hot etoh->dissolves_hot meoh_h2o->dissolves_hot ace_h2o->dissolves_hot precipitates_cold Precipitates upon cooling? dissolves_hot->precipitates_cold success Optimal Solvent System Found precipitates_cold->success Yes failure Try Alternative Methods (e.g., Chromatography) precipitates_cold->failure No

Caption: Workflow for selecting a recrystallization solvent.

Q3: I've tried recrystallization, but the purity is not improving significantly. What are the likely impurities and how can I remove them?

If recrystallization is ineffective, it suggests the impurities have similar solubility profiles to the desired product. Understanding the potential impurities from the synthesis is key to designing a better purification strategy.

Common Synthetic Routes and Potential Impurities:

While the exact synthesis of this compound can vary, it often involves the formation of the oxazole ring and manipulation of a functional group at the 4-position. Common synthetic strategies for substituted oxazoles include the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction.[5][6][7] A plausible route to 4-Oxazolemethanamine involves precursors that can lead to specific impurities.

Potential Impurities:

  • Starting Materials: Unreacted starting materials from the oxazole ring formation.

  • Side-Reaction Products: From incomplete reactions or alternative reaction pathways. For instance, in syntheses involving isocyanides, side products can arise from the reactivity of the isocyanide group.[8]

  • Ring-Opened Products: The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, leading to ring-opened byproducts.

  • Over-alkylation or Acylation Products: If the synthesis involves protection and deprotection steps for the amine, incomplete reactions can lead to impurities.

Troubleshooting Advanced Purification:

  • Acid-Base Extraction:

    • Dissolve the crude material in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to a pH that deprotonates the amine (typically pH > 9-10), forming the free base.

    • Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. This will leave behind any water-soluble inorganic salts.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like diethyl ether or isopropanol to precipitate the pure hydrochloride salt.

    • Filter the resulting solid and wash with the organic solvent.

  • Chromatography:

    • Normal Phase Chromatography (for the free base): After converting the hydrochloride to the free base, it can be purified by column chromatography on silica gel. A common eluent system would be DCM/methanol with a small amount of triethylamine or ammonium hydroxide to prevent the amine from streaking on the acidic silica gel.

    • Reverse Phase Chromatography (for the hydrochloride salt): For highly polar compounds, reverse-phase chromatography (e.g., on a C18 column) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid (TFA) can be effective. The collected fractions would then need to be lyophilized.

Q4: How can I assess the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of this compound.

Analytical MethodPurpose & Information Provided
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure and can reveal the presence of impurities by showing extra peaks.
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the compound. A reversed-phase method with a C18 column and a mobile phase of water and acetonitrile with a modifier like TFA is a good starting point.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.
Melting Point A sharp melting point range is indicative of high purity. A broad melting range suggests the presence of impurities.

Purity Assessment Workflow:

start Purified 4-Oxazolemethanamine HCl nmr ¹H and ¹³C NMR start->nmr hplc HPLC start->hplc ms Mass Spectrometry start->ms mp Melting Point start->mp structure_correct Correct Structure? nmr->structure_correct high_purity High Purity? hplc->high_purity correct_mw Correct MW? ms->correct_mw sharp_mp Sharp Melting Point? mp->sharp_mp structure_correct->high_purity Yes repurify Repurify structure_correct->repurify No high_purity->correct_mw Yes high_purity->repurify No correct_mw->sharp_mp Yes correct_mw->repurify No final_product High Purity Product sharp_mp->final_product Yes sharp_mp->repurify No

Caption: Workflow for assessing the purity of the final product.

References

Validation & Comparative

A Comparative Guide to 4-Oxazolemethanamine Hydrochloride and Other Heterocyclic Amine Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocyclic Amines in Medicinal Chemistry

Heterocyclic scaffolds are foundational to the design of modern pharmaceuticals, with nitrogen-containing heterocycles representing one of the most vital and diverse classes of organic compounds in medicinal chemistry.[1][2] These structures are prevalent in a vast array of pharmacologically active molecules, engaging with biological targets through a variety of non-covalent interactions.[3] Among the most crucial subclasses are the heterocyclic amine building blocks—small, reactive fragments used by medicinal chemists for the modular assembly of complex drug candidates.[4]

The selection of a specific heterocyclic amine is a critical decision in the drug design process. It profoundly influences a molecule's physicochemical properties, synthetic accessibility, and its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of 4-Oxazolemethanamine hydrochloride, a valuable five-membered ring building block, with other commonly employed heterocyclic amines, such as aminomethyl derivatives of pyridine and thiazole. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal building block to accelerate their discovery programs.

Section 1: The Physicochemical Landscape: A Data-Driven Comparison

A molecule's fundamental properties, such as its basicity (pKa) and lipophilicity (LogP), dictate its behavior in both chemical reactions and biological systems. The pKa influences the ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement. Lipophilicity governs how a compound partitions between aqueous and lipid environments, impacting its absorption, distribution, and potential for off-target toxicity.

The oxazole ring is a unique pharmacophore. It is a weak base, with the ring itself having a pKa of 0.8, significantly less basic than pyridine (pKa = 5.22).[5] This weak basicity is a key characteristic. The nitrogen atom's lone pair is part of the aromatic sextet, reducing its availability for protonation. When an aminomethyl group is attached, its basicity is modulated by the electron-withdrawing nature of the heterocycle.

Below is a comparative summary of the calculated physicochemical properties for 4-(aminomethyl)oxazole and other key heterocyclic amine building blocks.

Table 1: Comparative Physicochemical Properties of Heterocyclic Amine Building Blocks

Building Block (Free Base)StructureCalculated pKa (Strongest Basic)Calculated LogP
4-(Aminomethyl)oxazole 4-(Aminomethyl)oxazole7.93 (Predicted)-0.1 (Predicted)
2-(Aminomethyl)pyridine 2-(Aminomethyl)pyridine8.3 (Predicted)0.2 (Predicted)
3-(Aminomethyl)pyridine 3-(Aminomethyl)pyridine8.34 (Predicted)[6]0.2 (Predicted)
4-(Aminomethyl)pyridine 4-(Aminomethyl)pyridine8.6 (Predicted)0.2 (Predicted)
2-(Aminomethyl)thiazole 2-(Aminomethyl)thiazole7.5 (Predicted)0.4 (Predicted)
5-(Aminomethyl)thiazole 5-(Aminomethyl)thiazole6.8 (Predicted)0.4 (Predicted)

Note: pKa and LogP values are predicted using computational models (e.g., ChemicalBook, ChemAxon) and should be used for comparative purposes. Experimental values may vary.

Key Insights from Physicochemical Data:

  • Basicity: The aminomethyl oxazole is predicted to be a weaker base than its pyridine counterparts. This can be advantageous in drug design for several reasons: reducing interactions with acidic targets like hERG, minimizing lysosomal trapping, and potentially improving cell permeability. The thiazole amines are generally the weakest bases in this set.

  • Lipophilicity: 4-(Aminomethyl)oxazole exhibits the lowest calculated LogP, suggesting higher hydrophilicity. In contrast, pyridine and thiazole analogs are slightly more lipophilic. This makes the oxazole scaffold an attractive option when trying to improve aqueous solubility or reduce metabolic clearance driven by high lipophilicity.[2]

Section 2: Reactivity and Synthetic Considerations in Amide Bond Formation

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[7][8] The primary amine handle of these building blocks makes them ideal nucleophiles for coupling with carboxylic acids. However, the nucleophilicity of the amine is influenced by the electronic properties of the attached heterocycle, which can affect reaction rates and yields.

The electron-withdrawing nature of the oxazole ring can decrease the nucleophilicity of the exocyclic amine compared to more electron-rich systems like substituted alkyl amines. However, it is generally sufficiently reactive for standard coupling conditions. Amide coupling with electron-deficient amines can sometimes be sluggish, requiring careful selection of coupling reagents and conditions to achieve high yields.[9] Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for these transformations, even with challenging substrates.[9]

The following diagram illustrates a typical decision-making workflow for an amide coupling reaction involving a heterocyclic amine.

Caption: General experimental workflow for amide coupling.

Self-Validating Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a robust method for coupling this compound with a generic carboxylic acid. The inclusion of control steps ensures the integrity of the process.

Materials:

  • This compound (1.1 equiv)

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, NaHCO₃ (sat. aq.), brine, Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 equiv) followed by the dropwise addition of DIPEA (3.0 equiv). Stir the mixture at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[7]

  • Amine Addition: Add this compound (1.1 equiv) to the activated mixture. Causality Note: The hydrochloride salt requires an additional equivalent of base for neutralization, which is covered by the excess DIPEA used.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the consumption of the limiting reagent (the carboxylic acid). An aliquot quenched and analyzed at t=0 serves as a baseline.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Causality Note: The aqueous washes remove the DMF solvent, excess base, and the water-soluble byproducts from the HATU reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Section 3: The Bioisosteric Role and Impact on Pharmacokinetics

In drug design, the strategic replacement of one functional group with another that has similar pharmacological properties is known as bioisosterism.[3] Heterocyclic rings are frequently used as bioisosteres for other groups to modulate ADME properties. The oxazole ring, for instance, is often employed as a bioisostere for amide and ester functionalities, offering improved resistance to hydrolytic metabolism.[10]

The choice of heterocycle has a profound impact on metabolic stability. Aromatic systems like pyridine are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary metabolic pathway. Electron-deficient heterocycles are generally more resistant to oxidative metabolism. This principle is a key tool for medicinal chemists to address metabolic liabilities.[11]

Caption: Oxazoles are often more metabolically stable than pyridines.

Table 2: Impact of Heterocycle Choice on Drug-like Properties

PropertyPyridine-based AminesOxazole-based AminesThiazole-based AminesRationale & Implication
Metabolic Stability Often susceptible to CYP-mediated oxidation on the ring.Generally more stable; electron-deficient nature reduces susceptibility to oxidation.[11]Sulfur atom can be a site for S-oxidation, but the ring is also relatively stable.Goal: Increase compound half-life. Replacing a metabolically labile pyridine with an oxazole can block a key metabolic pathway.
Aqueous Solubility Generally good, can be tuned by substitution.Often higher due to lower lipophilicity and hydrogen bond accepting capability of the oxygen atom.Moderate, can be influenced by substitution patterns.Goal: Ensure sufficient solubility for absorption and formulation. The oxazole core can be a favorable choice.
hERG Inhibition Risk Higher pKa can lead to protonation and interaction with the hERG channel.Lower pKa reduces the likelihood of protonation at physiological pH, often lowering hERG risk.Lower pKa can also mitigate hERG risk compared to more basic amines.Goal: Minimize cardiotoxicity. The lower basicity of oxazole and thiazole amines is a significant advantage.
Permeability Can be high, but ionization (high pKa) can reduce passive diffusion.Good balance; lower basicity can lead to a higher fraction of the neutral species, aiding permeability.Generally good, but depends on overall molecular properties.Goal: Achieve good oral bioavailability. The properties of the oxazole can lead to an optimal balance of solubility and permeability.

Section 4: Case Studies in Medicinal Chemistry

Case Study 1: Enhancing Metabolic Stability in Antitubercular Agents

In the development of new drugs for tuberculosis, researchers identified a series of compounds based on oxazole and thiazole scaffolds. While these compounds showed good potency, they suffered from poor metabolic stability, primarily due to a benzyl ester moiety. In their optimization efforts, they explored replacing the initial oxazole core with an imidazo[1,2-a]pyridine scaffold. This change led to a new class of compounds with not only excellent potency (MIC <0.195 μM) but also "greatly improved in vitro metabolic stability and pharmacokinetic properties relative to the oxazoline/oxazole scaffolds".[3] This case highlights that while oxazoles can be stable, strategic "scaffold hopping" to other heterocyclic systems is a powerful strategy to overcome specific ADME liabilities.[3]

Case Study 2: Mitigating Metabolism by Scaffold Hopping

In a program to develop phosphodiesterase 10A (PDE10A) inhibitors, an initial hit compound containing quinoline and thiazole rings showed rapid oxidative metabolism.[11] The medicinal chemistry strategy involved systematically replacing these metabolically vulnerable heterocycles with more electron-deficient ones. Replacing the thiazole with a more stable pyrazole ring, for example, significantly lowered the clearance of the compound, demonstrating the direct impact of the heterocycle choice on metabolic fate.[11] While this example doesn't directly involve an oxazole, it perfectly illustrates the underlying principle: moving to a more electron-poor heterocyclic system is a validated and effective method to enhance metabolic stability.[11]

Conclusion: A Strategic Framework for Building Block Selection

The choice of a heterocyclic amine building block is a multi-parameter optimization problem. There is no single "best" option; the ideal choice is dictated by the specific goals of the drug discovery program.

  • This compound is an excellent choice when the goal is to reduce basicity, improve aqueous solubility, and enhance metabolic stability compared to pyridine-based analogues. Its lower pKa can be critical for mitigating hERG liability, and its electron-deficient ring is less prone to oxidative metabolism.

  • Pyridine-based amines remain a cornerstone due to their synthetic versatility and their ability to act as hydrogen bond acceptors. They are often used when higher basicity is tolerated or desired for specific target interactions, but chemists must be vigilant about potential metabolic liabilities on the pyridine ring itself.

  • Thiazole-based amines offer an intermediate profile. They are less basic than pyridines but can introduce a potential site for S-oxidation. Their electronic properties are distinct from both oxazoles and pyridines, offering another vector for property modulation.

Ultimately, the decision should be guided by data. By synthesizing and testing analogs with different heterocyclic cores early in a project, medicinal chemists can establish clear structure-activity and structure-property relationships. This comparative approach, grounded in the principles and data outlined in this guide, empowers researchers to make informed decisions, rationally design better molecules, and accelerate the journey from a promising hit to a clinical candidate.

References

Navigating the Structure-Activity Landscape of 4-Aminomethyl-Oxazole Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole scaffold is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents.[3] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 4-aminomethyl-oxazole analogs, with a focus on their applications as anticancer and anti-inflammatory agents. By synthesizing data from various studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to this scaffold influence biological activity.

The 4-Aminomethyl-Oxazole Core: A Versatile Pharmacophore

The 4-aminomethyl-oxazole core serves as a versatile template for developing targeted therapies. The oxazole ring itself can act as a bioisostere for other functional groups, while the aminomethyl substituent at the 4-position provides a key interaction point, often with the hinge region of kinases or other key residues in enzyme active sites. The substitution patterns at the 2- and 5-positions of the oxazole ring are critical for modulating potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of 4-Aminomethyl-Oxazole Analogs as Anticancer Agents

Oxazole derivatives have shown significant promise as anticancer agents by targeting various cellular components, most notably tubulin and protein kinases.[4][5]

Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for cancer chemotherapy.[6] Several oxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[1]

A series of 2,5-disubstituted oxazoles have been investigated as cis-constrained analogs of combretastatin A-4 (CA-4), a potent tubulin inhibitor. The SAR studies of these analogs, while not exclusively focused on the 4-aminomethyl substituent, provide valuable insights into the structural requirements for potent anti-tubulin activity.

Table 1: Comparative in vitro activity of 2,5-disubstituted oxazole analogs as tubulin polymerization inhibitors. [1]

CompoundR1R2Tubulin Polymerization IC50 (µM)
20b 3,4,5-trimethoxyphenyl4-methoxyphenyl0.66
20d 3,4,5-trimethoxyphenyl3-hydroxy-4-methoxyphenyl1.3
20e 3,4,5-trimethoxyphenyl4-ethoxyphenyl0.56
CA-4 --1.3

From this data, it is evident that substitution at the 5-position of the oxazole ring significantly impacts anti-tubulin activity. The presence of a 4-ethoxyphenyl group (compound 20e ) leads to a more potent inhibitor than the natural product CA-4. While these specific examples lack the 4-aminomethyl group, it is hypothesized that its introduction could provide an additional hydrogen bonding interaction within the colchicine binding site, potentially enhancing potency.

Experimental Protocol: Tubulin Polymerization Assay [1]

A common method to assess the inhibitory effect of compounds on tubulin polymerization is a cell-free assay using purified tubulin.

Methodology:

  • Preparation of Tubulin: Purified bovine brain tubulin is suspended in a glutamate-based buffer.

  • Initiation of Polymerization: Polymerization is initiated by the addition of GTP and incubation at 37°C.

  • Measurement: The increase in turbidity due to microtubule formation is monitored spectrophotometrically at 340 nm.

  • Inhibitor Testing: Test compounds are pre-incubated with tubulin before the addition of GTP. The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.

Logical Relationship: SAR of Oxazole-based Tubulin Inhibitors

Caption: SAR workflow for oxazole-based tubulin inhibitors.

Targeting Protein Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] The 4-aminomethyl-oxazole scaffold is an attractive starting point for the design of kinase inhibitors.

One notable example is a series of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in inflammatory signaling with implications in cancer.[4]

Table 2: Comparative in vitro activity of oxazole-based IRAK4 inhibitors. [4]

CompoundRIRAK4 IC50 (nM)
2 oxan-4-yl20
18 isobutyl20
21 (oxolan-3-yl)methyl16
24 piperidin-4-yl25
25 1-methylpiperidin-4-yl18
26 1,1-dioxidotetrahydro-2H-thiopyran-4-yl16

The data highlights that modifications to the substituent on the pyrazole ring, which is attached to the oxazole-4-carboxamide, significantly influence IRAK4 inhibitory activity. The presence of cyclic ethers and substituted piperidines at this position leads to potent inhibitors. This suggests that for 4-aminomethyl-oxazole analogs targeting kinases, the nature of the amine (primary, secondary, or incorporated into a heterocyclic ring) and the substituents on the nitrogen will be critical for achieving high potency and selectivity.

Experimental Protocol: Kinase Inhibition Assay (Example: IRAK4) [4]

The inhibitory activity of compounds against a specific kinase is typically determined using an in vitro enzymatic assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human IRAK4 and a suitable peptide substrate are prepared in an assay buffer.

  • ATP: A fixed concentration of ATP, usually at or near the Km value for the enzyme, is used.

  • Inhibitor Incubation: The kinase, substrate, and varying concentrations of the test compound are incubated together.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature. The reaction is then stopped, often by the addition of a chelating agent like EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.

  • IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.

Signaling Pathway: IRAK4 in TLR/IL-1R Signaling

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 NFkB_MAPK NF-κB & MAPK Pathways TAK1->NFkB_MAPK Inflammation Inflammatory Response NFkB_MAPK->Inflammation

Caption: Simplified IRAK4 signaling cascade.

Comparative Analysis of 4-Aminomethyl-Oxazole Analogs as Anti-inflammatory Agents

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The development of novel anti-inflammatory agents is a significant area of research.

While specific SAR studies on 4-aminomethyl-oxazole analogs as anti-inflammatory agents are limited in the available literature, the general anti-inflammatory potential of the oxazole scaffold has been demonstrated. For example, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were synthesized and evaluated for their anti-inflammatory activity.[2]

Table 3: Anti-inflammatory activity of benzo[d]oxazole derivatives in the carrageenan-induced paw edema model. [2]

CompoundR% Inhibition of Paw Edema
3a 4-morpholinyl81.7
3l 4-(4-fluorophenyl)piperazin-1-yl78.2
3n 4-(2-methoxyphenyl)piperazin-1-yl75.3
Diclofenac sodium -69.5
Ibuprofen -64.7

These results demonstrate that the introduction of various substituted amine functionalities can lead to potent anti-inflammatory activity, surpassing that of standard drugs like diclofenac and ibuprofen. This provides a strong rationale for exploring 4-aminomethyl-oxazole analogs, where the aminomethyl group can be further functionalized to optimize anti-inflammatory potency.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2]

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Model: Wistar albino rats are typically used.

  • Compound Administration: The test compounds are administered orally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Synthesis of 4-Aminomethyl-Oxazole Analogs

The synthesis of 4-aminomethyl-oxazole analogs can be achieved through various synthetic routes. A common strategy involves the construction of the oxazole ring followed by the introduction or modification of the aminomethyl group at the 4-position. The van Leusen oxazole synthesis is a powerful method for constructing the oxazole core.[8]

General Synthetic Workflow:

Caption: General synthetic approach for 4-aminomethyl-oxazoles.

Conclusion and Future Perspectives

The 4-aminomethyl-oxazole scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammation. While comprehensive SAR studies specifically focused on the 4-aminomethyl group are still emerging, the existing data on related oxazole analogs provide a strong foundation for rational drug design.

Key takeaways for researchers include:

  • Substitution at C2 and C5 is critical: The nature of the substituents at these positions dictates potency and selectivity against specific biological targets. Aromatic and heteroaromatic groups are common and effective choices.

  • The 4-aminomethyl group is a key interaction point: This group can be leveraged to form crucial hydrogen bonds with target proteins. Further exploration of different amine functionalities (primary, secondary, tertiary, and heterocyclic) is warranted.

  • Target-specific optimization is essential: The optimal substitution pattern will vary depending on the therapeutic target. A deep understanding of the target's binding site is crucial for designing effective inhibitors.

Future research should focus on the systematic synthesis and biological evaluation of libraries of 4-aminomethyl-oxazole analogs to build a more comprehensive understanding of their SAR. This will undoubtedly lead to the discovery of new and improved drug candidates with enhanced efficacy and safety profiles.

References

A Comparative Guide to the In Vitro ADME Properties of Oxazole-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development researchers, a deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. This guide provides a comparative analysis of the in vitro ADME characteristics of oxazole-containing heterocyclic derivatives. While direct comparative data for a single series of 4-Oxazolemethanamine hydrochloride derivatives is not extensively available in the public domain, this guide synthesizes available experimental data and predictive insights from various studies on structurally related oxazole and oxadiazole scaffolds. This approach allows for a valuable examination of how structural modifications within this chemical space can influence key pharmacokinetic parameters.

The following sections will delve into critical in vitro ADME assays, presenting comparative data, explaining the causal relationships behind experimental choices, and providing detailed protocols to ensure scientific integrity and reproducibility.

Intestinal Permeability: The Caco-2 Assay

Oral bioavailability is a coveted attribute for many drug candidates, and intestinal permeability is a critical determinant. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human drug absorption. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[1]

Comparative Permeability of Oxazole Derivatives

The apparent permeability coefficient (Papp) is the key metric derived from the Caco-2 assay. A higher Papp value generally indicates better potential for oral absorption. The data below, synthesized from multiple sources, illustrates the range of permeability observed for different oxazole-containing structures.

Compound ClassDerivative/SubstitutionPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A)/(A→B)Predicted Human Absorption
Oxazole Derivative High Permeability Control (e.g., Propranolol)>10<2High
Oxazole Derivative Low Permeability Control (e.g., Atenolol)<1<2Low
Hypothetical Oxazole A Lipophilic side chain8.51.5High
Hypothetical Oxazole B Polar side chain with H-bond donors0.91.2Low to Moderate
Nitroimidazopyrazinone Compound 5bHighNot ReportedHigh (but poorly soluble)[2]

Note: Data for hypothetical oxazoles are illustrative and based on general structure-activity relationships. Data for Nitroimidazopyrazinone is qualitative as reported in the literature.

The decision to evaluate both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) permeability is crucial for identifying the involvement of efflux transporters, such as P-glycoprotein (P-gp).[1] An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter, which can limit its net absorption in vivo.[1]

Experimental Workflow: Caco-2 Permeability Assay

The following diagram illustrates the typical workflow for a Caco-2 permeability assay.

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a differentiated monolayer Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Add_Compound Add test compound to apical (A) or basolateral (B) side TEER->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Take samples from receiver compartment at time points Incubate->Sample Quantify Quantify compound concentration by LC-MS/MS Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: Caco-2 Permeability Assay Workflow.

Detailed Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto semipermeable membrane inserts in multi-well plates and cultured for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[1]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[3]

  • Compound Incubation: The test compound (typically at a concentration of 10 µM) is added to the apical (donor) compartment, and a compound-free buffer is added to the basolateral (receiver) compartment to assess A→B permeability. The reverse is done to assess B→A permeability.[3][1]

  • Sampling: Aliquots are taken from the receiver compartment at predetermined time points (e.g., 2 hours).[3]

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.[3]

  • Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of appearance of the compound in the receiver compartment.

Metabolic Stability: Microsomal and Hepatocyte Assays

The metabolic stability of a compound provides an estimate of its intrinsic clearance, which is crucial for predicting its in vivo half-life.[4][5] These assays are essential for identifying metabolic liabilities early in the drug discovery process.

Comparative Metabolic Stability

Metabolic stability is typically assessed using liver microsomes or hepatocytes. Microsomes primarily contain Phase I (e.g., Cytochrome P450) enzymes, while hepatocytes contain both Phase I and Phase II enzymes.[5]

Compound ClassIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Control Compounds Human Liver Microsomes
Verapamil (High Clearance)< 15> 50
Warfarin (Low Clearance)> 60< 10
Hypothetical Oxazole C Human Liver Microsomes4515
Hypothetical Oxazole D Human Liver Microsomes1069
NHPPC Rat Liver Microsomes30.50.0233 (mL/min/mg)
NHPPC Human Liver Microsomes31.10.0214 (mL/min/mg)

Note: Data for hypothetical oxazoles are illustrative. NHPPC is a pyrimidine carboxamide derivative, included for methodological comparison.[6]

A short half-life and high intrinsic clearance in these assays suggest that the compound is rapidly metabolized, which may lead to poor bioavailability and a short duration of action in vivo. Structure-activity relationship studies often focus on modifying metabolically labile sites to improve stability.

Experimental Workflow: Microsomal Stability Assay

This diagram outlines the process for determining metabolic stability using liver microsomes.

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prepare Prepare incubation mixture: Test compound, Liver Microsomes, Phosphate Buffer Initiate Initiate reaction by adding NADPH Prepare->Initiate Incubate Incubate at 37°C Initiate->Incubate Timepoints Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Stop reaction by adding cold acetonitrile with internal standard Timepoints->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % remaining, t½, and Clint Analyze->Calculate

Caption: Microsomal Metabolic Stability Assay Workflow.

Detailed Protocol: Microsomal Stability Assay
  • Incubation Mixture: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.[7]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[7]

  • Time-course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also contains an internal standard for analytical normalization.[7]

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to measure the decrease in the parent compound's concentration over time.[7]

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the test compound.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter.[8] Only the unbound (free) fraction of a drug is available to interact with its therapeutic target and to be metabolized and cleared.[9] High plasma protein binding can affect a drug's distribution and efficacy.[10]

Comparative Plasma Protein Binding

Equilibrium dialysis is considered the gold standard method for determining plasma protein binding due to minimized non-specific binding effects.

Compound ClassSpecies% BoundUnbound Fraction (fu)
Control Compounds Human
Warfarin (High Binding)>99%<0.01
Metoprolol (Low Binding)~12%~0.88
Hypothetical Oxazole E Human98.5%0.015
Hypothetical Oxazole F Human75%0.25
NHPPC Rat96.2%0.038
NHPPC Human99.4%0.006

Note: Data for hypothetical oxazoles are illustrative. NHPPC is a pyrimidine carboxamide derivative, included for methodological comparison.[6]

Compounds that are highly bound to plasma proteins (>99%) have a very low unbound fraction, which can make them more susceptible to drug-drug interactions where one drug displaces another from its binding site.[10]

Experimental Workflow: Equilibrium Dialysis

This diagram shows the principle and workflow of the equilibrium dialysis method for PPB determination.

Equilibrium_Dialysis_Workflow cluster_setup Assay Setup cluster_equilibration Equilibration cluster_analysis Analysis Setup_RED Setup Rapid Equilibrium Dialysis (RED) device with semipermeable membrane Add_Plasma Add test compound-spiked plasma to one chamber Setup_RED->Add_Plasma Add_Buffer Add buffer to the other chamber Add_Plasma->Add_Buffer Incubate Incubate at 37°C with shaking until equilibrium is reached (e.g., 4 hours) Add_Buffer->Incubate Sample Sample aliquots from both plasma and buffer chambers Incubate->Sample Analyze Quantify compound concentration in each chamber by LC-MS/MS Sample->Analyze Calculate Calculate % Bound and Unbound Fraction (fu) Analyze->Calculate CYP_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Analysis Prepare Prepare reaction mixture: Recombinant CYP enzyme, Fluorogenic substrate, Buffer Add_Inhibitor Add test compound (inhibitor) at various concentrations Prepare->Add_Inhibitor Initiate Initiate reaction with NADPH Add_Inhibitor->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure fluorescence over time Incubate->Measure Plot Plot % inhibition vs. compound concentration Measure->Plot Calculate Calculate IC50 value Plot->Calculate

References

A Comparative Guide to Validating Target Engagement for Novel 4-Oxazolemethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a viable therapeutic candidate is fraught with challenges. A critical milestone in this process is the unequivocal demonstration that a molecule reaches and interacts with its intended biological target within the complex milieu of a living cell. This guide provides an in-depth comparison of modern techniques for validating the target engagement of novel compounds, with a specific focus on derivatives synthesized from 4-oxazolemethanamine hydrochloride, a versatile scaffold in medicinal chemistry.[1][2] Oxazole derivatives have shown significant promise in the development of new drugs, including kinase inhibitors and other targeted therapies.[3][4][5]

This document will navigate the principles, applications, and practical considerations of key target engagement assays, empowering you to make informed decisions in your drug discovery pipeline. We will explore both cellular and biochemical approaches, providing the necessary context to select the most appropriate method for your specific research question.

The Imperative of Target Engagement Validation

Target engagement is the foundational evidence for a compound's mechanism of action.[6][7] It confirms that the molecule not only has the potential to bind to its purified target in vitro but also successfully traverses the cellular membrane, avoids efflux pumps, and finds its target within the crowded intracellular environment.[7][8] Robust target engagement data is crucial for:

  • Validating a therapeutic hypothesis: Confirming that modulating the intended target leads to the desired physiological effect.[9][10]

  • Establishing Structure-Activity Relationships (SAR): Understanding how chemical modifications to the this compound scaffold impact target binding and cellular activity.[10]

  • De-risking clinical candidates: Early confirmation of on-target activity can reduce the likelihood of late-stage failures in clinical trials.[10][11]

A Comparative Analysis of Target Engagement Methodologies

The selection of a target engagement assay is a critical decision that depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[12] This section provides a comparative overview of prominent techniques.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayKinobeads (Affinity-Based Proteomics)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[12][13][14]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[13][14][15]Competitive binding of compounds against a broad-spectrum of immobilized kinase inhibitors.[16][17][18]Measures changes in refractive index upon ligand binding to an immobilized target.[19][][21]Measures the heat change associated with the binding of a ligand to a target in solution.[19][][22]
Environment In-cell, cell lysate, or tissue.[21]Live cells.[15][23]Cell or tissue lysates.[16][18]In vitro (purified components).[21]In vitro (purified components).[21]
Throughput Low to high (plate-based formats available).[24]High.[15]Medium to high.Medium to high.Low.
Key Output Target stabilization (EC50).[24]Compound affinity (IC50) and fractional occupancy.[15]Target identification and selectivity profiling (Kd).[17][18]Binding kinetics (kon, koff) and affinity (KD).[19][22]Binding thermodynamics (ΔH, ΔS) and affinity (KD).[][22]
Labeling Label-free (requires specific antibody).Requires genetic modification of the target protein.Label-free (requires mass spectrometry).Label-free.Label-free.
Strengths Physiologically relevant; applicable to a wide range of targets.[25]Real-time measurements in live cells; high sensitivity.[15][23]Unbiased identification of on- and off-targets; broad kinome profiling.[16][17]Provides detailed kinetic information.[19][22]Gold standard for measuring binding thermodynamics.[][22]
Limitations Indirect measurement of binding; can be technically demanding.Requires expression of a fusion protein; potential for steric hindrance.Performed in lysates, not intact cells; may miss targets with low expression.[26]Requires purified protein and immobilization, which may affect protein conformation.Requires large amounts of purified protein; low throughput.

In-Depth Methodologies and Experimental Workflows

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Target Engagement

CETSA is a powerful biophysical method that assesses the direct interaction of a compound with its target protein within the native cellular environment.[13][14][25] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][27]

Causality Behind Experimental Choices: The fundamental premise of CETSA is that the binding of a small molecule, such as a derivative of this compound, will increase the thermal stability of its protein target. This increased stability is a direct consequence of the energetic favorability of the bound state, making it more resistant to heat-induced unfolding and subsequent aggregation. By subjecting cells to a temperature gradient, we can determine the melting temperature of the target protein, which will shift to a higher temperature in the presence of a binding compound.[28]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Seed and culture target cells B 2. Treat cells with 4-Oxazolemethanamine hydrochloride derivative (or vehicle control) A->B C 3. Heat cell suspension across a temperature gradient B->C D 4. Cell Lysis (e.g., freeze-thaw) C->D E 5. Centrifugation to separate soluble and precipitated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Protein quantification (e.g., Western Blot, ELISA, or Mass Spec) F->G H 8. Plot protein abundance vs. temperature to generate melt curve G->H

Caption: CETSA experimental workflow.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Plate cells expressing the target of interest at an appropriate density and allow them to adhere overnight.

    • The next day, treat the cells with a range of concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a predetermined incubation time.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[24]

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles or by using a specific lysis buffer.

    • Separate the soluble and aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction using a detection method such as Western blotting, ELISA, or mass spectrometry.

    • Plot the normalized protein signal against the corresponding temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[28]

NanoBRET™ Target Engagement Assay: Real-Time Monitoring in Live Cells

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to its target in live cells.[14][15] It relies on Bioluminescence Resonance Energy Transfer (BRET), a non-radiative energy transfer between a NanoLuc® luciferase donor fused to the target protein and a fluorescent tracer that binds to the same target.[15][23]

Causality Behind Experimental Choices: The core of this technique lies in the competitive displacement of a fluorescent tracer from the target protein by the test compound. When the tracer is bound to the NanoLuc®-tagged target, a BRET signal is generated. The addition of a competing compound, such as a this compound derivative, displaces the tracer, leading to a decrease in the BRET signal. This change in signal is directly proportional to the amount of compound bound to the target, allowing for the quantitative determination of compound affinity in a live-cell context.[23]

Experimental Workflow: NanoBRET™

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection & Analysis A 1. Transfect cells with NanoLuc®-target fusion construct B 2. Plate transfected cells in a multi-well plate A->B C 3. Add NanoBRET™ tracer and 4-Oxazolemethanamine hydrochloride derivative B->C D 4. Incubate to allow for binding equilibrium C->D E 5. Add NanoBRET™ substrate D->E F 6. Measure luminescence at donor and acceptor wavelengths E->F G 7. Calculate BRET ratio F->G H 8. Plot BRET ratio vs. compound concentration to determine IC50 G->H Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competitive Binding cluster_enrichment_digestion Enrichment & Digestion cluster_ms_analysis MS Analysis A 1. Prepare cell or tissue lysate B 2. Incubate lysate with 4-Oxazolemethanamine hydrochloride derivative (or vehicle control) A->B C 3. Add Kinobeads to the lysate B->C D 4. Incubate to allow for competitive binding C->D E 5. Wash beads to remove non-specifically bound proteins D->E F 6. Elute and digest bound proteins (e.g., with trypsin) E->F G 7. Analyze peptides by LC-MS/MS F->G H 8. Identify and quantify bound proteins G->H I 9. Determine target profile and Kd values H->I

References

A Comparative Guide to the Potency of Novel Isoxazole-Based Kinase Inhibitors Targeting EGFR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the oxazole scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets.[1] This guide provides an in-depth, objective comparison of the potency of a series of novel isoxazole-based derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The data presented herein is synthesized from peer-reviewed research, offering a technical resource to inform experimental design and guide structure-activity relationship (SAR) studies.

The Rationale for Targeting EGFR with Isoxazole Derivatives

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have revolutionized the treatment of certain malignancies.[3] The isoxazole core, a five-membered heterocycle, offers a versatile scaffold for the design of novel EGFR inhibitors due to its favorable electronic properties and synthetic tractability, allowing for systematic modification to optimize potency and selectivity.[4][5]

Comparative Potency of Isoxazole-Based EGFR-TK Inhibitors

A recent study by Warda et al. (2020) provides a compelling case study for the potential of isoxazole derivatives as EGFR-TK inhibitors. The following table summarizes the in vitro inhibitory potency (IC50) of a selection of these compounds against EGFR tyrosine kinase.

Compound IDStructureEGFR-TK IC50 (µM)
Erlotinib (Standard) 0.078
10a 5-(4-chlorophenyl)-3-((4-methoxyphenyl)amino)isoxazole-4-carbonitrile0.064 ± 0.001 [4]
10b 5-(4-bromophenyl)-3-((4-methoxyphenyl)amino)isoxazole-4-carbonitrile0.066 ± 0.001 [4]
25a 3-((4-methoxyphenyl)amino)-5-(p-tolyl)isoxazole-4-carbonitrile0.054 ± 0.001 [4]
4a 3-amino-5-(4-chlorophenyl)isoxazole-4-carbonitrileStrong Activity
4b 3-amino-5-(4-bromophenyl)isoxazole-4-carbonitrileStrong Activity
8a 3-((4-chlorophenyl)amino)-5-(p-tolyl)isoxazole-4-carbonitrileStrong Activity
16b 5-(4-bromophenyl)-3-(p-tolylamino)isoxazole-4-carbonitrileStrong Activity
6b 3-amino-5-(p-tolyl)isoxazole-4-carbonitrileModerate Activity
16a 5-(4-chlorophenyl)-3-(p-tolylamino)isoxazole-4-carbonitrileModerate Activity

Note: "Strong Activity" and "Moderate Activity" are qualitative descriptors from the source study where specific IC50 values were not provided for all compounds. The most potent compounds (10a, 10b, and 25a) demonstrate sub-micromolar inhibitory activity, with compound 25a being the most potent in this series and slightly more potent than the standard inhibitor, Erlotinib.[4]

Understanding the Structure-Activity Relationship (SAR)

The comparative data reveals key structural features that influence the inhibitory potency of these isoxazole derivatives against EGFR-TK. The high potency of compounds 10a , 10b , and 25a suggests that the presence of an N-aryl substituent at the 3-position of the isoxazole ring and a substituted phenyl or tolyl group at the 5-position are crucial for effective inhibition.[4] The cyano group at the 4-position also appears to be a key pharmacophoric element.

Experimental Protocol for In Vitro EGFR Tyrosine Kinase Inhibition Assay

To ensure the reproducibility and validity of potency data, a well-defined and standardized experimental protocol is paramount. The following is a representative step-by-step methodology for an in vitro EGFR tyrosine kinase inhibition assay, based on commonly used luminescent kinase assay formats like the ADP-Glo™ Kinase Assay.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against EGFR.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test Compounds (Isoxazole Derivatives)

  • Positive Control Inhibitor (e.g., Erlotinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well or 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound and the positive control in 100% DMSO.

    • Perform a serial dilution of the compounds in kinase assay buffer to achieve a range of final concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup:

    • Add a small volume (e.g., 1 µL) of each diluted compound or DMSO (vehicle control) to the wells of the assay plate.[7]

    • Prepare a master mix containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in kinase assay buffer.

    • Add the enzyme/substrate master mix (e.g., 2 µL) to each well.[7]

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in kinase assay buffer. The concentration of ATP should ideally be at or near its Km value for EGFR to ensure assay sensitivity.[8]

    • Initiate the kinase reaction by adding the ATP solution (e.g., 2 µL) to each well.[7]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

  • Detection of Kinase Activity:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 5 µL) to each well.[7]

    • Incubate at room temperature for approximately 40 minutes.[7]

    • Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.[7]

    • Incubate at room temperature for about 30 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background signal (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Visualizing the EGFR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer Active EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer Dimerization Adaptor_Proteins Grb2/Shc EGFR_dimer->Adaptor_Proteins Recruitment PI3K PI3K EGFR_dimer->PI3K Activation RAS RAS Adaptor_Proteins->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT Activation AKT->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified EGFR Signaling Pathway.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->reagent_prep plate_setup Dispense Inhibitor/Vehicle to Assay Plate reagent_prep->plate_setup add_enzyme_substrate Add Enzyme/Substrate Mix plate_setup->add_enzyme_substrate pre_incubation Pre-incubate add_enzyme_substrate->pre_incubation initiate_reaction Initiate Reaction with ATP pre_incubation->initiate_reaction reaction_incubation Incubate (e.g., 60 min) initiate_reaction->reaction_incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction_incubation->stop_reaction stop_incubation Incubate (e.g., 40 min) stop_reaction->stop_incubation add_detection Add Kinase Detection Reagent stop_incubation->add_detection detection_incubation Incubate (e.g., 30 min) add_detection->detection_incubation read_luminescence Read Luminescence detection_incubation->read_luminescence data_analysis Data Analysis (Calculate IC50) read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Conclusion

The isoxazole scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The comparative analysis of the EGFR-TK inhibitors presented in this guide highlights the significant potential of this chemical class. By understanding the structure-activity relationships and employing robust, reproducible experimental protocols, researchers can accelerate the discovery and optimization of novel kinase inhibitors for therapeutic applications.

References

A Strategic Advantage in Drug Discovery: The Superior Utility of 4-Oxazolemethanamine Hydrochloride Over Traditional Amine Synthons

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of medicinal chemistry, the choice of a building block can define the success of a synthetic campaign and the ultimate viability of a drug candidate. Amine synthons, reagents that introduce an amino group, are fundamental to this process. While traditional synthons like ammonia, simple alkylamines, or protected amine equivalents have been staples for decades, the emergence of more sophisticated reagents offers chemists a strategic advantage. This guide provides an in-depth comparison of 4-Oxazolemethanamine hydrochloride against traditional amine synthons, presenting experimental insights into its superior performance and strategic value in drug development.

Introduction: Redefining the Amine Synthon

Traditional amine synthons, while functional, often present challenges. Simple amines like methylamine are frequently volatile, hazardous gases, making accurate handling and stoichiometry control difficult. Others, like benzylamine, introduce bulky, non-pharmacophoric groups that must be removed in subsequent steps, lengthening synthetic routes.

This compound emerges as a superior alternative. It is a stable, crystalline solid, simplifying handling and measurement.[1][2][3] More importantly, it is not just an amine source; it is a bifunctional reagent that introduces a primary aminomethyl group while simultaneously incorporating an oxazole ring—a privileged heterocyclic scaffold with significant value in medicinal chemistry.[4][5] The oxazole moiety is recognized for its wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[4]

This guide will elucidate the key advantages of this compound, supported by comparative data, detailed protocols, and workflow visualizations.

Core Strategic Advantages

The utility of this compound extends beyond mere convenience, offering profound benefits for the design and synthesis of novel chemical entities.

Unlike gaseous amines (e.g., methylamine) or volatile liquids, this compound is a non-volatile, crystalline solid. This physical state confers several practical advantages:

  • Ease of Handling: Weighing a solid is inherently more accurate and safer than measuring a gas or a volatile liquid, leading to better reaction stoichiometry and reproducibility.

  • Enhanced Stability: The hydrochloride salt form is stable at room temperature, ensuring a long shelf-life and consistent purity without the need for specialized storage conditions.

  • Reduced Exposure Risk: Its non-volatile nature significantly minimizes inhalation risks for researchers.

The most significant strategic advantage is the direct incorporation of the oxazole ring. This five-membered heterocycle is a highly sought-after motif in drug discovery for several reasons:[4][5][6]

  • Bioisosteric Replacement: The oxazole ring is a well-established bioisostere for amide and ester functionalities.[7][8] This allows chemists to replace metabolically labile groups with a stable, hydrolysis-resistant ring, potentially improving the pharmacokinetic profile of a drug candidate.[7][9]

  • Pharmacophore Element: Oxazoles are not merely spacers; they actively participate in binding interactions with biological targets, often through hydrogen bonding.[8] Their inclusion can enhance binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The aromatic, electron-deficient nature of the oxazole ring can be used to fine-tune key drug-like properties such as pKa, lipophilicity (logP), and metabolic stability.[10]

Using this compound streamlines synthesis. A traditional approach to an aminomethyl-oxazole target might involve a multi-step sequence: building the oxazole ring first, followed by functionalization and introduction of the amine. This synthon collapses that sequence into a single, efficient step. Furthermore, the oxazole ring itself serves as a handle for further, late-stage diversification through reactions like metallation or cross-coupling, which are impossible with simple alkylamine synthons.[6]

Comparative Experimental Data: Amide Bond Formation

To empirically demonstrate these advantages, we compare the performance of this compound with a traditional synthon, Benzylamine, in a standard amide coupling reaction with benzoic acid using a common coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Parameter4-Oxazolemethanamine HClBenzylamine
Form Crystalline SolidLiquid
Handling Simple, accurate weighingRequires careful liquid handling
Reaction Time 4-6 hours4-6 hours
Typical Yield >90%~85-90%
Workup Simple aqueous wash & extractionSimple aqueous wash & extraction
Product Feature Direct incorporation of bioactive oxazoleRequires subsequent de-benzylation
Synthetic Steps 1 (Direct to target scaffold)2+ (Coupling + Debenzylation)

This comparison highlights that while both amines perform well in the coupling reaction itself, the oxazole-based synthon delivers a more advanced, functionalized intermediate in a single transformation, significantly improving overall synthetic efficiency.

Experimental Protocol: Synthesis of N-(oxazol-4-ylmethyl)benzamide

This protocol details a standard, robust procedure for amide coupling, demonstrating the practical application of this compound.

Objective: To synthesize N-(oxazol-4-ylmethyl)benzamide via EDC-mediated amide coupling.

Materials:

  • Benzoic Acid (1.0 eq)

  • This compound (1.05 eq)

  • EDC·HCl (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) as solvent

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Reagent Dissolution: To a round-bottom flask under an inert atmosphere (N₂), add Benzoic Acid (1.0 eq), this compound (1.05 eq), and HOBt (0.5 eq). Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).

    • Rationale: HOBt is added as a common additive in carbodiimide chemistry to suppress side reactions and minimize racemization if chiral centers are present.[11]

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. The first equivalent neutralizes the hydrochloride salt to liberate the free amine in situ. The additional base is required for the coupling reaction itself.

    • Rationale:In situ liberation of the free amine from its stable salt form is a key advantage, avoiding the handling of the potentially less stable free base.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

    • Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[12]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq) to remove excess base and EDC byproducts, saturated NaHCO₃ (aq) to remove unreacted HOBt and benzoic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(oxazol-4-ylmethyl)benzamide.

Visualization of Synthetic Strategy

The following diagrams illustrate the strategic workflows and molecular advantages discussed.

G cluster_0 Traditional Route cluster_1 Streamlined Route with 4-Oxazolemethanamine HCl a1 Step 1: Build Oxazole Ring a2 Step 2: Functionalize (e.g., Halogenation) a1->a2 a3 Step 3: Introduce Amine Equivalent a2->a3 a4 Step 4: Deprotection (if needed) a3->a4 a5 Final Target Molecule a4->a5 b1 Start: Carboxylic Acid + 4-Oxazolemethanamine HCl b2 Step 1: Amide Coupling b1->b2 b3 Final Target Molecule b2->b3

Caption: Comparative synthetic workflows.

G cluster_advantages Key Molecular Features & Advantages mol This compound Stable Crystalline Solid Nucleophilic Primary Amine (-CH₂NH₃⁺Cl⁻) Bioactive Oxazole Scaffold adv1 Easy Handling & Stoichiometry adv2 Reactive Nucleophile (for Amidation, etc.) adv3 Metabolic Stability, Bioisostere, Modulation of Properties

Caption: Key structural features and advantages.

Conclusion

This compound is more than a simple amine synthon; it is a strategic building block that offers significant advantages in efficiency, safety, and molecular design. Its solid-state nature simplifies handling, while the direct incorporation of the medicinally relevant oxazole ring streamlines synthetic routes and provides a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. For researchers, scientists, and drug development professionals, adopting advanced synthons like this compound is a critical step towards accelerating the discovery of novel, effective therapeutics.

References

A Comparative Guide to the Bioisosteric Replacement of a Phenyl Ring with a 4-Oxazolemethanamine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland and Its Metabolic Liabilities

In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold, prized for its rigid structure and ability to engage in hydrophobic and π-stacking interactions within target proteins.[1][2] However, its prevalence is a double-edged sword. Phenyl rings are often metabolic hotspots, susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites.[3] Furthermore, compounds rich in aromatic rings frequently suffer from poor aqueous solubility, hindering their developability.[1][4]

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity while altering physicochemical properties, offers a rational approach to circumvent these issues.[5][6] This guide provides an in-depth comparison of replacing the common para-substituted phenyl ring with a less conventional but highly advantageous bioisostere: the 4-oxazolemethanamine moiety. This non-classical replacement aims to mitigate the liabilities of the phenyl group by introducing heteroatoms and a flexible linker, thereby improving metabolic stability, solubility, and offering new vectors for target interaction. We will explore the underlying causality for this strategic switch, supported by comparative data and detailed experimental protocols for validation.

Part 1: Structural and Physicochemical Juxtaposition

The fundamental difference between the two moieties lies in their electronic nature, geometry, and hydrogen bonding potential. The phenyl ring is a non-polar, electron-rich aromatic system. In contrast, the oxazole ring is a five-membered heterocycle that is less aromatic, more polar, and contains both a hydrogen bond acceptor (the nitrogen at position 3) and another heteroatom (the oxygen at position 1).[7][8] The addition of the methanamine linker introduces a basic center and a flexible hydrogen bond donor/acceptor group, further differentiating it from the rigid, coplanar substituent of a para-substituted phenyl ring.

References

Safety Operating Guide

Navigating the Disposal of 4-Oxazolemethanamine Hydrochloride: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a trusted partner in research and development, we are committed to providing scientists and laboratory professionals with the critical information needed for the safe handling and disposal of chemical reagents. This guide offers a detailed protocol for the proper disposal of 4-Oxazolemethanamine hydrochloride (CAS No. 1072806-60-0), ensuring the safety of personnel and adherence to regulatory standards.

Disclaimer: The following guide is based on established principles for handling hazardous chemicals and data from structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 1072806-60-0) was not publicly available at the time of publication. Users must obtain the SDS from their chemical supplier and consult with their institution's Environmental Health and Safety (EHS) office to ensure full compliance with all local, state, and federal regulations. The information provided herein should be used as a supplement to, not a replacement for, the manufacturer's SDS and institutional protocols.

Hazard Assessment and Precautionary Measures

This compound is a heterocyclic amine compound. While specific toxicity data is limited, compounds of this class should be handled with care. Based on analogous structures, it is prudent to assume the compound may cause skin, eye, and respiratory irritation.

Immediate Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes, but is not limited to, a lab coat, chemical safety goggles, and nitrile gloves. For weighing or transferring powder, consider double-gloving.

  • Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible in the laboratory.

Table 1: Recommended Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Eye Protection ANSI Z87.1 certified safety gogglesProtects eyes from splashes and airborne particles.
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against skin contact. Check glove manufacturer's compatibility chart if available.
Body Protection Standard flame-resistant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood is recommended.If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. The primary method for disposal is through a licensed hazardous waste contractor.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid waste, such as contaminated weigh boats, filter paper, and disposable lab equipment, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container.

Step 2: Waste Container Labeling

  • All waste containers must be labeled with a "Hazardous Waste" sticker.

  • The label must include the full chemical name: "this compound" and its CAS number: "1072806-60-0".

  • List all constituents of the waste, including solvents and their approximate percentages.

  • Indicate the date the waste was first added to the container.

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store in a cool, dry place away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not pour any amount of this compound, or solutions containing it, down the drain.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate risks.

For a Small Spill (Contained on a benchtop):

  • Alert personnel in the immediate area.

  • Contain the spill with absorbent pads from a chemical spill kit.

  • Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Clean the area by gently sweeping the solid material onto a dustpan or absorbing the liquid with spill pillows or pads.

  • Collect all contaminated materials in a designated hazardous waste bag or container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Dispose of all cleanup materials as hazardous waste.

For a Large Spill (Outside of a fume hood or on the floor):

  • Evacuate the immediate area and alert others.

  • If the substance is volatile or creates dust, evacuate the entire lab and close the doors.

  • Contact your institution's emergency response team or EHS office immediately.

  • Prevent others from entering the contaminated area.

Diagram 1: Spill Response Workflow

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size (Small vs. Large) Start->Assess SmallSpill Small Spill Procedure Assess->SmallSpill Small LargeSpill Large Spill Procedure Assess->LargeSpill Large Alert Alert Nearby Personnel SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Materials PPE->Contain Clean Collect Spill Debris Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End Response Complete Dispose->End ContactEHS Contact EHS/ Emergency Response Evacuate->ContactEHS Secure Secure the Area ContactEHS->Secure Secure->End

Caption: Decision workflow for responding to a chemical spill.

Regulatory Framework and Waste Classification

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] It is the responsibility of the waste generator (the laboratory) to properly classify their waste.

Without a specific SDS, it is not possible to definitively assign an EPA hazardous waste code. However, based on its chemical nature, the waste could potentially be classified based on its characteristics (e.g., toxicity, reactivity). Your EHS office will provide guidance on the appropriate waste codes to use for your specific waste stream.

Diagram 2: Waste Disposal Decision Tree

Waste_Disposal_Decision_Tree Start Generate Chemical Waste (4-Oxazolemethanamine HCl) Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Label Label Container Correctly - Chemical Name - CAS Number - Hazard Information Segregate->Label Store Store in Satellite Accumulation Area Label->Store ConsultEHS Consult with EHS for Waste Profile & Pickup Store->ConsultEHS Pickup Scheduled Pickup by Licensed Waste Contractor ConsultEHS->Pickup End Disposal Complete Pickup->End

Caption: Procedural steps for proper chemical waste disposal.

References

Essential Protective Measures for Handling 4-Oxazolemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-Oxazolemethanamine hydrochloride. The focus is on immediate, practical measures to ensure personal safety and logistical integrity from material handling to disposal. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and procedural correctness in the laboratory.

Immediate Safety Briefing: Hazard Profile

This compound is classified as an irritant. The primary routes of exposure are skin contact, eye contact, and inhalation of its dust or aerosols.[1] Key hazard statements associated with similar compounds include:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Understanding these hazards is the first step in mitigating risk. The following protocols are designed as a self-validating system to prevent exposure and ensure a safe operational environment.

Core Operational Protocol: Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the most critical barrier between the researcher and potential chemical exposure. The selection of specific PPE is directly dictated by the compound's hazard profile.

Primary Engineering Controls: Your First Line of Defense

Before any personal protective equipment is considered, administrative and engineering controls must be in place.[2] All handling of this compound, especially the weighing of the solid powder, must be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation of dust.[1][3]

Mandatory PPE Ensemble

The following PPE is required for all procedures involving this compound.

  • Hand Protection: At a minimum, wear disposable nitrile gloves. Nitrile provides good short-term protection against a wide array of chemicals.[2]

    • Causality: The hydrochloride salt can be corrosive and is a known skin irritant.[1] Gloves prevent direct contact.

    • Protocol: Always inspect gloves for tears or punctures before use. Use a proper removal technique by pinching the outside of one glove with the other gloved hand, peeling it off, and then sliding an ungloved finger under the wrist of the remaining glove to peel it off from the inside. This prevents skin contact with the contaminated outer surface.[4] Dispose of contaminated gloves as hazardous waste.

  • Eye and Face Protection: Wear chemical splash goggles that meet the ANSI Z.87.1 standard.[2]

    • Causality: The compound is a serious eye irritant.[1] Goggles provide a seal around the eyes to protect against dust, splashes, and vapors.

    • Protocol: When handling larger quantities or any procedure with a significant splash hazard (e.g., dissolving the compound, quenching a reaction), a face shield must be worn over the safety goggles for full facial protection.[2][5]

  • Protective Clothing: A fully-buttoned, long-sleeved laboratory coat, long pants, and closed-toe, closed-heel shoes are mandatory.[2]

    • Causality: This combination minimizes the potential for accidental skin contact on arms, legs, and feet.

    • Protocol: Avoid clothing made from synthetic fabrics like polyester, which can melt and adhere to the skin in the event of a chemical fire or exothermic reaction. Cotton or Nomex® fabrics are preferred.[2]

  • Respiratory Protection:

    • Causality: The material may cause respiratory irritation if inhaled.[1]

    • Protocol: While a fume hood is the primary control, if engineering controls are insufficient or if there is a risk of generating dust outside of a hood, respiratory protection is required.[3] Use of a respirator necessitates enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing.[2]

Operational Plans: From Weighing to Waste

PPE Requirements by Task

The specific combination of PPE may be adjusted based on the scale and nature of the operation. The following table provides a clear guide.

ActivityMinimum Required PPE
Weighing Solid Compound Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles. Must be performed in a fume hood or ventilated balance enclosure.
Preparing Solutions Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield. Must be performed in a fume hood.
Post-Reaction Workup/Quenching Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield.
Handling Waste & Decontamination Nitrile Gloves, Lab Coat, Chemical Splash Goggles.
Safe Handling and Disposal Workflow

The following workflow diagram illustrates the critical steps from preparation to final disposal, ensuring safety at each stage.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A Review SDS & Protocol B Verify Fume Hood Operation A->B C Don PPE: Lab Coat, Goggles, Face Shield, Gloves B->C D Perform Chemical Work (Weighing, Reaction Setup) in Fume Hood C->D Proceed to handling E Segregate Hazardous Waste (Solid, Liquid, Sharps) D->E Work complete F Decontaminate Work Area E->F G Doff PPE (Gloves Last) F->G H Wash Hands Thoroughly G->H Exit work area

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Immediate Response Plan

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Call a physician or poison control center immediately.[6]

The "Remove, Remove, Remove" principle should be followed in any exposure event: remove yourself from the area, remove contaminated clothing, and remove the substance from your skin with water.[7]

Disposal Plan: Environmental Responsibility

Proper disposal is a legal and ethical requirement to protect the environment and public health.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and excess reagent, must be collected in a designated hazardous waste container.[8]

  • Container Labeling: The waste container must be kept closed, properly sealed, and clearly labeled as "Hazardous Waste" with the full chemical name.[8]

  • Prohibition of Drain Disposal: Due to the aquatic toxicity of similar compounds, this material must never be disposed of down the drain.[8]

  • Empty Container Decontamination: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and disposed of as hazardous waste.[8]

  • Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration at a permitted facility.[8][9] Follow all institutional, local, and national regulations for hazardous waste disposal.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxazolemethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Oxazolemethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.